Pneumocandin B0
Description
Properties
CAS No. |
135575-42-7 |
|---|---|
Molecular Formula |
C50H80N8O17 |
Molecular Weight |
1065.2 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26+,27+,30+,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |
InChI Key |
DQXPFAADCTZLNL-FXDJFZINSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Appearance |
Solid powder |
Key on ui application |
Pneumocandin B0 is a potent antifungal and inhibitor of Β-(1,3)-D-glucan synthesis. |
boiling_point |
1442.9±65.0 °C at 760 mmHg |
melting_point |
N/A |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
−20°C |
Synonyms |
L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pneumocandin B0 from Glarea lozoyensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and production of Pneumocandin B0, a crucial precursor to the antifungal drug Caspofungin, from the filamentous fungus Glarea lozoyensis. It details the evolution of its production from a minor metabolite to a primary fermentation product through strain improvement and process optimization, and outlines the biosynthetic pathway and key experimental protocols.
Discovery and Significance
This compound is a lipohexapeptide of the echinocandin family, a class of antifungal agents that act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This mode of action provides a high therapeutic index as mammalian cells lack a cell wall. The producing organism, Glarea lozoyensis (previously identified as Zalerion arboricola), was first isolated from a water sample in Spain.[2][3]
Initially, the wild-type strain of G. lozoyensis (ATCC 20868) produced Pneumocandin A0 as the major metabolite, with this compound being a minor component.[4] The structural difference lies in the amino acid at position six of the hexapeptide core: Pneumocandin A0 contains 3S-hydroxyl-4S-methyl-L-proline derived from L-leucine, while this compound incorporates 3S-hydroxyl-L-proline derived from L-proline.[5] Due to its superior potency and pathogen spectrum, this compound was selected as the starting material for the semi-synthesis of Caspofungin, the first approved echinocandin antifungal drug.[4] This necessitated a significant research effort to shift the fermentation output in favor of this compound.
Strain Improvement and Fermentation Optimization
The industrial production of this compound was made possible through extensive strain mutagenesis and optimization of fermentation media and conditions.
Strain Development
Early efforts focused on classical mutagenesis of the wild-type G. lozoyensis to select for strains with an improved this compound to A0 ratio. This led to the development of industrial strains, such as G. lozoyensis ATCC 74030, which predominantly produces this compound.[6] More recently, targeted genetic engineering has been employed. The discovery of the pneumocandin biosynthetic gene cluster enabled the rational design of high-yielding strains.[7] A key breakthrough was the identification and disruption of the GLOXY4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, the precursor for Pneumocandin A0.[8] Knocking out this gene effectively blocks the production of Pneumocandin A0 and channels the metabolic flux towards the exclusive production of this compound.[8]
Fermentation Parameters
The yield of this compound is highly sensitive to the composition of the fermentation medium and physical parameters. Key factors that have been optimized include carbon and nitrogen sources, precursor amino acids, and cultivation conditions.
Table 1: Quantitative Impact of Fermentation Optimization on this compound Yield
| Fermentation Strategy | Key Parameters | This compound Titer (mg/L) | Fold Increase (approx.) | Reference |
| Wild-Type Strain (ATCC 20868) | Initial Conditions | 18 (µg/mL) | - | [6] |
| Chemical Mutagenesis (ATCC 74030) | Strain Improvement | 241 (µg/mL) | 13 | [6] |
| Medium Optimization (Response Surface) | Optimized C/N sources | 1840 | - | [6] |
| Co-fermentation of Mannitol (B672) and Glucose | Carbon Source Strategy | - | 1.65 (65% increase) | [6] |
| Addition of SDS (Surfactant) | Late-stage addition | 2529 | 1.38 (38% increase) | [6] |
| Fructose as Carbon Source | vs. Glucose | 1130.89 | 1.55 (54.76% increase) | [9] |
| Low-Temperature Adaptive Evolution | Strain Adaptation | 2131 (g/L) | 1.32 (32% increase) | [10] |
Experimental Protocols
Fermentation of Glarea lozoyensis
This protocol describes a typical batch fermentation for this compound production in a laboratory setting.
-
Seed Culture Preparation:
-
Production Fermentation:
-
Prepare the production medium in a fermenter. A combination of mannitol and glucose has been shown to be an effective carbon source.[6] The medium can be optimized using response surface methodology.[6]
-
Inoculate the production fermenter with 10% (v/v) of the seed culture.[10]
-
Maintain the fermentation at 23.5-25°C with controlled pH and aeration.[6] The fermentation is typically run for 432 hours or more.[10]
-
For enhanced production, supplements such as L-proline (5-10 g/L) can be added to the medium.[11]
-
Isolation and Purification of this compound
The following is a general procedure for the extraction and purification of this compound from the fermentation broth.
-
Extraction:
-
At the end of the fermentation, extract the whole broth (including mycelia, as this compound is largely intracellular) with a suitable organic solvent such as n-butanol.[12]
-
Separate the organic phase containing the pneumocandins.
-
-
Initial Purification:
-
Chromatographic Separation:
-
The primary challenge in purification is the separation of this compound from structurally similar analogues like Pneumocandin C0.[13]
-
This is typically achieved using column chromatography. Reverse-phase chromatography is a common method.[13]
-
A step-wise elution gradient can be used. For instance, an initial elution with a lower concentration of organic solvent (e.g., methanol/water) can remove more polar impurities, followed by an increase in the organic solvent concentration to elute the this compound.[13]
-
-
Crystallization:
-
Pool the high-purity fractions from chromatography and concentrate them.
-
Crystallize the this compound by adding an anti-solvent (e.g., acetone) at a reduced temperature (0-10°C).[12]
-
Collect the crystals by filtration and dry under vacuum.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
HPLC Conditions:
-
A reverse-phase C18 column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile (B52724) and water or a buffer system.
-
Detection is performed using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantification is achieved by comparison to a standard curve of purified this compound.
-
Biosynthetic Pathway and Visualization
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).
Caption: Biosynthetic pathway of this compound in G. lozoyensis.
The biosynthesis begins with the formation of the 10R,12S-dimethylmyristoyl side chain by a polyketide synthase (GLPKS4).[4] This lipid side chain is then transferred to the non-ribosomal peptide synthetase (GLNRPS4).[6] The NRPS sequentially incorporates the six amino acids that form the peptide core: 4R-hydroxy-L-proline, L-ornithine, L-homotyrosine, L-glutamine, and 3S-hydroxy-L-proline.[5] The hydroxylation of proline residues is catalyzed by enzymes such as GLOXY2.[5] Finally, the lipohexapeptide is cyclized and released from the NRPS, followed by further hydroxylation reactions catalyzed by cytochrome P450 enzymes to yield the final this compound molecule.[6]
Caption: General workflow for the isolation and purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal Drug Discovery for Chronic Disease: History, New Discoveries and New Approaches [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. data.epo.org [data.epo.org]
- 13. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of Pneumocandin B0 on Fungal Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1][2] It serves as a crucial precursor for the semi-synthesis of Caspofungin, a frontline antifungal drug.[1][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the fungal cell wall. It provides a detailed examination of its molecular target, the downstream cellular consequences, quantitative inhibitory data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary antifungal activity of this compound stems from its highly specific, non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[4] This enzyme is integral to the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide component responsible for the structural integrity of the fungal cell wall. The fungal cell wall is a dynamic structure crucial for survival, protecting the cell from osmotic stress and other environmental insults.
This compound's lipophilic side chain anchors the molecule to the fungal cell membrane, allowing the cyclic hexapeptide core to interact with the Fks1p subunit of the glucan synthase complex. This interaction allosterically inhibits the enzyme's catalytic activity, preventing the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains. The absence of β-(1,3)-D-glucan synthesis severely compromises the cell wall's structural integrity, leading to osmotic instability and, ultimately, cell lysis and fungal death. A key advantage of this mechanism is its specificity; β-(1,3)-D-glucan and its synthesizing enzyme are absent in mammalian cells, resulting in a high therapeutic index and minimal mechanism-based toxicity.
Figure 1: Mechanism of this compound Action.
Fungal Stress Response: The Cell Wall Integrity (CWI) Pathway
Fungi possess a compensatory mechanism to counteract cell wall damage, known as the Cell Wall Integrity (CWI) pathway. The inhibition of glucan synthesis by this compound is a potent trigger for this signaling cascade. The CWI pathway, primarily mediated by Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinase (MAPK) signaling, senses cell wall stress and initiates a salvage response. This response involves the upregulation of chitin (B13524) synthesis, another key structural polysaccharide in the fungal cell wall, in an attempt to compensate for the lack of β-(1,3)-D-glucan and maintain cellular integrity.
Figure 2: Fungal Cell Wall Integrity (CWI) Pathway Activation.
Quantitative Data
The in vitro activity of this compound is quantified by its 50% inhibitory concentration (IC50) against β-(1,3)-D-glucan synthase and its Minimum Inhibitory Concentration (MIC) against various fungal species.
Table 1: IC50 of this compound against β-(1,3)-D-Glucan Synthase
| Fungal Species | IC50 (µM) | Reference |
| Candida albicans | 0.07 |
Table 2: MIC of this compound and a Potent Derivative (L-733,560) against Fungal Pathogens
| Fungal Species | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | L-733,560 | 0.01 | 0.06 | |
| Aspergillus fumigatus | This compound | 0.015 - 2* | - |
*Note: This value represents the range of Minimum Effective Concentrations (MEC), an alternative endpoint for filamentous fungi.
Experimental Protocols
β-(1,3)-D-Glucan Synthase Activity Assay (Radioactive Method)
This protocol is adapted from established methods for measuring glucan synthase activity.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of β-(1,3)-D-glucan synthase.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis/Membrane Preparation Buffer (e.g., 100 mM HEPES pH 8.0, 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose)
-
Assay Buffer (e.g., 150 mM Tris pH 7.5, 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA)
-
Substrate: UDP-[U-¹⁴C]Glucose
-
This compound stock solution
-
10% (w/v) Trichloroacetic acid (TCA)
-
Ethanol (B145695) (EtOH)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to the early logarithmic phase.
-
Harvest cells and lyse them in Lysis Buffer to prepare a crude enzyme extract (low-speed supernatant containing membrane fractions).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the enzyme preparation, Assay Buffer, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 30°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding UDP-[U-¹⁴C]Glucose.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
-
Quenching and Precipitation:
-
Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized, insoluble ¹⁴C-labeled glucan polymer.
-
-
Filtration and Washing:
-
Collect the precipitated glucan by vacuum filtration through a glass fiber filter.
-
Wash the filter sequentially with 10% TCA and then ethanol to remove unincorporated UDP-[U-¹⁴C]Glucose and other soluble components.
-
-
Quantification:
-
Place the dried filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of glucan synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound that prevents visible growth of a fungal isolate.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (B569324)/Broth
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile 96-well U-shaped bottom microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto an agar plate and incubate for 24 hours at 35°C.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (from well 1 to well 11). The final volume in each well will be 200 µL.
-
Well 11 serves as the drug-free growth control.
-
Well 12 should contain 200 µL of uninoculated medium to serve as a sterility control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
-
Figure 3: Experimental Workflow for MIC Determination.
Conclusion
This compound exerts its potent antifungal effect through a well-defined mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This targeted disruption of a critical fungal cell wall component underscores its efficacy and selectivity. Understanding this core mechanism, the resultant cellular responses, and the standardized protocols for its evaluation are fundamental for the ongoing research and development of novel antifungal therapies and for managing the emergence of resistance.
References
Structural Elucidation of Pneumocandin B0 and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents.[1] Produced by the fungus Glarea lozoyensis, it serves as a crucial starting material for the semi-synthesis of Caspofungin, a frontline clinical antifungal drug.[2][3][4] The potent antifungal activity of echinocandins stems from their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2] This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogues, detailing the experimental methodologies and presenting key structural data.
Core Structure and Analogues
This compound is a cyclic hexapeptide with a dimethylmyristoyl lipid side chain attached to a dihydroxyornithine residue. The core peptide contains several non-proteinogenic amino acids, including hydroxylated derivatives of proline and homotyrosine. Variations in the hydroxylation pattern of the proline and homotyrosine residues, as well as modifications to the acyl side chain, give rise to a series of naturally occurring and semi-synthetic analogues.
Key analogues include Pneumocandin A0, which differs from B0 in the hydroxylation and methylation of a proline residue, and other minor analogues such as C0, D0, and E0. Furthermore, genetic engineering and mutasynthesis approaches have been employed to generate novel analogues with altered side chains and hydroxylation patterns, providing valuable insights into structure-activity relationships.
Data Presentation: Structural and Production Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | |
| Molar Mass | 1065.229 g·mol⁻¹ | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in ethanol (B145695), methanol, DMF, or DMSO; Limited water solubility |
Production Titers of this compound and Analogues
| Compound | Production Method | Titer (mg/L) | Reference |
| This compound | Fermentation with G. lozoyensis (Optimized) | ~2530 | |
| This compound | Fermentation with G. lozoyensis (with SDS addition) | 2529 | |
| This compound | Fed-batch fermentation with osmotic stress control | 2711 | |
| Echinocandin B | Fermentation (Optimized) | 3150 | |
| FR901379 | Fermentation (Optimized) | 4000 |
Experimental Protocols
Purification of this compound from Fermentation Broth
The purification of this compound from the fermentation broth of G. lozoyensis is a multi-step process involving extraction and chromatography. The following protocol is a composite of methodologies described in various patents and publications.
Step 1: Extraction
-
Acidify the fermentation broth to a pH of approximately 3.0 using an acid such as oxalic acid.
-
Filter the acidified broth through a plate and frame filter press to separate the mycelia from the liquid.
-
Extract the mycelial cake with a suitable organic solvent, such as n-butanol or 75% ethanol, with stirring for several hours.
-
Filter the mixture to obtain the crude extract.
-
Concentrate the extract under vacuum at a temperature below 50°C.
Step 2: Initial Purification
-
Wash the concentrated extract with an immiscible solvent, such as water, to remove polar impurities.
-
Treat the organic layer with activated charcoal to decolorize the solution.
-
Filter to remove the charcoal.
-
Further concentrate the filtrate and induce crystallization by adding an anti-solvent like acetone.
Step 3: Chromatographic Purification
-
Reversed-Phase Chromatography:
-
Dissolve the crystallized solid in a suitable solvent (e.g., methanol).
-
Load the solution onto a reversed-phase column (e.g., C8 or C18 silica (B1680970) gel with a particle size of 20–50 μm).
-
Wash the column with a lower polarity solvent mixture (e.g., 50% ethanol in water with 0.1% formic acid) to elute more polar impurities.
-
Elute this compound using a higher concentration of organic solvent (e.g., 55-58% ethanol in water with 0.1% formic acid).
-
Collect fractions and analyze by HPLC to identify those containing pure this compound.
-
-
Normal-Phase/HILIC Chromatography (for separation of B0 and C0 isomers):
-
For separating the closely related this compound and C0, Hydrophilic Interaction Liquid Chromatography (HILIC) is effective.
-
Use a HILIC column (e.g., unmodified silica or an amino-bonded phase).
-
Employ a mobile phase consisting of a high percentage of a non-polar solvent like acetonitrile (B52724) (e.g., 85-87%) and a small percentage of an aqueous buffer (e.g., 13-15% of 0.1% ammonium (B1175870) acetate, pH 4.5).
-
Monitor the elution using a mass spectrometer, as this mobile phase is MS-compatible.
-
Step 4: Final Crystallization
-
Pool the pure fractions from chromatography.
-
Concentrate the pooled fractions under reduced pressure.
-
Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water/ethyl acetate).
-
Dry the resulting white, amorphous powder under vacuum.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used throughout the purification process to monitor the purity of fractions and the final product.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18; 4.6 mm × 150 mm × 5 μm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
-
Gradient: A typical gradient would be from 10% to 100% solvent B over a period of about 28 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 210 nm.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and its analogues. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
-
Instrumentation: An Agilent 6538 ultrahigh-definition accurate-mass quadrupole time-of-flight (Q-TOF) LC-MS system interfaced with an Agilent 1200 series HPLC-chip–MS system has been used for the analysis of pneumocandins.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
MS Analysis: Full scan MS is used to determine the accurate mass of the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for the complete structural elucidation of complex natural products like this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are required for unambiguous assignment of all proton and carbon signals.
-
Sample Preparation: Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆.
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve sufficient resolution.
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within individual amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the amino acid residues and determining the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is important for determining the stereochemistry and conformation of the molecule.
-
While a complete, experimentally determined and assigned NMR data table for this compound is not publicly available in the searched literature, the supporting information of some publications provides spectra of novel pneumocandin analogues which can serve as a reference. A predicted ¹³C NMR spectrum for a related compound, Pneumocandin B1, is also available.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Structural differences between this compound and its analogues.
Conclusion
The structural elucidation of this compound and its analogues is a critical aspect of the development of new and improved antifungal therapies. This guide has provided an overview of the key structural features, presented available quantitative data, and detailed the experimental protocols for purification and analysis. While a complete, publicly available dataset of spectroscopic data for this compound remains elusive, the methodologies and comparative data presented here offer a solid foundation for researchers in this field. The continued exploration of this class of compounds through synthetic chemistry, genetic engineering, and advanced analytical techniques will undoubtedly lead to the discovery of next-generation echinocandins with enhanced efficacy and broader clinical applications.
References
Pneumocandin B0: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal spectrum of activity of Pneumocandin B0, a naturally occurring lipopeptide of the echinocandin class. Produced by the fungus Glarea lozoyensis, this compound is a potent inhibitor of fungal cell wall synthesis and serves as the precursor for the semisynthetic antifungal drug, caspofungin.[1][2] This document summarizes its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the cell walls of many pathogenic fungi. The disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell death. A key advantage of this mechanism is its specificity for fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to a favorable safety profile.[1]
Caption: Mechanism of action of this compound.
In Vitro Antifungal Spectrum of Activity
While this compound is the natural precursor to the widely used antifungal caspofungin, extensive quantitative data on the in vitro activity of this compound itself is limited in publicly available literature. The focus of most clinical and research studies has shifted to its more soluble and potent semisynthetic derivatives. However, the available information indicates that this compound possesses a broad spectrum of activity against various fungal pathogens, particularly Candida and Aspergillus species.
It is important to note that semisynthetic derivatives of this compound, such as caspofungin and the investigational compound L-733,560, were developed to improve upon the solubility and in vivo efficacy of the parent compound. These derivatives generally exhibit enhanced potency against a range of fungal isolates.
The following table summarizes the expected antifungal activity of this compound based on the general activity profile of the echinocandin class of antifungals.
| Fungal Genus | General Susceptibility to Echinocandins |
| Candida | Generally susceptible, including many azole-resistant strains. |
| Aspergillus | Generally susceptible; may exhibit a fungistatic effect. |
| Cryptococcus | Generally resistant. |
| Fusarium | Generally resistant. |
| Zygomycetes | Generally resistant. |
Experimental Protocols
The in vitro antifungal activity of this compound and its derivatives is typically determined using broth microdilution methods, following standardized procedures such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following protocol is a generalized representation of the methodology used for testing echinocandin antifungals.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.
Materials:
-
This compound (analytical grade)
-
Fungal isolates for testing
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water and/or DMSO for drug solubilization
-
Incubator
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentration range in the microtiter plates.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
-
Microtiter Plate Inoculation:
-
Dispense the prepared fungal inoculum into the wells of the 96-well microtiter plate, each well already containing the serially diluted this compound.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungal species being tested.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection or by using a microplate reader to measure the turbidity.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.
-
Caption: Generalized workflow for antifungal susceptibility testing.
Conclusion
This compound is a foundational molecule in the development of echinocandin antifungals, demonstrating a potent and specific mechanism of action against a range of clinically relevant fungi. While comprehensive quantitative data on its direct in vitro activity is less abundant than for its clinically approved derivative, caspofungin, its antifungal spectrum is understood to be broad against key pathogens such as Candida and Aspergillus species. The methodologies for evaluating its activity are well-established, providing a basis for further research and development in the field of antifungal therapeutics. Researchers are encouraged to consider the historical context of this compound's development and the subsequent improvements in potency and solubility achieved with its semisynthetic derivatives when designing new studies.
References
A Technical Guide to Pneumocandin B0 Production via Glarea lozoyensis Fermentation
For Researchers, Scientists, and Drug Development Professionals
Pneumocandin B0, a lipohexapeptide secondary metabolite produced by the filamentous fungus Glarea lozoyensis, stands as the critical precursor for the semi-synthetic antifungal drug, Caspofungin acetate (B1210297).[1][2][3] As a member of the echinocandin family, Caspofungin effectively treats invasive fungal infections by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5] This guide provides an in-depth overview of the fermentation process for this compound production, focusing on quantitative data, experimental protocols, and the underlying metabolic and regulatory pathways.
I. Fermentation Parameters and Production Titers
The production of this compound is a complex process influenced by a multitude of factors, including strain genetics, media composition, and fermentation conditions. Various strategies have been employed to enhance production titers, ranging from classical strain mutation to sophisticated metabolic engineering and fermentation process optimization.
Table 1: Comparison of this compound Production by Glarea lozoyensis under Various Conditions
| Strain | Fermentation Strategy | Key Parameters | This compound Titer (mg/L) | Fold Increase | Reference |
| G. lozoyensis ATCC 74030 (Parent) | Batch Fermentation | Standard Medium | 810 | - | |
| G. lozoyensis Q1 (Mutant) | Batch Fermentation | Standard Medium | 1134 | 1.4 | |
| G. lozoyensis Q1 (Mutant) | Batch Fermentation | Optimized Medium (Glucose, Mannitol, Peptone) | 1873 | 2.3 (vs. Parent) | |
| G. lozoyensis ALE0 (Starting Strain) | Batch Fermentation | Standard Fermentation Conditions | ~1639 | - | |
| G. lozoyensis ALE50 (Evolved Strain) | Adaptive Laboratory Evolution (Low Temp.) | 50 cycles of low-temperature stress | 2131 | 1.3 | |
| G. lozoyensis Q1 | Extractive Fermentation | 1.0 g/L SDS added on day 13 | 2528.67 | 1.38 (vs. control) | |
| G. lozoyensis | Fed-batch with Osmotic Stress Control | Mannitol as sole carbon source | 2711 | 1.35 (vs. one-stage) | |
| Wild-type G. lozoyensis ATCC 20868 | Batch Fermentation | Shift from Pneumocandin A0 to B0 | 18 µg/mL | - | |
| G. lozoyensis ATCC 74030 (Mutant) | Batch Fermentation | Chemical Mutagenesis | 241 µg/mL | 13.4 | |
| G. lozoyensis | Batch Fermentation | Fructose as carbon source | Increased by 54.76% vs. Glucose | 1.55 | |
| G. lozoyensis Q1 | Batch Fermentation with Fatty Acid Addition | 1 g/L Stearic Acid | Increased by 22.98% vs. control | 1.23 |
II. Experimental Protocols
Detailed methodologies are crucial for reproducible research in the field of fermentation. The following sections outline key experimental protocols derived from the literature.
A. Media Composition
The composition of both the seed and fermentation media plays a pivotal role in the growth of G. lozoyensis and the subsequent production of this compound.
Table 2: Seed Medium Composition
| Component | Concentration (g/L) | Reference |
| Glucose | 40 | |
| Soybean Powder | 20 | |
| KH₂PO₄ | 1 | |
| FeSO₄·7H₂O | 0.01 | |
| MnSO₄·H₂O | 0.01 | |
| ZnSO₄·7H₂O | 0.002 | |
| CaCl₂·2H₂O | 0.001 | |
| HBO₃ | 0.00056 | |
| CuCl₂·2H₂O | 0.00025 | |
| (NH₄)₅Mo₇O₂₄·4H₂O | 0.00003 | |
| Initial pH | 5.0 | **** |
Table 3: Fermentation Medium Composition
| Component | Concentration (g/L) | Reference |
| Glucose | 20 | |
| D-Mannitol | 80 | |
| Soybean Meal / Cotton Seed Powder | 20 / 28 | |
| Corn Gluten Meal | 10 | |
| K₂HPO₄ | 2.5 | |
| Fe₃(PO₄)₂ | 0.5 | |
| MnSO₄·H₂O | 0.3 | |
| Initial pH | 6.8 | **** |
B. Fermentation Conditions
Standard fermentation is typically carried out in shake flasks, with the potential for scale-up to bioreactors.
-
Seed Culture Preparation: A frozen stock of G. lozoyensis mycelia is inoculated into a 250-mL shake flask containing 50 mL of seed medium. The culture is then incubated at 25°C with agitation at 220 rpm for 168 hours.
-
Production Fermentation: The seed culture is used to inoculate a 250-mL shake flask containing 50 mL of fermentation medium at a 10% (v/v) ratio. The production culture is incubated at 25°C with agitation at 220 rpm for up to 432 hours.
C. Analytical Methods for this compound Quantification
Accurate quantification of this compound is essential for process monitoring and optimization.
-
Sample Preparation (Total this compound):
-
Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).
-
Add 4 mL of ethyl alcohol and vortex for 10 minutes at room temperature.
-
Centrifuge the mixture at 8000 x g for 5 minutes at room temperature.
-
The supernatant is collected for HPLC analysis.
-
-
Sample Preparation (Extracellular this compound):
-
Centrifuge the fermentation broth at 8000 x g for 5 minutes at room temperature.
-
The supernatant is collected for HPLC analysis.
-
-
HPLC Analysis:
-
The prepared supernatant is analyzed using a High-Performance Liquid Chromatography (HPLC) system.
-
Quantification is achieved by comparing the peak areas of the samples to those of a standard this compound.
-
III. Metabolic and Regulatory Pathways
The biosynthesis of this compound is a complex process involving a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The regulation of this pathway is intricate and influenced by various cellular processes, including oxidative stress and precursor supply.
A. This compound Biosynthesis and Regulation Workflow
The following diagram illustrates the general workflow from strain improvement to the biosynthesis of this compound, highlighting key regulatory inputs.
Caption: Workflow for this compound production.
B. Putative Model of Enhanced this compound Secretion in ALE50 Strain
Adaptive laboratory evolution at low temperatures has been shown to increase this compound production by enhancing cell membrane permeability. The evolved strain, ALE50, exhibits altered fatty acid composition, leading to increased secretion of the final product and alleviating feedback inhibition.
Caption: Enhanced secretion in the ALE50 strain.
C. Role of Glyap1 in Regulating this compound Synthesis
The redox-regulating protein Glyap1 plays a crucial role in the response to oxidative stress, which in turn affects this compound biosynthesis. Knocking out the Glyap1 gene leads to increased intracellular reactive oxygen species (ROS), which can enhance the production of this compound per unit of biomass.
Caption: Glyap1's role in redox regulation.
IV. Conclusion
The production of this compound through the fermentation of Glarea lozoyensis is a field of continuous research and development. Significant improvements in production titers have been achieved through a combination of strain improvement techniques, media optimization, and novel fermentation strategies. A deeper understanding of the metabolic and regulatory networks governing this compound biosynthesis will pave the way for further targeted engineering of G. lozoyensis to create more efficient and economically viable production processes for this vital antifungal precursor.
References
- 1. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Biological Properties and Pharmacological Profile of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1] As a potent antifungal agent, it has garnered significant interest within the scientific community, primarily for its role as the direct precursor to the semi-synthetic echinocandin, Caspofungin.[1] This technical guide provides a comprehensive overview of the biological properties and pharmacological profile of this compound, with a focus on its mechanism of action, antifungal activity, and the experimental methodologies used for its evaluation.
Biological Properties
This compound is a cyclic hexapeptide with an N-linked acyl lipid side chain.[2] This structural characteristic is fundamental to its biological activity.
Mechanism of Action
The primary molecular target of this compound is the fungal enzyme β-(1,3)-D-glucan synthase.[1][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells. This compound acts as a non-competitive inhibitor of this enzyme, disrupting cell wall synthesis and leading to osmotic instability and ultimately, fungal cell death.
The inhibition of β-(1,3)-D-glucan synthase triggers a cellular stress response in fungi, activating the cell wall integrity (CWI) signaling pathway. This pathway is a highly conserved MAP kinase (MAPK) cascade that attempts to compensate for cell wall damage by upregulating the expression of cell wall-related genes.
Pharmacological Profile
While much of the detailed pharmacological data available is for its semi-synthetic derivative, Caspofungin, studies on this compound and its other analogues provide valuable insights into its pharmacological profile.
Antifungal Activity
This compound exhibits a broad spectrum of activity against various fungal pathogens, particularly Candida and Aspergillus species. Its potency is often described in terms of Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of Pneumocandin Analogues (MIC in µg/mL)
| Fungal Species | L-733,560 (this compound derivative) MIC Range | Pneumocandin I (Analogue) MIC | This compound (inferred) |
| Candida albicans | 0.01 - 0.06 | 0.1 | Potent |
| Candida glabrata | ~0.20 | 0.1 | Potent |
| Candida tropicalis | ~0.20 | - | Potent |
| Candida parapsilosis | 0.10 - 1.6 | 0.8 | Moderate |
| Candida krusei | 0.78 | 1.6 | Moderate |
| Candida lusitaniae | 0.15 | - | Moderate |
| Candida guilliermondii | 1.25 | - | Less Potent |
| Aspergillus fumigatus | - | MEC: 0.05 | Active |
Note: Data for this compound itself is limited; values for the closely related derivative L-733,560 and an analogue, Pneumocandin I, are presented as indicators of activity. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively published. However, data from its derivative, Caspofungin, in various animal models can provide an approximation of its behavior in vivo. Echinocandins, in general, are large molecules with limited oral bioavailability.
Table 2: Pharmacokinetic Parameters of Caspofungin (a this compound derivative) in Animal Models
| Animal Model | Dose (mg/kg) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Rabbit | 1 | ~30-34 | ~1.43 | ~0.3 | |
| Mouse | 5 | ~45 | ~0.88 | - | |
| Rat | 2 | ~60 | ~0.48 | - | |
| Monkey | 5 | ~45 | ~0.29 | - |
Note: These parameters are for Caspofungin and may not directly reflect the pharmacokinetics of this compound.
In Vivo Efficacy
Studies in animal models have demonstrated the in vivo efficacy of this compound and its derivatives against various fungal infections.
Table 3: In Vivo Efficacy of this compound and its Derivative
| Fungal Pathogen | Animal Model | Drug | Endpoint | 90% Effective Dose (ED90) | Reference |
| Pneumocystis carinii | Rat | This compound | Cyst Clearance | 0.15 mg/kg | |
| Pneumocystis carinii | Rat | MK-991 (derivative) | Cyst Clearance | 0.011 mg/kg |
Experimental Protocols
Standardized methodologies are crucial for the accurate evaluation of the antifungal properties of compounds like this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/EUCAST)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
-
Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium.
-
Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the antifungal dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well (no drug).
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of a compound over time.
-
Inoculum Preparation: Prepare a standardized fungal suspension in a suitable broth medium (e.g., RPMI 1640).
-
Drug Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the fungal suspension. Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Serially dilute the aliquots and plate them onto appropriate agar plates. After incubation, count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.
Mandatory Visualizations
Signaling Pathway of β-(1,3)-D-glucan Synthase Inhibition
References
The Genesis of a New Antifungal Era: A Technical History of Pneumocandin B0 Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and development of Pneumocandin B0, a pivotal natural product that paved the way for a new class of antifungal agents. From its initial isolation from the fungus Glarea lozoyensis to its role as the direct precursor for the semi-synthetic echinocandin, caspofungin, this document delves into the scientific challenges and breakthroughs that marked its journey. Detailed experimental methodologies, quantitative antifungal activity data, and a thorough examination of its mechanism of action are presented to serve as a valuable resource for researchers in the field of antifungal drug discovery and development.
Discovery and Isolation
The story of this compound begins in the 1980s with a natural product screening program at Merck.[1][2] The producing organism, a fungus initially identified as Zalerion arboricola, was later reclassified as Glarea lozoyensis.[3] This fungus was found to produce a family of lipopeptide compounds with promising antifungal activity, named pneumocandins.
Initial investigations revealed that the wild-type strain of G. lozoyensis predominantly produced Pneumocandin A0, with this compound being a minor component.[4][5] The structural similarity between these two compounds posed a significant challenge for purification. Through extensive research involving classical mutagenesis and optimization of the fermentation medium, Merck scientists were able to dramatically shift the production ratio in favor of this compound, a critical step for its development as a drug precursor.
Chemical Structure and Mechanism of Action
This compound is a cyclic lipohexapeptide belonging to the echinocandin class of natural products. Its structure is characterized by a cyclic hexapeptide core acylated with a dimethylmyristoyl lipid side chain.
The primary mechanism of action of this compound and other echinocandins is the non-competitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted mechanism of action is responsible for the potent and selective antifungal activity of the echinocandins with a favorable safety profile.
dot
Caption: Mechanism of action of this compound.
Development of Caspofungin
While this compound demonstrated potent antifungal activity, its physicochemical properties were not ideal for clinical development as an intravenous drug. This led to a medicinal chemistry program at Merck to develop a semi-synthetic analog with improved characteristics. The result of this effort was caspofungin (brand name CANCIDAS®), the first approved echinocandin antifungal.
The synthesis of caspofungin from this compound involves two key chemical modifications:
-
Reduction of the glutamine side chain: The primary amide of the glutamine residue is reduced to a primary amine.
-
Addition of an ethylenediamine (B42938) moiety: An ethylenediamine group is added to the hemiaminal hydroxyl group.
These modifications resulted in a compound with enhanced water solubility and an improved pharmacokinetic profile, making it suitable for intravenous administration.
dot
Caption: Synthetic progression from this compound to Caspofungin.
Antifungal Activity
The following tables summarize the in vitro activity of caspofungin against a range of clinically important fungal pathogens. While extensive data is available for caspofungin, directly comparable Minimum Inhibitory Concentration (MIC) data for its precursor, this compound, is less abundant in the public domain. The data presented for caspofungin is compiled from various global surveillance studies.
Table 1: In Vitro Activity of Caspofungin against Candida Species
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | >5000 | 0.008 - 4 | 0.03 - 0.5 | 0.06 - 1.0 |
| Candida glabrata | >1000 | 0.015 - 4 | 0.03 - 0.5 | 0.06 - 1.0 |
| Candida parapsilosis | >500 | 0.03 - 4 | 0.5 | 0.5 - 2.0 |
| Candida tropicalis | >500 | 0.015 - 8 | 0.03 - 0.5 | 0.06 - 2.0 |
| Candida krusei | >200 | 0.03 - 4 | 0.12 - 0.5 | 0.5 - 2.0 |
| Candida guilliermondii | >100 | 0.03 - >8 | 0.5 - 2.0 | 1.0 - >8 |
Data compiled from multiple sources.
Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | >200 | 0.015 - >16 | 0.06 - 0.5 | 0.12 - 1.0 |
| Aspergillus flavus | >50 | 0.03 - 2 | 0.12 - 0.5 | 0.25 - 1.0 |
| Aspergillus niger | >20 | 0.06 - 2 | 0.25 | 0.5 |
| Aspergillus terreus | >20 | 0.03 - 1 | 0.06 | 0.12 |
Data compiled from multiple sources. Note: In vitro susceptibility testing of echinocandins against filamentous fungi can be method-dependent, and Minimum Effective Concentration (MEC) is often reported as an alternative endpoint.
Experimental Protocols
Fermentation of Glarea lozoyensis for this compound Production
This protocol is a generalized representation based on published methods. Optimization is typically required for specific strains and fermentation scales.
5.1.1. Media Composition
-
Seed Medium: (per liter)
-
Mannitol: 20 g
-
Glucose: 10 g
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
K₂HPO₄: 2.5 g
-
pH: 6.8
-
-
Production Medium: (per liter)
-
Mannitol: 80 g
-
Glucose: 20 g
-
Peptone: 20 g
-
K₂HPO₄: 2.5 g
-
pH: 6.8
-
5.1.2. Fermentation Protocol
-
Inoculate a seed flask containing the seed medium with a culture of a high-producing strain of G. lozoyensis.
-
Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 5-7 days.
-
Transfer an appropriate volume of the seed culture (e.g., 10% v/v) to the production medium in a fermenter.
-
Maintain the production culture at 25°C with controlled aeration and agitation to ensure adequate dissolved oxygen levels. The fermentation is typically carried out for 14-18 days.
-
Monitor the production of this compound periodically by taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).
dot
Caption: Generalized workflow for this compound fermentation.
Purification of this compound
The following is a representative multi-step purification protocol.
-
Extraction:
-
Adjust the pH of the fermentation broth to approximately 3.0.
-
Filter the broth to separate the mycelia.
-
Extract the mycelial cake with an organic solvent such as 75% ethanol.
-
-
Initial Purification:
-
Concentrate the extract under vacuum.
-
The concentrated extract can be further purified by precipitation and centrifugation.
-
-
Chromatography:
-
Dissolve the partially purified solid in a suitable solvent.
-
Perform column chromatography using a stationary phase like silica (B1680970) gel or a polymeric resin.
-
Elute with a solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or acetonitrile/water) to separate this compound from related pneumocandins and other impurities.
-
-
Crystallization:
-
Concentrate the fractions containing pure this compound.
-
Crystallize the product from a suitable solvent system (e.g., methanol/water/ethyl acetate) to obtain the final purified product.
-
(1,3)-β-D-Glucan Synthase Inhibition Assay
This assay measures the in vitro activity of compounds against the target enzyme.
-
Enzyme Preparation:
-
Prepare a crude membrane fraction containing (1,3)-β-D-glucan synthase from a susceptible fungal strain (e.g., Candida albicans).
-
-
Assay Reaction:
-
In a microtiter plate, combine the enzyme preparation, assay buffer (containing activators like GTP), and various concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding the substrate, UDP-[¹⁴C]-glucose.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer.
-
Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each compound concentration relative to a no-drug control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Conclusion
The discovery and development of this compound represent a landmark achievement in the field of medical mycology. It not only provided the essential starting material for the creation of caspofungin, the first in a new class of life-saving antifungal drugs, but also validated (1,3)-β-D-glucan synthase as a prime target for antifungal therapy. The journey from a minor fungal metabolite to a key pharmaceutical precursor underscores the importance of natural product screening, strain improvement, and medicinal chemistry in addressing unmet medical needs. This technical guide serves to consolidate the key scientific and technical aspects of this journey, providing a valuable resource for the next generation of researchers dedicated to combating invasive fungal infections.
References
- 1. Caspofungin Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound purification method - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for Pneumocandin B0 Fermentation and Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fermentation of Glarea lozoyensis to produce Pneumocandin B0, a crucial precursor for the antifungal drug Caspofungin, and the subsequent extraction and purification of the target compound.[1][2][3]
I. Fermentation of Glarea lozoyensis for this compound Production
This compound is a secondary metabolite produced by the filamentous fungus Glarea lozoyensis.[1][3] The yield of this compound is highly dependent on the strain, composition of the culture medium, and fermentation conditions.[2][4][5] Strain improvement through mutagenesis and optimization of nutritional components are key strategies to enhance production.[2][4]
Culture Media
Successful fermentation of Glarea lozoyensis for this compound production involves a two-stage process: a seed culture to generate sufficient biomass followed by a production culture optimized for secondary metabolite synthesis. Various media compositions have been reported to enhance yield.
Table 1: Seed Medium Compositions for Glarea lozoyensis
| Component | Concentration (g/L) | Reference |
| Glucose | 40 | [1] |
| Soybean Powder | 20 | [1] |
| KH₂PO₄ | 1 | [1] |
| FeSO₄·7H₂O | 0.01 | [1] |
| MnSO₄·H₂O | 0.01 | [1] |
| ZnSO₄·7H₂O | 0.002 | [1] |
| CaCl₂·2H₂O | 0.001 | [1] |
| HBO₃ | 0.00056 | [1] |
| CuCl₂·2H₂O | 0.00025 | [1] |
| (NH₄)₅Mo₇O₂₄·4H₂O | 0.00003 | [1] |
| Initial pH | 5.0 | [1] |
Table 2: Fermentation Medium Compositions for this compound Production
| Component | Concentration (g/L) | Reference |
| Medium 1 | ||
| Mannitol | 80 | [1] |
| Glucose | 20 | [1] |
| Peptone | 20 | [1] |
| K₂HPO₄ | 2.5 | [1] |
| Initial pH | 6.8 | [1] |
| Medium 2 | ||
| Lactose (B1674315) | 30 | [6][7] |
| Threonine | 10 | [6][7] |
| Yeast Powder | 10 | [6][7] |
| Proline | 12 | [6][7] |
| KH₂PO₄ | 1.5 | [6][7] |
| MgSO₄·7H₂O | 0.5 | [6][7] |
| MES Buffer Salt | 15 | [6][7] |
| Initial pH | 5.3 | [6][7] |
Fermentation Protocol
This protocol is a synthesis of methodologies reported in the literature.[1][6][8]
1.2.1 Seed Culture Preparation:
-
Prepare the seed medium according to the composition in Table 1.
-
Dispense 50 mL of the seed medium into 250-mL shake flasks.
-
Inoculate the flasks with 10 mL of frozen mycelia of G. lozoyensis.
-
Incubate the flasks at 25°C on a rotary shaker at 220 rpm for 168 hours.[1][8]
1.2.2 Production Fermentation:
-
Prepare the fermentation medium (e.g., Medium 1 or 2 from Table 2).
-
Dispense 50 mL of the fermentation medium into 250-mL shake flasks.
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture.[1][8]
-
Incubate the flasks at 25°C on a rotary shaker at 220 rpm for 432 hours.[1][8]
-
For larger scale fermenters (e.g., 50L), maintain the temperature between 24-26°C, with an initial aeration rate of 0.5-1.0 VVM and a tank pressure of 0.04-0.06 MPa.[7] The agitation and aeration should be gradually increased to maintain a dissolved oxygen level above 20%.[7]
-
In some protocols, fed-batch strategies are employed, such as adding lactose to maintain the total sugar concentration between 1-3%.[7]
-
The addition of Vitamin B5 (30 mg/L) after 48 hours of fermentation has been shown to be beneficial.[6]
Fermentation Workflow Diagram
Caption: Workflow for this compound Fermentation.
Expected Yields
This compound yields are highly variable depending on the strain and fermentation conditions. Reported yields range from approximately 800-1000 mg/L in standard processes to over 2500 mg/L in optimized and fed-batch cultures.[5][7] Some studies have reported yields as high as 2131 g/L after strain improvement.[1]
Table 3: Reported this compound Production Yields
| Strain/Condition | Yield (mg/L) | Reference |
| G. lozoyensis ATCC 74030 (Parent) | 810 | [4] |
| Mutant Strain Q1 | 1134 | [4] |
| Mutant Strain Q1 (Optimized Medium) | 1873 | [4] |
| ALE50 Endpoint Strain | 2131 | [1][8] |
| Optimized Fed-Batch Culture | 2710 | [2] |
| Extractive Batch Fermentation with SDS | 2528.67 | [9] |
II. Extraction and Purification of this compound
This compound is primarily located within the mycelia of G. lozoyensis.[1] The extraction process, therefore, focuses on separating the mycelia from the fermentation broth and then extracting the compound from the mycelia.
Extraction and Initial Purification Protocol
The following protocol outlines a general procedure for the extraction and initial purification of this compound from the fermentation broth.
2.1.1 Mycelial Harvest and Lysis:
-
Adjust the pH of the fermentation broth to 3.0 with an acid such as oxalic acid.[10]
-
Filter the broth using a plate and frame filter press to collect the mycelial cake (fungus residue).[10][11]
-
To extract total this compound (intracellular and extracellular), an aliquot of the whole fermentation broth can be extracted with four volumes of ethanol (B145695) with vigorous mixing.[8]
2.1.2 Solvent Extraction:
-
The mycelial cake is extracted with a suitable solvent. Common solvents include n-butanol or aqueous solutions of methanol (B129727) or ethanol (e.g., 75% ethanol).[10][12]
-
For instance, 1200 kg of fungus residue can be extracted with 6 tons of 75% ethanol solution by stirring for 6 hours.[10]
-
The mixture is filtered again to separate the solvent extract from the mycelial debris.[10]
2.1.3 Concentration and Washing:
-
The solvent extract is concentrated under vacuum at a temperature of 45-50°C.[12]
-
The concentrated extract can be washed with an immiscible solvent, such as water if n-butanol was used for extraction, to remove polar impurities.[12]
2.1.4 Adsorption Chromatography and Decolorization:
-
The washed and concentrated extract is then subjected to adsorption chromatography. Adsorbent resins are commonly used for this purpose.[13][14]
-
The adsorbed product is eluted with a higher concentration of the organic solvent (e.g., 80-90% methanol or ethanol).[13][14]
-
The eluate rich in this compound is collected and may be treated with activated carbon for decolorization.[13]
2.1.5 Crystallization:
-
The purified eluate is concentrated under vacuum.[14]
-
The concentrate is dissolved in methanol, and a small amount of water is added dropwise to induce supersaturation and crystallization of this compound.[14]
-
The resulting crystals are collected, yielding a product with a purity that can reach 96%.[14]
Extraction and Purification Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
III. Signaling Pathways and Cellular Processes
While the direct signaling pathways for this compound biosynthesis are complex and not fully elucidated in all aspects, it is known to be a lipohexapeptide synthesized by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[15] The biosynthesis involves the condensation of a fatty acid side chain with a hexapeptide core.[1]
Simplified Biosynthesis Overview
Caption: Simplified overview of this compound biosynthesis.
These protocols and notes are intended to serve as a comprehensive guide for the laboratory-scale production and purification of this compound. Optimization of specific parameters may be necessary depending on the specific strain of Glarea lozoyensis used and the equipment available.
References
- 1. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain Breeding and Fermentation Process Optimization for Production of this compound by Filamentous fungus [cjph.com.cn]
- 3. CN106755224B - The fermentation process of Caspofungin fermentation intermediate - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 7. CN106755223A - A kind of fermentation process of this compound - Google Patents [patents.google.com]
- 8. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound purification method - Eureka | Patsnap [eureka.patsnap.com]
- 11. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
- 12. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 13. CN107778357B - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 14. CN107778357A - A kind of extraction of this compound, purification process - Google Patents [patents.google.com]
- 15. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Pneumocandin B0 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Pneumocandin B0, a key intermediate for the antifungal agent Caspofungin, from the fermentation broth of Glarea lozoyensis. The following sections detail various purification strategies, including extraction, chromatographic separation, and crystallization, supported by quantitative data and step-by-step experimental procedures.
Introduction
This compound is a secondary metabolite produced by the fungus Glarea lozoyensis. As a lipohexapeptide of the echinocandin family, it is the precursor for the semi-synthetic antifungal drug, caspofungin acetate (B1210297). The purification of this compound from the fermentation broth presents a significant challenge due to the presence of structurally similar impurities, such as Pneumocandin A0 and C0, as well as various pigments and other fermentation byproducts. This document outlines effective methods to achieve high-purity this compound suitable for pharmaceutical synthesis.
Overview of the Purification Workflow
The general strategy for this compound purification involves a multi-step process that typically includes:
-
Solid-Liquid Separation : Isolation of the mycelia from the fermentation broth.
-
Extraction : Extraction of this compound from the mycelia using organic solvents.
-
Clarification and Initial Purification : Removal of pigments and some impurities through techniques like charcoal treatment or precipitation.
-
Chromatographic Purification : A crucial step to separate this compound from its closely related analogs, often involving multiple chromatography techniques.
-
Crystallization : To obtain the final high-purity product.
-
Drying : To yield the final solid product.
Below is a diagram illustrating a general workflow for the purification of this compound.
Caption: General workflow for this compound purification.
Quantitative Data Summary
The following tables summarize quantitative data from various purification protocols, providing insights into the efficiency of different methods.
Table 1: Purity and Yield at Different Purification Stages
| Purification Step | Initial Purity (%) | Final Purity (%) | Overall Yield (%) | Reference |
| Process-1 (Extraction & Crystallization) | N/A | 75 - 82 | 55 - 70 | [1][2] |
| Process-2 (Process-1 + Adsorption Chromatography) | 77.99 | 90 - 93 | 45 - 55 | [1][2] |
| Reversed & Normal Phase Chromatography | Crude | > 95 | N/A | [3] |
| Polymeric Adsorbent & Activated Carbon | N/A | 96.5 - 97.9 | 62 - 70 | |
| Nanoscale Polymer Particle Chromatography | N/A | > 95 | > 65 |
Table 2: Comparison of Chromatographic Methods
| Chromatography Type | Stationary Phase | Mobile Phase Example | Key Separation | Reference |
| Reversed-Phase | C8 or C18 | Acetonitrile (B52724)/Water | General impurity removal | |
| Normal Phase | Cyano-bonded silica (B1680970) | Ethyl acetate/Methanol (B129727)/Water | Separation of this compound from C0 | |
| Hydrophilic Interaction (HILIC) | Unmodified silica | Acetonitrile/Acidic aqueous solution | Separation of this compound from C0 | |
| Adsorption | Neutral Alumina (B75360) | Methanol/Water | Removal of Pneumocandin A0 |
Experimental Protocols
This section provides detailed protocols for key stages of this compound purification.
Protocol 1: Extraction and Initial Purification
This protocol is based on a method involving acidification and solvent extraction.
Objective: To extract this compound from the fermentation broth and perform an initial purification.
Materials:
-
This compound fermentation broth
-
Oxalic acid
-
75% Ethanol solution
-
Diatomite (100 mesh)
-
Deionized water
-
Activated carbon
-
Methanol
-
Ethyl acetate
-
Plate and frame filter press
-
Enamel kettle with vacuum and temperature control
-
Centrifuge
Procedure:
-
Acidification and Filtration:
-
Transfer the fermentation broth (e.g., 11 tons) to an acidification tank.
-
Adjust the pH of the broth to 3.0 with oxalic acid.
-
Filter the acidified broth using a plate and frame filter press to obtain the fungus residue (mycelia).
-
-
Ethanol Extraction:
-
To the collected fungus residue (e.g., 1200 kg), add 75% ethanol solution (e.g., 6 tons).
-
Stir the mixture for 6 hours.
-
Filter the mixture again using a plate and frame filter press to obtain the ethanol extract.
-
-
Concentration and Precipitation:
-
Transfer the extract to an enamel kettle.
-
Concentrate the extract under vacuum (≤ -0.07MPa) at a temperature of ≤ 50°C.
-
Continue concentration until the material liquid becomes turbid. A sample can be centrifuged to check for a this compound content of approximately 48 mg/L in the clear liquid.
-
To the concentrated extract mixture (e.g., 50 kg), add diatomite (e.g., 200 kg) and mix thoroughly to absorb and coat the crystals.
-
Add deionized water (e.g., 250 kg), stir, and centrifuge to obtain a white solid containing this compound.
-
-
Decolorization and First Crystallization:
-
Add ethanol to the obtained solid and stir to dissolve.
-
Add activated carbon, stir for complete decolorization, and filter to obtain a colorless filtrate.
-
Concentrate the filtrate to dryness.
-
Dissolve the dried residue in methanol, then add water and stir until the solution is clear.
-
Add ethyl acetate and stir to induce crystallization, obtaining a primary wet crystal.
-
-
Recrystallization:
-
Repeat the crystallization process with the primary wet crystal using the same method to obtain a purified wet crystal.
-
Dry the wet crystal to obtain the final product.
-
Protocol 2: Chromatographic Purification using Reversed and Normal Phase Columns
This protocol describes a two-step chromatographic purification process to achieve high-purity this compound.
Objective: To purify a crude this compound product to >95% purity using sequential reversed-phase and normal-phase chromatography.
Materials:
-
Crude this compound
-
Reversed-phase column (C8 or C18, particle size 20-50 µm)
-
Normal-phase column (cyano-bonded silica, particle size 200-300 mesh)
-
Appropriate solvents for both chromatography steps (e.g., acetonitrile, water, ethyl acetate, methanol)
-
Rotary evaporator
Procedure:
-
Reversed-Phase Chromatography (Initial Purification):
-
Dissolve the crude this compound in a suitable solvent.
-
Load the solution onto a pre-equilibrated C8 or C18 reversed-phase column.
-
Elute the column with a suitable gradient of solvents (e.g., increasing concentration of acetonitrile in water).
-
Collect the fractions containing this compound.
-
Combine the desired fractions and concentrate under reduced pressure at 45-60°C to obtain a semi-pure product.
-
-
Normal-Phase Chromatography (Final Purification):
-
The semi-pure product can be loaded onto the normal-phase column using a dry loading method. To do this, mix the semi-pure product with cyano-bonded silica in a 1:5 weight ratio and, after stirring, pour it into the chromatography column.
-
Elute the column with a suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and water).
-
Collect the fractions containing the high-purity this compound.
-
Analyze the fractions by HPLC to confirm purity (>95%).
-
Combine the high-purity fractions and concentrate to obtain the final product.
-
The logical relationship for this two-step chromatography process can be visualized as follows:
Caption: Two-step chromatographic purification of this compound.
Protocol 3: Purification using Adsorption Chromatography on Neutral Alumina
This protocol is effective for removing impurities like Pneumocandin A0 to achieve a final purity of >90%.
Objective: To purify a moderately pure (75-85%) this compound solid to a high purity (>90%) by removing closely related impurities.
Materials:
-
This compound solid (75-85% purity)
-
Methanol
-
Neutral alumina (N-alumina)
-
Water
-
Acetone (as an antisolvent for crystallization)
-
Glass column
-
Vacuum filtration setup
Procedure:
-
Sample Preparation and Column Packing:
-
Dissolve the this compound solid (e.g., 1.5 g) in methanol to a concentration of approximately 25 g/L.
-
Pack a glass column with a bed of neutral alumina (e.g., 45 g).
-
-
Loading and Elution:
-
Load the methanol solution of this compound onto the alumina bed.
-
Wash the column with one column volume of water to elute polar impurities and some Pneumocandin A0.
-
Elute the column with a solvent composition that is selective for the remaining impurities.
-
Finally, elute the column with a product-selective solvent to recover the high-purity this compound.
-
-
Crystallization and Drying:
-
Pool the high-purity fractions and concentrate them.
-
Perform crystallization by using an antisolvent like acetone.
-
Filter the crystals using vacuum filtration.
-
Dry the solid product under vacuum at 40°C for 24 hours to obtain the final high-purity amorphous this compound.
-
Conclusion
The purification of this compound from fermentation broth is a complex process that requires a combination of different techniques to achieve the high purity required for pharmaceutical applications. The choice of the specific purification strategy will depend on the initial purity of the fermentation product, the scale of production, and the desired final purity. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing a robust and efficient purification process for this compound.
References
- 1. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. CN102816207B - Method for purifying caspofungin precursor this compound component - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Pneumocandin B0, a crucial precursor for the antifungal drug Caspofungin Acetate, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed for accurate and reproducible analysis in research and drug development settings.
Introduction
This compound is a lipopeptide antifungal agent produced by the fungus Glarea lozoyensis. Accurate quantification of this compound is essential for monitoring fermentation processes, optimizing production yields, and ensuring the quality of the final active pharmaceutical ingredient. This document outlines validated HPLC and LC-MS methods for this purpose.
Sample Preparation from Fermentation Broth
A critical step for accurate quantification is the efficient extraction of this compound from the fermentation broth.
Protocol for Extraction
-
Homogenization : Take a representative sample of the cell-containing fermentation broth.
-
Solvent Extraction : Add an equal volume of methanol (B129727) or acetone (B3395972) to the broth. For example, to 5.0 g of culture broth, add 20.0 ml of acetone.[1]
-
Sonication : Sonicate the mixture for 20 minutes to ensure complete cell lysis and extraction of intracellular this compound.[1]
-
Centrifugation : Centrifuge the extract at 8000 x g for 5-10 minutes at room temperature.[2]
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]
-
Dilution : The filtered extract is now ready for injection into the HPLC or LC-MS system. If necessary, dilute the sample with the mobile phase.
Experimental Workflow for Sample Preparation
Caption: Workflow for this compound extraction.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reliable HPLC method for the routine quantification of this compound.
Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [3] |
| Gradient | 10% to 100% B over 28 minutes | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Injection Volume | 10 µL | [3] |
| Column Temperature | 25 °C | [3] |
| Detection Wavelength | 210 nm | [3] |
HPLC Protocol
-
System Preparation : Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Standard Preparation : Prepare a series of standard solutions of pure this compound in the mobile phase to generate a calibration curve.
-
Sample Analysis : Inject the prepared sample extracts and standards into the HPLC system.
-
Data Analysis : Integrate the peak area corresponding to this compound. Calculate the concentration in the samples using the calibration curve derived from the standards.[3]
HPLC Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Semi-synthesis of Caspofungin from Pneumocandin B0: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspofungin, a potent antifungal agent of the echinocandin class, is a semi-synthetic lipopeptide derived from the natural product Pneumocandin B0.[1][2] this compound is a fermentation product of the fungus Glarea lozoyensis.[1][3][4] The semi-synthetic process primarily involves the modification of the peptide core of this compound at two key positions: the reduction of a primary amide to an amine and the condensation of the hemiaminal moiety with ethylenediamine (B42938). This document provides detailed application notes and experimental protocols for the semi-synthesis of Caspofungin from this compound, intended to guide researchers in the fields of medicinal chemistry, drug discovery, and process development.
Introduction
Echinocandins represent a critical class of antifungal drugs that target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism of action provides a high degree of selectivity and safety, as mammalian cells lack a cell wall. Caspofungin was the first approved drug in this class and remains a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.
The semi-synthesis from this compound is a more economically viable approach than total synthesis due to the complex stereochemistry of the molecule. The process has been refined over the years to improve yield and purity, with a notable three-step synthesis achieving an overall yield of approximately 45%. This protocol outlines a common and effective method for this transformation.
Reaction Scheme
The overall transformation from this compound to Caspofungin involves a multi-step process that can be summarized as follows:
-
Formation of a Phenylthioaminal Intermediate: this compound is reacted with thiophenol in the presence of an acid catalyst to form a more stable intermediate. This step prepares the molecule for the subsequent amination.
-
Chemoselective Amide Reduction: The primary amide on the glutamine residue is selectively reduced to a primary amine. This is a critical step that differentiates Caspofungin from its precursor.
-
Substitution with Ethylenediamine: The phenylthio group is displaced by ethylenediamine to introduce the final side chain, yielding Caspofungin.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the semi-synthesis of Caspofungin from this compound. Please note that yields and purity can vary based on specific reaction conditions and purification techniques.
| Step | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Typical Purity (%) |
| 1 | Phenylthioaminal Intermediate | ~1176.5 | 90-95 | >90 |
| 2 | Reduced Amine Intermediate | ~1162.5 | 85-90 | >95 (after purification) |
| 3 | Caspofungin | 1093.3 | 70-80 | >98 (after purification) |
| Overall | Caspofungin | 1093.3 | ~45 | >99 (as acetate (B1210297) salt) |
Experimental Protocols
Materials and Reagents
-
This compound (Starting Material)
-
Acetonitrile (B52724) (anhydrous)
-
Thiophenol
-
Trifluoromethanesulfonic acid
-
Sodium acetate trihydrate
-
Phenylboronic acid
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (B129727) (anhydrous)
-
Ethylenediamine
-
Acetic acid
-
Ethyl acetate
-
Silica (B1680970) gel for chromatography
-
Reverse-phase C18 silica gel for HPLC purification
Protocol 1: Synthesis of the Phenylthioaminal Intermediate
-
Suspend this compound (e.g., 20.0 g) in anhydrous acetonitrile (600 ml).
-
Add phenylboronic acid (4.58 g) to protect the diol functionalities.
-
Add thiophenol (5.80 ml).
-
Cool the reaction mixture to -15 °C.
-
Slowly add trifluoromethanesulfonic acid (4.98 ml) to the cooled solution.
-
Stir the reaction mixture at -15 °C for 2.5 hours, monitoring the reaction progress by HPLC.
-
Upon completion, quench the reaction by slowly adding a solution of sodium acetate trihydrate (7.66 g) in water (66.6 ml) to precipitate the product.
-
Stir the resulting suspension for 2 hours at 17 °C, then cool to 0 °C.
-
Filter the precipitate, wash with cold acetonitrile, and dry under vacuum to obtain the phenylthioaminal intermediate.
Protocol 2: Borane Reduction of the Primary Amide
-
Dissolve the phenylthioaminal intermediate from Protocol 1 in anhydrous THF.
-
Cool the solution to a temperature between -10 °C and 0 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF. The stoichiometry should be carefully controlled to ensure selective reduction of the primary amide.
-
Stir the reaction at 0 °C for several hours, monitoring by HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the reduced amine intermediate.
Protocol 3: Synthesis of Caspofungin via Ethylenediamine Substitution
-
Dissolve the purified reduced amine intermediate in anhydrous methanol (120 ml for 30 g of intermediate).
-
Cool the solution to 10 °C.
-
Add a solution of ethylenediamine (89 ml) in methanol (120 ml).
-
Stir the reaction mixture at 10 °C for 4 hours, monitoring by HPLC.
-
After completion, add acetic acid (165 ml) to neutralize the excess ethylenediamine and form the diacetate salt of Caspofungin.
-
Add water (100 ml) and concentrate the reaction mass under reduced pressure.
Protocol 4: Purification of Caspofungin
-
The crude Caspofungin diacetate solution can be purified by preparative reverse-phase HPLC (C18 column).
-
A typical mobile phase gradient could be acetonitrile and water containing 0.1% acetic acid.
-
Collect the fractions containing the pure product and lyophilize to obtain Caspofungin diacetate as a white to off-white powder.
-
Alternatively, the crude product can be precipitated. Dissolve the crude Caspofungin in ethanol (B145695) (6 ml) and 6% aqueous acetic acid (0.6 ml), then add ethyl acetate (11 ml) dropwise.
-
Stir the mixture for 1 hour at 10 °C, filter the solid, and dry to obtain Caspofungin diacetate.
Workflow and Logic Diagrams
Caption: Workflow for the semi-synthesis of Caspofungin from this compound.
Safety Precautions
-
Thiophenol is toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Borane-dimethyl sulfide complex is flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Ethylenediamine is corrosive and a respiratory irritant. Handle in a fume hood with appropriate PPE.
-
All reactions should be carried out by trained personnel in a laboratory setting with access to safety equipment.
Conclusion
The semi-synthesis of Caspofungin from this compound is a well-established process that provides a reliable route to this important antifungal medication. The protocols outlined in this document, based on published literature, offer a detailed guide for researchers. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The use of chromatographic purification techniques is essential for obtaining a final product that meets pharmaceutical standards. This synthetic approach continues to be a cornerstone in the production of echinocandin antifungals, enabling the treatment of life-threatening fungal infections worldwide.
References
- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 2. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Yield Production of Pneumocandin B0 in Glarea lozoyensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin B0 is a crucial precursor for the semi-synthesis of Caspofungin, a first-line antifungal drug.[1][2][3][4] Produced by the filamentous fungus Glarea lozoyensis, this compound is often a minor component in wild-type strains, necessitating strain improvement and process optimization for industrially viable yields.[1][2][3][4] In the wild-type organism, Pneumocandin A0 is the predominant product.[1] This document provides detailed methodologies and compiled data for enhancing the production of this compound, focusing on genetic engineering, fermentation strategies, and analytical protocols.
Data Presentation
Table 1: Strain Improvement Strategies and Resulting this compound Titers
| Strategy | Strain/Method | Key Genetic/Phenotypic Change | Pneumocandin A0:B0 Ratio | This compound Titer | Reference |
| Classical Mutagenesis | G. lozoyensis ATCC 74030 | Chemical mutagenesis | 1:80 (from 7:1 in wild-type) | 241 µg/mL (13-fold increase from wild-type) | [1][5] |
| Genetic Engineering | G. lozoyensis GLOXY4 disruption mutant | Disruption of GLOXY4 gene, abolishing Pneumocandin A0 production | Exclusive B0 production | 9.5-fold increase over wild-type | [1][4][6] |
| Adaptive Laboratory Evolution (ALE) | G. lozoyensis ALE50 | 50 cycles of low-temperature ALE; enhanced membrane permeability | Not specified | 2131 µg/L (32% increase over starting strain) | [7][8] |
| Combined Mutagenesis & Optimization | G. lozoyensis 11-γ-12 | NTG, 60Co-γ, UV, and ARTP mutagenesis | Not specified | 1.48 g/L | [9] |
| Combined Engineering & Optimization | G. lozoyensis F-ap-htyE | Genetic engineering to reduce Pneumocandin C0, plus medium optimization | Not specified | 2.01 g/L (shake flask), 2.71 g/L (5L fermenter) | [9] |
Table 2: Optimized Fermentation Media Composition
| Medium Type | Component | Concentration (g/L) | Reference |
| Seed Medium | Glucose | 40 | |
| Soybean Powder | 20 | [8] | |
| KH2PO4 | 1 | [8] | |
| Trace Elements (FeSO4·7H2O, MnSO4·H2O, etc.) | As specified | [8] | |
| Production Medium (Response Surface Optimized) | Mannitol (B672) | 82.23 | |
| L-Proline | 30.0 | [10] | |
| Coconut Oil | 6.0 | [10] | |
| Production Medium (Fatty Acid Supplementation) | Base Medium | Not specified | [11] |
| Stearic Acid | 1.0 | [11] | |
| Acetic Acid | 1.0 | [11] | |
| Production Medium (Fed-batch Culture) | Base Medium with optimized mannitol feeding | Not specified | [9] |
Table 3: Key Fermentation Parameters for this compound Production
| Parameter | Optimal Value/Range | Notes | Reference |
| Temperature | 23.5 - 25°C | Growth is inhibited at temperatures ≥ 28°C. | [5] |
| pH | 5.2 | Relatively insensitive in the range of 4.5 to 6.5. | [5][12] |
| Dissolved Oxygen (DO) | >20% air saturation | Critical for production; lower levels increase unwanted analogues. | [13] |
| Agitation | 220 rpm (shake flask) | To be optimized based on fermenter scale. | [8] |
| Inoculum Size | 10% (v/v) | Seed culture to production medium. | [8] |
| Fermentation Duration | 432 hours (18 days) | For batch fermentations in shake flasks. | [8] |
Experimental Protocols
Protocol 1: Genetic Engineering of G. lozoyensis for Exclusive this compound Production
This protocol describes the disruption of the GLOXY4 gene, which is responsible for the biosynthesis of a precursor for Pneumocandin A0, thereby redirecting the metabolic flux towards this compound.[1][4]
1. Strain and Culture Conditions:
- Use G. lozoyensis wild-type strain (e.g., ATCC 20868).
- Maintain the strain on potato dextrose agar (B569324) (PDA) slants.
2. Construction of Gene Disruption Vector:
- Amplify ~1 kb upstream and downstream homologous fragments of the GLOXY4 gene from G. lozoyensis genomic DNA using PCR.
- Clone these fragments into a vector containing a selectable marker, such as the hygromycin resistance gene (hygR), flanking the marker.
- The final disruption cassette should have the structure: [Upstream flank] - [hygR] - [Downstream flank].
3. Agrobacterium tumefaciens-mediated Transformation (ATMT):
- Introduce the disruption vector into A. tumefaciens (e.g., strain EHA105) by electroporation.
- Grow the transformed A. tumefaciens in a suitable medium containing antibiotics for plasmid selection and acetosyringone (B1664989) to induce vir gene expression.
- Prepare a conidial suspension of G. lozoyensis.
- Co-cultivate the A. tumefaciens culture with the G. lozoyensis conidial suspension on induction medium (IMAS agar) for 2-3 days.
- Overlay the plates with a selection medium containing hygromycin (to select for transformants) and cefotaxime (B1668864) (to kill A. tumefaciens).
4. Screening and Verification of Mutants:
- Isolate hygromycin-resistant colonies and subculture them to obtain pure strains.
- Perform genomic DNA extraction from the putative mutants.
- Verify the correct integration of the disruption cassette and deletion of the GLOXY4 gene by PCR and Southern blotting.
- Confirm the phenotype by analyzing the fermentation broth for the absence of Pneumocandin A0 and the exclusive production of this compound using HPLC.
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol is based on optimized conditions for high-yield production in shake flasks.
1. Seed Culture Preparation:
- Prepare seed medium as detailed in Table 2.[8]
- Inoculate a 250 mL flask containing 50 mL of seed medium with mycelia from a mature PDA plate or a frozen stock of G. lozoyensis.
- Incubate at 25°C with agitation at 220 rpm for 168 hours (7 days).[8]
2. Production Fermentation:
- Prepare the production medium (e.g., Response Surface Optimized medium from Table 2) in 250 mL flasks containing 50 mL of medium.
- Inoculate the production medium with 10% (v/v) of the seed culture (5 mL).[8]
- Incubate at 25°C with agitation at 220 rpm for up to 432 hours (18 days).[8]
3. Fed-batch Strategy (optional for higher yield):
- For fed-batch fermentation in a controlled bioreactor, begin with a batch phase.
- Monitor a key substrate, such as mannitol, and initiate feeding to maintain its concentration at an optimal level, as determined by prior experiments.[9]
Protocol 3: Extraction and Quantification of this compound by HPLC
This protocol describes a method for extracting and quantifying this compound from fermentation broth.
1. Sample Preparation and Extraction:
- Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).
- Add 4 mL of ethyl alcohol and vortex vigorously for 10 minutes to extract both intracellular and extracellular product.[8]
- Centrifuge the mixture at 8,000 x g for 5 minutes to pellet the cell debris.[8]
- Collect the supernatant for analysis. To determine only the extracellular concentration, centrifuge the initial broth and analyze the supernatant directly.[8]
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., Hypersil BDS, 5 µm, 100 mm x 4.6 mm).[10]
- Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer). The exact gradient should be optimized for baseline separation of this compound from analogues like A0 and C0.
- Detection: UV detector at a wavelength of 210 nm.
- Quantification: Prepare a standard curve using a purified this compound reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[10]
Visualizations
Caption: Workflow for high-yield this compound production.
Caption: Pneumocandin biosynthesis pathway modification.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 8. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain Breeding and Fermentation Process Optimization for Production of this compound by Filamentous fungus [cjph.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up of Pneumocandin B0 Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a lipohexapeptide secondary metabolite produced by the filamentous fungus Glarea lozoyensis. It serves as the crucial precursor for the semi-synthesis of Caspofungin, a first-line echinocandin antifungal drug. The industrial production of this compound has been significantly enhanced through extensive strain improvement, medium optimization, and meticulously controlled fermentation process scale-up.[1][2][3] A key challenge in production is that this compound is a minor product in the wild-type strain, which predominantly produces Pneumocandin A0.[2][4] Furthermore, the product is primarily accumulated within the mycelia, necessitating efficient extraction and purification methods. This document provides detailed protocols and application notes to guide the successful scale-up of the this compound fermentation process, from laboratory shake flasks to pilot and production-scale bioreactors.
I. Strain and Inoculum Development
High-yielding and stable production strains are fundamental to a successful fermentation process. The journey from the wild-type Glarea lozoyensis to an industrial producer has involved both classical mutagenesis and modern genetic engineering techniques.
Strain Improvement Strategies
-
Classical Mutagenesis: Techniques such as treatment with nitrosoguanidine (B1196799) (NTG), ultraviolet (UV) light, 60Co gamma-rays, and atmospheric room temperature plasma (ARTP) have been employed to generate mutant strains with improved this compound yields.
-
Genetic Engineering: A significant breakthrough was the targeted disruption of the GLOXY4 gene. This gene encodes an oxygenase responsible for producing a precursor to Pneumocandin A0. Its knockout results in the exclusive production of this compound, simplifying downstream processing.
Inoculum Preparation Protocol
A robust and healthy inoculum is critical for ensuring reproducible fermentation performance. The following is a typical two-stage inoculum development protocol.
1. Culture Activation:
-
Aseptically transfer a cryopreserved mycelial stock of Glarea lozoyensis to an oat bran agar (B569324) plate.
-
Incubate at 25°C until sufficient mycelial growth and conidia formation are observed.
2. Seed Culture (Stage 1):
-
Inoculate 10 mL of seed medium in a 250 mL shake flask with conidia from the agar plate.
-
Seed Medium Composition: A well-defined seed medium is crucial. The use of cotton seed powder as a nitrogen source has been shown to promote a beneficial morphology of small, compact pellets, leading to improved yield and dissolved oxygen levels in the production phase.
-
Incubation: Incubate for 3-5 days at 25°C with agitation at 220 rpm.
3. Pre-culture (Stage 2):
-
Transfer the seed culture (10% v/v) to a larger volume of fermentation medium in a shake flask or a seed fermenter.
-
Incubation: Culture at 25°C and 220 rpm for 168 hours (7 days) to obtain a sufficient biomass for inoculating the production fermenter.
II. Production Fermentation
The transition from shake flasks to large-scale fermenters requires careful consideration of medium composition and the control of key physical and chemical parameters.
Fermentation Medium Optimization
The composition of the production medium directly impacts cell growth and product formation. Optimization studies have identified key components that enhance this compound titers.
| Component Category | Recommended Component(s) | Concentration Range | Notes & Rationale |
| Carbon Source | Mannitol (B672) & Glucose (Co-fermentation) | Mannitol: 80-82 g/L, Glucose: 8 g/L | Glucose is consumed rapidly for initial biomass growth, while mannitol serves as a long-term carbon source. High mannitol concentration also induces beneficial osmotic stress. |
| Nitrogen Source | Cotton Seed Powder / Soy Peptone | 7.5 g/L | Cotton seed powder in the seed medium improves mycelial morphology for the production phase. |
| Precursor | L-Proline | 15-30 g/L | L-proline is a direct precursor for the hexapeptide core of this compound. |
| Fatty Acids | Coconut Oil / Soybean Oil | 6.0 g/L | The lipopeptide structure of this compound includes a dimethylmyristoyl side chain derived from fatty acid metabolism. |
| Trace Elements | Standard Trace Salt Solution | 1.0 mL/L | Essential for enzyme function and overall cell health. |
| Surfactant (Optional) | Sodium Dodecyl Sulfate (SDS) | 1.0 g/L | Added late in the fermentation (e.g., day 13) to increase cell membrane permeability, promoting the release of intracellular this compound and increasing overall yield. |
Scale-up and Bioreactor Control Parameters
Successful scale-up requires maintaining a consistent cellular environment. For G. lozoyensis fermentation, which is characterized by high viscosity, managing oxygen transfer is the most critical challenge.
| Parameter | Setpoint / Range | Rationale & Scale-up Strategy |
| Temperature | 25°C | Optimal temperature for this compound production. A two-stage strategy (e.g., 30°C for growth, 25°C for production) could be evaluated. |
| pH | 6.5 - 7.0 | The stability of this compound is compromised at pH below 4.0 or above 8.0. Strict pH control is necessary. |
| Dissolved Oxygen (DO) | >30% air saturation | The critical DO for production is ~20%. Below this, the specific production rate drops, and the formation of unwanted analogs increases. |
| Scale-up Criterion | Constant Dissolved Oxygen Tension (DOT) | Maintaining a constant DOT (e.g., 80% air saturation) has proven to be a successful strategy for scaling up from pilot (70 L) to production (57,000 L) scale, as oxygen transfer is the rate-limiting step. This is controlled by a cascaded response of agitation and aeration rate. |
| Agitation | 2-15 kW/m³ | Sufficient power input is needed to ensure bulk mixing and aid oxygen transfer in the viscous broth. However, sensitivity to DO is independent of agitation within this range. |
| Fed-Batch Strategy | Mannitol or Fructose Feeding | An osmotic stress control fed-batch strategy, maintaining high mannitol concentrations, has been shown to improve titers to 2711 mg/L. Fructose additions have also been used to sustain long fermentation cycles. |
III. Experimental Protocols
Protocol 1: Shake Flask Fermentation for Strain Screening
-
Prepare the seed and production media as described in the tables above.
-
Inoculate 50 mL of seed medium in a 250 mL flask with a mycelial plug or conidial suspension.
-
Incubate at 25°C, 220 rpm for 7 days.
-
Transfer 5 mL (10% v/v) of the seed culture into 50 mL of production medium in a 250 mL flask.
-
Incubate the production culture at 25°C, 220 rpm for up to 432 hours (18 days).
-
Withdraw samples periodically for analysis.
Protocol 2: Fed-Batch Fermentation in a 50-L Bioreactor
-
Prepare and sterilize 35 L of production medium in a 50-L bioreactor.
-
Prepare a 5 L inoculum as described in the inoculum development protocol.
-
Aseptically transfer the 5 L inoculum to the production bioreactor.
-
Set the initial control parameters: Temperature at 25°C, pH at 6.8 (controlled with acid/base), and DO maintained above 30% through a cascade of agitation (starting at 200 rpm) and aeration (starting at 0.5 vvm).
-
Monitor mannitol consumption via offline analysis (e.g., HPLC).
-
Initiate a feeding strategy based on mannitol concentration or an osmotic stress control model to maintain high productivity. A fed-batch strategy optimizing mannitol supplementation has achieved yields of 2.71 g/L in a 5 L fermenter.
-
Continue the fermentation for 15-20 days, monitoring growth and product formation.
Protocol 3: Extraction and Quantification of this compound
This compound is primarily an intracellular product.
-
Total this compound Extraction:
-
Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).
-
Add 4 mL of ethanol (B145695) and vortex vigorously for 10 minutes.
-
Centrifuge the mixture at 8000 x g for 5 minutes.
-
Collect the supernatant for HPLC analysis.
-
-
Extracellular this compound Quantification:
-
Take a sample of the fermentation broth and centrifuge at 8000 x g for 5 minutes to pellet the mycelia.
-
Collect the supernatant and analyze directly by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: UV detector at an appropriate wavelength.
-
Quantification: Calculate the concentration by comparing peak areas to those of a known standard.
-
IV. Visualizations
This compound Production Workflow
Caption: Overview of the this compound production and scale-up process.
Critical Parameter Relationships in Scale-up
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis. It belongs to the echinocandin class of antifungals, which are potent inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis.[1][2] This unique mechanism of action, targeting a component absent in mammalian cells, provides a high degree of selective toxicity.[1] this compound is a crucial starting material for the semi-synthesis of caspofungin, a widely used clinical antifungal drug.[1][3] Understanding the in vitro antifungal susceptibility profile of this compound is essential for research and development of new echinocandin-based therapies.
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound, primarily based on the established methodologies for echinocandins set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound, like other echinocandins, non-competitively inhibits the (1,3)-β-D-glucan synthase enzyme complex in the fungal cell membrane. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.
Quantitative Data Summary
Direct and extensive in vitro susceptibility data for this compound is limited in publicly available literature, largely due to its poor water solubility and its primary role as a precursor for caspofungin. However, data from a closely related water-soluble derivative, L-733,560, and its semi-synthetic analogue, caspofungin, provide valuable insights into the expected antifungal spectrum. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for these compounds against various fungal species.
Table 1: In Vitro Activity of this compound Derivative (L-733,560) against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Mean MIC (µg/mL) |
| Candida albicans | 90 | 0.005 - 0.25 | 0.01 | 0.06 | - |
| Candida tropicalis | 25 | 0.01 - 0.12 | 0.03 | 0.06 | - |
| Candida parapsilosis | 25 | 0.25 - 2.0 | 0.5 | 1.0 | 0.72 |
| Candida krusei | 20 | 0.25 - 2.0 | 0.5 | 1.0 | 0.78 |
| Candida lusitaniae | 10 | 0.06 - 0.5 | 0.12 | 0.25 | 0.15 |
| Candida guilliermondii | 10 | 0.5 - >2.0 | 1.0 | >2.0 | 1.25 |
Data adapted from Vazquez et al., 1995 for the pneumocandin derivative L-733,560.
Table 2: In Vitro Activity of Caspofungin against Candida and Aspergillus Species
| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | MIC/MEC50 (µg/mL) | MIC/MEC90 (µg/mL) |
| Candida Species | ||||
| Candida albicans | 30 | 0.03 - 1.0 | 0.25 | 0.5 |
| Candida glabrata | 30 | 0.06 - 2.0 | 0.5 | 1.0 |
| Candida parapsilosis | 30 | 0.25 - 4.0 | 1.0 | 2.0 |
| Candida tropicalis | 30 | 0.06 - 2.0 | 0.5 | 1.0 |
| Candida krusei | 30 | 0.12 - 2.0 | 0.5 | 1.0 |
| Aspergillus Species | ||||
| Aspergillus fumigatus | 20 | 0.06 - 0.5 | 0.12 | 0.25 |
| Aspergillus flavus | 20 | 0.06 - 0.5 | 0.12 | 0.25 |
| Aspergillus niger | 20 | 0.06 - 0.5 | 0.12 | 0.25 |
| Aspergillus terreus | 20 | 0.06 - 0.5 | 0.12 | 0.25 |
MIC (Minimum Inhibitory Concentration) for Candida species and MEC (Minimum Effective Concentration) for Aspergillus species. Data is a representative summary from multiple studies.
Experimental Protocols
The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for molds) and EUCAST E.Def 7.3.2 (for yeasts) and E.Def 9.3.1 (for molds) guidelines for antifungal susceptibility testing of echinocandins.
Protocol 1: Broth Microdilution MIC Assay for Candida Species (Adapted from CLSI M27)
1. Principle: This method determines the minimum inhibitory concentration (MIC) of this compound against yeast isolates by observing the inhibition of growth in a liquid medium containing serial dilutions of the compound.
2. Materials and Reagents:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Vortex mixer
-
35°C incubator
-
Candida isolates for testing
-
Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
3. Inoculum Preparation: a. Subculture the yeast isolate onto a potato dextrose agar (B569324) plate and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
4. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL). Due to limited water solubility, ensure complete dissolution in DMSO before further dilution. b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 16 µg/mL to 0.015 µg/mL. c. Transfer 100 µL of each dilution to the corresponding wells of the test microtiter plate.
5. Inoculation and Incubation: a. Inoculate each well of the test plate with 100 µL of the prepared yeast inoculum. b. Include a growth control well (100 µL of RPMI 1640 + 100 µL of inoculum) and a sterility control well (200 µL of RPMI 1640). c. Incubate the plates at 35°C for 24 hours.
6. Endpoint Determination: a. After incubation, visually examine the wells for growth. b. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.
Protocol 2: Broth Microdilution MEC Assay for Aspergillus Species (Adapted from CLSI M38)
1. Principle: This method determines the minimum effective concentration (MEC) of this compound against filamentous fungi by observing microscopic changes in hyphal morphology.
2. Materials and Reagents:
-
Same as Protocol 1, with the addition of a microscope.
-
Aspergillus isolates for testing.
-
Quality control strain (A. fumigatus ATCC 204304).
3. Inoculum Preparation: a. Grow the Aspergillus isolate on potato dextrose agar at 35°C for 5-7 days to encourage conidiation. b. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard. e. Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
4. Preparation of this compound Dilutions and Inoculation: a. Follow steps 4a-c and 5a-b from Protocol 1.
5. Incubation and Endpoint Determination: a. Incubate the plates at 35°C for 48 hours. b. The MEC is determined by observing the hyphal morphology under a microscope at low power (40x or 100x). c. The MEC is the lowest concentration of this compound that leads to the formation of small, compact, and highly branched hyphae compared to the long, unbranched hyphae in the growth control well.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Efficacy Studies of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis. It is a member of the echinocandin class of antifungals and serves as the precursor for the semi-synthetic drug, caspofungin.[1] The primary mechanism of action of this compound and other echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This specific targeting of a fungal cell process that is absent in mammalian cells results in a favorable safety profile.[1]
These application notes provide detailed protocols for establishing murine models of disseminated candidiasis and invasive aspergillosis to evaluate the in vivo efficacy of this compound. Due to the limited water solubility of this compound, guidance on formulation for parenteral administration is also included. While direct in vivo efficacy data for this compound is limited in publicly available literature, this document presents data for a closely related water-soluble derivative, L-733,560, and another echinocandin, LY303366, to serve as a reference for experimental design and data interpretation.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound exerts its antifungal activity by disrupting the integrity of the fungal cell wall. The key steps in this process are outlined in the signaling pathway diagram below.
Caption: this compound inhibits β-(1,3)-D-glucan synthase, leading to fungal cell wall disruption.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of pneumocandin derivatives against Aspergillus fumigatus and Candida albicans in rodent models. This data can be used as a benchmark for designing and evaluating efficacy studies with this compound.
Table 1: Efficacy of Pneumocandin Derivatives against Aspergillus fumigatus in a Rat Model of Pulmonary Aspergillosis
| Treatment Group | Dose (mg/kg, i.p., q12h) | Survival Rate at Day 7 Post-Infection (%) |
| Control | Vehicle | 20 |
| L-693,989 | 5 | 60 |
| L-731,373 | 5 | 80 |
| L-733,560 (water-soluble this compound derivative) | 5 | 90 |
| Amphotericin B | 0.5 | 87.5 |
| L-733,560 | 0.625 | 100 |
Data adapted from a study in a rat model of pulmonary aspergillosis.[3]
Table 2: Efficacy of Echinocandin LY303366 against Amphotericin B-Susceptible Aspergillus fumigatus in a Murine Model
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |
| Control | Vehicle | 0-10 |
| Amphotericin B | 2 | 70-100 |
| LY303366 | 2.5 | 70-80 |
| LY303366 | 10 | 70-80 |
| LY303366 | 25 | 70-80 |
Data adapted from a study in a temporarily neutropenic murine model of invasive aspergillosis.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to its limited water solubility, a suitable vehicle is required for the parenteral administration of this compound.
Recommended Vehicle Options:
-
Co-solvent system: A common approach for poorly soluble compounds is the use of a co-solvent system. A stock solution of this compound can be prepared in 100% Dimethyl sulfoxide (B87167) (DMSO). For injection, this stock solution should be diluted with a sterile aqueous vehicle (e.g., saline or phosphate-buffered saline) to a final DMSO concentration of 10% or less to minimize toxicity. It is crucial to perform a small-scale solubility test to ensure the compound does not precipitate upon dilution.
-
Cremophor EL-based formulation: Cremophor EL is a non-ionic surfactant used to solubilize poorly water-soluble drugs for intravenous administration. A typical formulation might involve dissolving this compound in a mixture of Cremophor EL and ethanol (B145695), followed by dilution with a sterile aqueous solution. The final concentration of Cremophor EL and ethanol should be carefully optimized to ensure solubility and minimize vehicle-related toxicity.
Protocol: Preparation of this compound Formulation (Co-solvent Example)
-
Prepare a stock solution of this compound in 100% sterile DMSO at a concentration 10 times higher than the final desired dosing concentration.
-
On the day of administration, dilute the DMSO stock solution 1:10 with sterile 0.9% saline immediately before injection.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle will be necessary.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection).
Murine Model of Disseminated Candidiasis
This model is suitable for evaluating the efficacy of antifungal agents against systemic Candida albicans infections.
Caption: Experimental workflow for the disseminated candidiasis model.
Protocol: Disseminated Candidiasis in Mice
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) agar (B569324) and broth
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Sterile phosphate-buffered saline (PBS) or 0.9% saline
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Male or female mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
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This compound formulation and vehicle control
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(Optional) Immunosuppressive agent (e.g., cyclophosphamide)
-
Sterile syringes and needles (27-30G)
-
Tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on YPD agar plates at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.
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Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10^6 cells/mL).
-
-
Immunosuppression (Optional but Recommended for Robust Infection):
-
Administer cyclophosphamide (B585) intraperitoneally (e.g., 150-200 mg/kg) on day -4 and day -1 relative to infection to induce neutropenia.
-
-
Infection:
-
On day 0, infect mice by injecting 100 µL of the C. albicans suspension (e.g., 1 x 10^5 cells/mouse) via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-24 hours).
-
Administer the prepared this compound formulation or vehicle control via the chosen route (e.g., intraperitoneally) at the desired dose and frequency.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (e.g., 7-21 days).
-
The primary endpoint is typically survival.
-
For determination of fungal burden, a subset of mice from each group can be euthanized at specific time points.
-
-
Fungal Burden Analysis:
-
Aseptically harvest organs (typically kidneys, as they are the primary target organ in this model).
-
Weigh the organs and homogenize them in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenates and plate them on SDA plates.
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Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Calculate the fungal burden as CFU per gram of tissue.
-
Murine Model of Invasive Aspergillosis
This model mimics pulmonary aspergillosis, a common and severe infection in immunocompromised individuals.
Caption: Experimental workflow for the invasive aspergillosis model.
Protocol: Invasive Aspergillosis in Mice
Materials:
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Aspergillus fumigatus strain (e.g., AF293)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile 0.05% Tween 80 in saline
-
Male mice (e.g., BALB/c, 6-8 weeks old)
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Cyclophosphamide
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Cortisone acetate (B1210297)
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This compound formulation and vehicle control
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Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Tissue homogenizer
Procedure:
-
Inoculum Preparation:
-
Culture A. fumigatus on PDA or SDA plates at 37°C for 5-7 days until conidiation is evident.
-
Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface.
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Filter the conidial suspension through sterile gauze to remove hyphal fragments.
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Wash the conidia twice with sterile saline by centrifugation.
-
Resuspend the conidia in sterile saline and count using a hemocytometer.
-
Adjust the final concentration to the desired inoculum (e.g., 1 x 10^7 conidia/mL).
-
-
Immunosuppression:
-
Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg) on day -4 and day -1 relative to infection.
-
Administer cortisone acetate subcutaneously (e.g., 250 mg/kg) on day -1.
-
-
Infection:
-
On day 0, lightly anesthetize the mice.
-
Administer the A. fumigatus conidial suspension (e.g., 20-40 µL containing 2-4 x 10^5 conidia) intranasally.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Administer the prepared this compound formulation or vehicle control via the chosen route (e.g., intraperitoneally) at the desired dose and frequency.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness and survival for a predetermined period (e.g., 14 days).
-
The primary endpoint is typically survival.
-
Secondary endpoints can include lung fungal burden and histopathology.
-
-
Fungal Burden Analysis:
-
Aseptically harvest the lungs.
-
Determine the fungal burden by CFU enumeration as described in the disseminated candidiasis protocol. Alternatively, quantitative PCR (qPCR) can be used to quantify fungal DNA in the lung tissue.
-
Conclusion
The provided protocols offer a robust framework for the in vivo evaluation of this compound efficacy against clinically relevant fungal pathogens. The choice of animal model, immunosuppression regimen, and treatment schedule should be carefully considered based on the specific research questions. While direct efficacy data for this compound is scarce, the data from its derivatives provide a valuable starting point for dose-ranging studies. Careful formulation of the poorly water-soluble this compound is critical for successful in vivo administration and obtaining reliable efficacy data.
References
- 1. Case study: cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aerosol and parenteral pneumocandins are effective in a rat model of pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pneumocandin B0 Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Pneumocandin B0 fermentation medium.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | 1. Suboptimal carbon/nitrogen source concentration. 2. Inadequate supply of precursors. 3. Poor mycelial morphology. 4. Feedback inhibition by intracellular product accumulation.[1] 5. Incorrect pH or dissolved oxygen levels.[2] | 1. Optimize Medium Composition: Systematically evaluate different carbon and nitrogen sources and their concentrations using statistical methods like Plackett-Burman design and Response Surface Methodology (RSM).[3] Consider using a combination of carbon sources, such as mannitol (B672) and glucose, which has been shown to increase yield.[4][5] 2. Precursor Feeding: Supplement the medium with L-proline (5-10 g/L) to reduce the formation of the byproduct Pneumocandin C0 and potentially increase the yield of this compound. 3. Morphology Control: Adjust agitation and aeration rates to control mycelial morphology. High broth viscosity can limit oxygen transfer. 4. Enhance Secretion: Investigate strategies to increase cell membrane permeability, such as adaptive laboratory evolution at low temperatures, which has been shown to increase the secretion of this compound and relieve feedback inhibition. The addition of surfactants like SDS in the late fermentation stage has also been reported to increase extracellular yield. 5. Process Parameter Control: Maintain pH between 5.0 and 6.6, adjusting based on dissolved oxygen levels throughout the fermentation. Ensure dissolved oxygen is not less than 20%. |
| High Levels of Pneumocandin A0 | 1. Wild-type or insufficiently mutated Glarea lozoyensis strain is being used. 2. The biosynthetic pathway for 4S-methyl-l-proline, a precursor for Pneumocandin A0, is active. | 1. Strain Improvement: Use a mutant strain of G. lozoyensis that is a high producer of this compound with minimal A0 production. This can be achieved through mutagenesis. 2. Genetic Engineering: For a more targeted approach, consider disrupting the GLOXY4 gene, which is responsible for the biosynthesis of a precursor specific to Pneumocandin A0. This has been shown to lead to the exclusive production of this compound. |
| High Levels of Pneumocandin C0 | 1. Presence of 4-hydroxyproline (B1632879) in the hexapeptide core instead of 3-hydroxyproline. 2. Suboptimal concentration of L-proline in the medium. | 1. Medium Optimization: Supplement the fermentation medium with L-proline. This can reduce the formation of Pneumocandin C0. 2. pH Control: Strictly control the pH of the fermentation, as this can influence the formation of byproducts. The addition of vitamin B5 has also been reported to reduce Pneumocandin C0 content. |
| High Broth Viscosity | 1. Excessive mycelial growth. 2. Unfavorable mycelial morphology (e.g., filamentous instead of pelleted). | 1. Medium Composition: Adjust the carbon-to-nitrogen ratio in the medium to control biomass formation. 2. Inoculum Development: Optimize the seed culture conditions, as the morphology in the seed stage can influence the production phase. Using nitrogen sources like cotton seed powder in the seed medium has been shown to improve subsequent production. 3. Mechanical Stress: Modify the agitation speed to influence pellet formation. |
| Inconsistent Fermentation Results | 1. Variability in inoculum quality. 2. Inconsistent medium preparation. 3. Fluctuations in fermentation parameters (temperature, pH, dissolved oxygen). | 1. Standardize Inoculum: Implement a standardized protocol for inoculum preparation, including age and cell density. 2. Quality Control of Medium: Ensure consistent quality and preparation of all medium components. 3. Process Monitoring and Control: Implement robust monitoring and control systems for key fermentation parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal carbon source for this compound production?
A1: While various carbon sources can be utilized, a combination of mannitol and glucose has been shown to be highly effective for this compound biosynthesis, resulting in a significant yield increase. Fructose has also been identified as a beneficial carbon source, in some cases replacing glucose and leading to higher yields and biomass accumulation. Some studies have also successfully used lactose. The optimal choice may depend on the specific strain and other medium components.
Q2: Which nitrogen sources are most effective?
A2: A variety of nitrogen sources have been used, including peptone, yeast extract, proline, and threonine. The use of cotton seed powder as a nitrogen source in the seed culture medium has been reported to enhance this compound production by 23%. L-proline is a particularly important nitrogen source as it also serves as a precursor and can help reduce the formation of the byproduct Pneumocandin C0.
Q3: How can I minimize the production of Pneumocandin A0 and C0?
A3: To minimize Pneumocandin A0, it is crucial to use a mutant strain of Glarea lozoyensis that has been selected for high B0 and low A0 production. A targeted approach involves the disruption of the GLOXY4 gene, which abolishes A0 production. For reducing Pneumocandin C0, supplementing the medium with L-proline is an effective strategy. Strict pH control during fermentation and the addition of vitamin B5 have also been shown to decrease C0 levels.
Q4: What is the role of pH in the fermentation process?
A4: pH is a critical parameter that affects the stability of this compound and the overall fermentation performance. A pH below 4.0 or above 8.0 can negatively impact product stability. A controlled pH strategy, where the pH is adjusted based on the dissolved oxygen level, has been shown to be effective. For example, maintaining the pH between 5.0 and 6.6, with specific ranges corresponding to different dissolved oxygen percentages, is recommended.
Q5: How can I overcome feedback inhibition?
A5: this compound can accumulate inside the mycelia, leading to feedback inhibition. One effective strategy to overcome this is to enhance the cell membrane permeability to increase product secretion. This has been achieved through low-temperature adaptive laboratory evolution (ALE), which resulted in a threefold increase in the secretion ratio. Another approach is the addition of surfactants, such as SDS, during the late fermentation stage, which can promote the release of intracellular product.
Data Presentation
Table 1: Comparison of Different Fermentation Medium Compositions for this compound Production
| Medium Component | Composition 1 | Composition 2 | Composition 3 |
| Primary Carbon Source | Mannitol (80 g/L) | Mannitol (82.23 g/L) | Lactose (3.0%) |
| Secondary Carbon Source | Glucose (20 g/L) | - | - |
| Primary Nitrogen Source | Peptone (20 g/L) | L-Proline (30.0 g/L) | Threonine (1.0%) |
| Secondary Nitrogen Source | - | - | Proline (1.2%) |
| Other Organic Nutrient | - | - | Yeast Powder (1.0%) |
| Phosphate Source | K2HPO4 (2.5 g/L) | - | KH2PO4 (0.15%) |
| Additional Components | - | Coconut Oil (6.0 g/L) | MgSO4·7H2O (0.05%) |
| Buffer | - | - | MES Buffer (1.5%) |
| Initial pH | 6.8 | Not Specified | 5.3 |
| Reported Yield | ~2131 mg/L (with ALE strain) | Six-fold enhancement | 2000-2500 mg/L |
Experimental Protocols
1. Protocol for Shake Flask Fermentation
This protocol is a general guideline based on common practices reported in the literature.
-
Inoculum Preparation:
-
Prepare a seed medium (e.g., containing glucose, peptone, and other nutrients).
-
Inoculate the seed medium with frozen mycelia of Glarea lozoyensis.
-
Incubate at 25°C and 220 rpm for approximately 168 hours to obtain the seed culture.
-
-
Production Fermentation:
-
Prepare the production fermentation medium in 250-mL flasks (e.g., containing mannitol, glucose, peptone, and K2HPO4).
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate at 25°C and 220 rpm for up to 432 hours.
-
Withdraw samples periodically for analysis.
-
2. Protocol for this compound Extraction and Quantification by HPLC
This protocol is based on methods described for analyzing fermentation broth samples.
-
Extraction:
-
Take a 1 mL aliquot of the whole fermentation broth (containing cells).
-
Add 4 mL of ethyl alcohol (or acetone (B3395972) as mentioned in another study).
-
Vortex vigorously for 10 minutes (or sonicate for 20 minutes).
-
Centrifuge the mixture at 8000 g for 5 minutes at room temperature.
-
Collect the supernatant for HPLC analysis. To determine only the extracellular concentration, centrifuge the initial broth and analyze the supernatant directly.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Hypersil BDS, 5µm, 100 mm x 4.6 mm).
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.
-
Detection: Monitor the absorbance at a wavelength appropriate for this compound (typically around 210 nm).
-
Quantification: Calculate the concentration of this compound by comparing the peak area with that of a known standard.
-
Visualizations
Caption: Workflow for statistical optimization of fermentation medium.
Caption: A logical guide for troubleshooting low product yield.
Caption: Simplified pathway showing control over byproduct A0 formation.
References
- 1. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Pneumocandin B0 Production
Welcome to the technical support center for Pneumocandin B0 production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in Glarea lozoyensis fermentations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound yield is consistently low. What are the most common causes?
A1: Low this compound yield is a frequent challenge. The primary causes often revolve around several key areas:
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Suboptimal Fermentation Conditions: Temperature, pH, and dissolved oxygen levels are critical. Glarea lozoyensis is sensitive to temperatures above 28°C, with the optimal range for production being 23.5-25°C[1]. The pH of the culture medium should be maintained, as values below 4.0 or above 8.0 can negatively impact product stability[1]. Insufficient dissolved oxygen, often due to high broth viscosity from fungal morphology, can also limit production[2].
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Inadequate Precursor Supply: The biosynthesis of this compound, a lipohexapeptide, is dependent on the availability of specific amino acid precursors, particularly L-proline[1][3].
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Feedback Inhibition: this compound is primarily accumulated within the mycelia. High intracellular concentrations can lead to feedback inhibition, limiting further synthesis.
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Byproduct Formation: Wild-type Glarea lozoyensis produces several pneumocandin analogs, with Pneumocandin A0 being the major product. The production of these byproducts competes for precursors and energy, thereby reducing the yield of this compound. Another significant byproduct that can complicate purification is Pneumocandin C0.
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Strain Vigor and Genetics: The inherent genetic makeup of the Glarea lozoyensis strain plays a crucial role. Over time and through multiple subcultures, the strain's productivity may decline.
Q2: How can I optimize my fermentation medium to improve yield?
A2: Media optimization is a critical step for enhancing this compound production. Here are key components to consider:
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Carbon Sources: A combination of mannitol (B672) and glucose has been shown to be favorable. Glucose is consumed rapidly for initial biomass growth, while mannitol serves as a longer-term carbon source and can generate more NADPH, a crucial cofactor in the biosynthetic pathway. Fructose has also been investigated as a potential carbon source.
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Nitrogen Sources: The choice of nitrogen source can significantly impact both fungal morphology and product yield. Cotton seed powder has been shown to promote the formation of small, compact pellets, which improves oxygen transfer and can increase this compound yield by over 20%. Peptone is another commonly used nitrogen source.
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Precursor Supplementation (L-Proline): The addition of L-proline to the fermentation medium has a dose-dependent positive effect on this compound titers. Proline supplementation not only provides the building blocks for the peptide core but can also help in reducing the formation of the byproduct Pneumocandin C0.
Q3: I am observing a high proportion of Pneumocandin A0 in my fermentation broth. How can I increase the specificity for this compound?
A3: High levels of Pneumocandin A0 are common in wild-type strains and significantly reduce the yield and complicate the purification of this compound. The most effective strategy to address this is through genetic engineering of the production strain.
The key difference between Pneumocandin A0 and B0 lies in the amino acid at position six of the hexapeptide core: 3S-hydroxyl-4S-methyl-L-proline in A0 and 3S-hydroxyl-L-proline in B0. The formation of 4S-methyl-L-proline is catalyzed by the enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase.
By disrupting the GLOXY4 gene, the production of Pneumocandin A0 can be completely abolished, leading to the exclusive production of this compound. This targeted genetic modification has been shown to increase the titer of this compound by as much as 9.5-fold compared to the wild-type strain.
Q4: My yield seems to plateau early in the fermentation. Could this be due to feedback inhibition? How can I overcome it?
A4: Yes, an early plateau in production is a strong indicator of feedback inhibition, as this compound accumulates inside the mycelia. Here are several strategies to mitigate this issue:
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Adaptive Laboratory Evolution (ALE): Exposing the production strain to stressors like low temperatures over multiple generations can select for mutants with enhanced membrane permeability. This facilitates the secretion of this compound, relieving intracellular product inhibition and has been shown to increase production by up to 32%.
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Extractive Fermentation: The addition of surfactants or extractants to the fermentation broth can enhance cell membrane permeability and promote the release of intracellular this compound. Adding Sodium Dodecyl Sulfate (SDS) at a concentration of 1.0 g/L during the late fermentation stage has been reported to increase the total this compound yield by nearly 38% and the extracellular yield by 154%.
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Osmotic Stress Control: Utilizing a fed-batch strategy with a controlled osmotic environment, for instance by maintaining a high mannitol concentration, can enhance this compound production. This strategy has been shown to improve yields by over 34%.
Data Presentation: Quantitative Impact of Optimization Strategies
The following tables summarize quantitative data from various studies on improving this compound yield.
Table 1: Effect of Genetic and Evolutionary Strategies on this compound Production
| Strategy | Strain | Modification | Fold Increase in Yield | Final Titer (mg/L) | Reference |
| Genetic Engineering | Glarea lozoyensis | GLOXY4 gene disruption | 9.5 | 490 | |
| Adaptive Laboratory Evolution | Glarea lozoyensis ALE50 | 50 cycles of low-temperature ALE | 1.32 (32% increase) | 2131 | |
| Mutagenesis | Glarea lozoyensis Q1 | Atmospheric and Room Temperature Plasma (ARTP) | 1.39 | 1134 |
Table 2: Impact of Fermentation Conditions and Medium Composition on this compound Yield
| Parameter Optimized | Condition | Fold Increase/ % Increase | Final Titer (mg/L) | Reference |
| Carbon Source | Mannitol-glucose co-fermentation | 65% increase | - | |
| Nitrogen Source | Cotton seed powder in seed medium | 22.9% increase | 1950 (in flasks) | |
| Precursor Addition | L-proline supplementation | Dose-dependent increase | - | |
| Extractive Fermentation | 1.0 g/L SDS addition (day 13) | 37.63% increase | 2528.67 | |
| Osmotic Stress Control | Fed-batch with mannitol | 34.67% increase | 2711 | |
| Fatty Acid Addition | 1 g/L Linoleic acid | - | 2691.56 | |
| Medium Optimization | Glucose, mannitol, peptone (statistical) | 1.6-fold | 1873 |
Experimental Protocols
This section provides detailed methodologies for key experiments.
1. Fermentation Protocol for this compound Production
This protocol is adapted from studies on Glarea lozoyensis fermentation.
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Seed Culture Preparation:
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Prepare the seed medium containing (per liter): 40 g glucose, 20 g soybean powder, 1 g KH₂PO₄, and trace elements. Adjust the initial pH to 5.0.
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Inoculate the seed medium with a conidial suspension or a frozen mycelial stock of Glarea lozoyensis.
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Incubate at 25°C with agitation at 220 rpm for 5-7 days.
-
-
Production Fermentation:
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Prepare the production medium containing (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, and 2.5 g K₂HPO₄. Adjust the initial pH to 6.8. For precursor feeding experiments, L-proline can be added to the production medium at desired concentrations (e.g., 1.2%).
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Inoculate the production medium with 10% (v/v) of the seed culture.
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Incubate at 25°C with agitation at 220 rpm for up to 18 days (432 hours).
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Monitor parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
-
2. Protocol for Agrobacterium-mediated Transformation of Glarea lozoyensis
This protocol is for the genetic modification of Glarea lozoyensis, for example, to disrupt the GLOXY4 gene.
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Preparation of Agrobacterium tumefaciens :
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Culture A. tumefaciens AGL-1 carrying the desired disruption vector in YEB medium with appropriate antibiotics (e.g., carbenicillin (B1668345) and kanamycin) at 28°C and 220 rpm.
-
-
Preparation of Glarea lozoyensis Conidia:
-
Harvest conidia from an oat bran agar (B569324) plate.
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Wash the conidia with 0.05% Tween 20, vortex for 15 minutes, and then rinse twice with sterile distilled water.
-
Resuspend the conidia in sterile distilled water.
-
-
Co-cultivation:
-
Mix equal volumes of the A. tumefaciens culture and the conidial suspension.
-
Spread the mixture onto IMAS agar plates containing acetosyringone.
-
Co-cultivate at 28°C for 2 days.
-
-
Selection of Transformants:
-
Overlay the co-culture plates with a selection medium (e.g., M-100 medium) containing an appropriate selection agent (e.g., 200 µg/ml hygromycin B) and an antibiotic to inhibit Agrobacterium growth (e.g., 300 µg/ml cefotaxime).
-
Incubate the plates until resistant colonies appear.
-
Subculture the resistant colonies onto fresh selection plates to confirm resistance.
-
3. Extraction and HPLC Analysis of this compound
This protocol outlines the procedure for extracting and quantifying this compound from fermentation broth.
-
Extraction:
-
To determine the total (intracellular and extracellular) this compound, add 4 mL of ethanol (B145695) to 1 mL of the whole fermentation broth.
-
Vortex vigorously for 10 minutes to ensure cell lysis and extraction.
-
Centrifuge the mixture at 8000 x g for 5 minutes to pellet the cell debris.
-
Collect the supernatant for HPLC analysis.
-
For extracellular concentration, centrifuge the fermentation broth first and then extract the supernatant with ethanol. Intracellular concentration can be calculated by subtracting the extracellular from the total concentration.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Elute with a solvent gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. A typical gradient is 10% to 100% acetonitrile over 28 minutes.
-
Set the flow rate to 1 ml/min.
-
Monitor the eluent at 210 nm.
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with pure this compound.
-
Visualizations: Pathways and Workflows
This compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound and the competing pathway for Pneumocandin A0.
Caption: Biosynthesis of this compound and the competing A0 pathway.
Troubleshooting Workflow for Low this compound Yield
This diagram provides a logical workflow for diagnosing and addressing low yields.
Caption: A logical workflow for troubleshooting low this compound yield.
Relationship between Key Factors Affecting this compound Yield
This diagram illustrates the interplay of various factors influencing the final product titer.
Caption: Interconnected factors influencing final this compound yield.
References
Troubleshooting Pneumocandin B0 purification and impurity removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pneumocandin B0.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low overall yield of this compound after initial extraction and crystallization.
Question: My overall yield of this compound is significantly lower than expected after the initial extraction and crystallization steps. What are the potential causes and how can I improve it?
Answer:
Low yields of this compound can stem from several factors, from the initial fermentation to the crystallization conditions. Here are some common causes and troubleshooting steps:
-
Suboptimal Fermentation Conditions: The production of this compound is sensitive to fermentation parameters. Low yields can be attributed to feedback inhibition by the accumulated product.[1] Optimizing the fermentation medium with specific carbon and nitrogen sources, such as mannitol (B672) and glucose, can increase yield.[2] Additionally, maintaining the optimal temperature between 23.5 and 25°C is crucial, as higher temperatures can inhibit production.[2]
-
Inefficient Extraction: The choice of extraction solvent is critical. Alcohols such as n-butanol, sec-butanol, tertiary-butanol, and n-propanol are commonly used for extracting this compound from the fermentation broth.[3][4] Ensure that the solvent-to-broth ratio and extraction time are optimized for maximum recovery.
-
Losses During Crystallization: Crystallization conditions play a significant role in the final yield.
-
Temperature: Crystallization at lower temperatures, specifically between 0-3°C, has been shown to give higher yields compared to 8-10°C due to the decreased solubility of the product.
-
Anti-solvent Addition Rate: The rate at which an anti-solvent is added can impact crystal formation and yield. A rapid addition may cause impurities to precipitate along with the product, while a very slow addition can result in the formation of a difficult-to-filter cake or fluffy mass instead of fine crystals.
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Product Purity: Attempting to crystallize from a very impure extract can also lead to lower yields. Additional purification steps, such as washing the extract with an immiscible solvent, may be necessary before crystallization.
-
Issue 2: Poor purity of this compound after initial crystallization, typically stalling at 75-85%.
Question: After the initial crystallization, the purity of my this compound does not exceed 75-85%, even with repeated crystallizations. Why is this happening and what can I do to improve the purity?
Answer:
Achieving high purity of this compound can be challenging due to the presence of structurally similar impurities, primarily its isomers Pneumocandin A0 and C0.
-
Co-crystallization of Isomers: Pneumocandin A0 and C0 have very similar physicochemical properties to this compound, leading to their co-crystallization. Simple recrystallization is often ineffective in separating these isomers and can lead to significant product loss.
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Presence of Other Related Impurities: Besides A0 and C0, other related impurities produced during fermentation can also co-precipitate.
To improve the purity beyond 85%, chromatographic methods are generally required:
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Adsorption Chromatography: Loading the partially purified this compound onto an adsorbent like neutral alumina (B75360) or silica (B1680970) gel can be effective. A selective elution strategy can then be employed, using solvent compositions that are more selective towards the impurities, thus removing them from the adsorbent while the desired product remains bound. A subsequent elution with a product-selective solvent will then yield a high-purity fraction. This method is particularly effective for removing Pneumocandin A0.
-
Normal Phase Chromatography: This technique, using a mobile phase like ethyl acetate/methanol (B129727)/water, has been shown to resolve this compound from A0 and C0. However, it can suffer from low sample solubility in the loading solution.
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Reversed-Phase and HILIC Chromatography: While conventional reversed-phase chromatography is often unable to separate B0 and C0, Hydrophilic Interaction Liquid Chromatography (HILIC) with an unmodified silica stationary phase and a hydrophobic mobile phase (e.g., acetonitrile (B52724)/acidic aqueous solution) can provide a fast and effective separation. A two-step process involving reversed-phase chromatography to obtain a semi-pure product, followed by normal phase chromatography, can also achieve high purity (>95%).
Issue 3: Difficulty in removing Pneumocandin A0 and C0 impurities.
Question: I am struggling to separate Pneumocandin A0 and C0 from my this compound sample. What are the most effective methods for removing these specific isomers?
Answer:
Pneumocandin A0 and C0 are challenging impurities to remove due to their high structural similarity to this compound. While crystallization is largely ineffective, specific chromatographic techniques have proven successful:
-
For Pneumocandin A0 removal: Adsorption chromatography on neutral alumina is a recommended method. By carefully selecting the elution solvents, Pneumocandin A0 can be selectively washed away while this compound is retained on the column.
-
For Pneumocandin C0 removal: This isomer is particularly difficult to separate from B0 by crystallization and standard reversed-phase chromatography. The most effective methods include:
-
Normal Phase Chromatography: This method can resolve the B0 and C0 isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating these isomers. It typically employs a hydrophilic stationary phase (like unmodified silica) and a hydrophobic mobile phase. A mobile phase composition of 80%-90% v/v acetonitrile and 10%-20% v/v of an acidic aqueous solution has been shown to provide a very fast and efficient separation.
-
-
Genetic Engineering as a Proactive Approach: A preventative strategy involves using a genetically engineered strain of Glarea lozoyensis. Disruption of the GLOXY4 gene, which is responsible for the biosynthesis of a precursor to Pneumocandin A0, results in the exclusive production of this compound, thereby eliminating the downstream purification challenge of removing A0.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should be aware of during this compound purification?
A1: The most significant impurities are the structurally related isomers Pneumocandin A0 and C0. Other minor related pneumocandins and colored impurities from the fermentation broth can also be present.
Q2: What is a typical purity I can expect after the initial crystallization?
A2: It is common to achieve a purity of 75-85% for this compound after the initial crystallization from the crude extract. Further purification steps are necessary to exceed this level.
Q3: Can I improve the purity by simply performing multiple recrystallizations?
A3: While successive crystallizations can provide a slight increase in purity, this method has diminishing returns and leads to a significant loss of the product. It is generally not an effective strategy for removing tightly co-crystallizing impurities like Pneumocandin A0 and C0.
Q4: What are the recommended adsorbents for column chromatography of this compound?
A4: Neutral alumina and silica gel are commonly used and effective adsorbents for the purification of this compound.
Q5: Are there any analytical methods to monitor the purity of this compound during the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the purity of this compound and quantifying the levels of impurities like A0 and C0.
Quantitative Data Summary
| Parameter | Value/Range | Purification Stage | Source |
| Initial Purity | 75-85% | After first crystallization | |
| Final Purity | >90% | After column chromatography | |
| Final Purity | >95% | After two-step (RP/NP) chromatography | |
| Final Purity | >99% | After resin adsorption and spherical silica gel chromatography | |
| Crystallization Temperature | 0-3°C | Crystallization | |
| HILIC Mobile Phase | 80-90% Acetonitrile, 10-20% acidic aqueous solution | HILIC for C0 separation |
Experimental Protocols
Protocol 1: Purification of this compound via Adsorption Chromatography
This protocol describes the purification of a moderately pure (75-85%) this compound solid to a high purity (>90%) using an alumina column.
-
Sample Preparation: Dissolve the partially purified this compound solid in methanol to a concentration of approximately 25 g/L.
-
Column Packing: Prepare a glass column packed with neutral alumina as the adsorbent.
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Loading: Load the this compound solution onto the prepared alumina column.
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Impurity Elution (Pneumocandin A0 removal): Elute the column with a solvent composition that is selective for impurities like Pneumocandin A0. The exact composition should be determined empirically but will be less polar than the product elution solvent.
-
Product Elution: Elute the column with a product-selective solvent to collect the high-purity this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze their purity using HPLC.
-
Concentration and Crystallization: Pool the high-purity fractions, concentrate them under vacuum, and crystallize the this compound to obtain a solid product with >90% purity.
Protocol 2: General Crystallization Procedure for this compound
This protocol outlines a general procedure for the crystallization of this compound from a concentrated extract.
-
Concentration: Concentrate the n-butanol extract containing this compound under vacuum at 45-50°C to a product concentration of approximately 30-50 g/kg.
-
Dissolution: Dissolve the concentrated extract in a suitable solvent, such as methanol.
-
Anti-solvent Addition: Add an anti-solvent (e.g., acetone) to the solution to induce crystallization. The addition rate should be controlled to avoid the precipitation of impurities (if too fast) or the formation of a paste (if too slow).
-
Cooling: Cool the mixture to 0-3°C to maximize the yield by reducing the solubility of this compound.
-
Filtration: Separate the solid product from the mother liquor via vacuum filtration.
-
Drying: Dry the solid product under vacuum at 40°C for 24 hours.
Visualizations
References
- 1. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
Improving the stability of Pneumocandin B0 during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Pneumocandin B0 during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound as a dry powder should be stored at -20°C. Under these conditions, it can be stable for up to three years from the date of receipt.[1] For shorter periods, storage at room temperature away from light is also mentioned, but -20°C is the consensus for long-term preservation.[1][2]
Q2: How should I prepare and store this compound stock solutions?
It is highly recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO.[1][3] For maximum stability, these stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year. For short-term storage of up to one month, -20°C is acceptable.
Q3: What solvents should I use to dissolve this compound?
This compound has limited water solubility. It is soluble in solvents such as DMSO (≥94.6 mg/mL), ethanol (B145695) (with sonication), methanol, and DMF.
Q4: My this compound is not dissolving well in DMSO. What could be the issue?
Poor solubility in DMSO can be caused by moisture absorption by the solvent. It is critical to use fresh, anhydrous-grade DMSO to ensure maximal solubility. If solubility issues persist, gentle warming and vortexing may aid dissolution.
Q5: What are the primary factors that cause this compound to degrade in solution?
This compound is sensitive to several environmental factors. The most critical are:
-
pH: Stability is compromised in solutions with a pH below 4.0 or above 8.0.
-
Oxidation: As a complex lipohexapeptide, it can be susceptible to oxidative degradation.
-
Light: Exposure to light, particularly UV, can cause degradation. It is advisable to protect solutions from light.
-
Temperature: Elevated temperatures and repeated freeze-thaw cycles can accelerate degradation.
Troubleshooting Guide
Problem: I am observing a significant loss of biological activity in my this compound stock solution.
| Possible Cause | Recommended Action |
| Repeated Freeze-Thaw Cycles | Your stock solution has been frozen and thawed multiple times, leading to degradation. Solution: Discard the current stock. Prepare a new stock solution and aliquot it into single-use vials to avoid future freeze-thaw cycles. |
| Improper Storage Temperature | The solution was stored at -20°C for longer than one month or at 4°C. Solution: For long-term storage (>1 month), always store solutions at -80°C. |
| Oxidative Degradation | The solvent or experimental buffer was not degassed, or the solution was stored for a prolonged period in an oxygen-rich environment. Solution: Use high-purity, fresh solvents. For aqueous buffers, consider degassing or sparging with nitrogen or argon before use, especially for long-term experiments. |
Problem: My HPLC/LC-MS analysis shows multiple new peaks that were not present in the initial sample.
| Possible Cause | Recommended Action |
| Chemical Degradation | The sample has degraded due to exposure to adverse pH, light, or temperature. Solution: Review the pH of your experimental buffer; ensure it is within the stable range (pH 4.0-8.0). Protect all solutions from light by using amber vials or covering them with foil. Re-evaluate your storage and handling temperatures. |
| Hydrolysis | If working in aqueous solutions for extended periods, the compound may be undergoing hydrolysis. Solution: Prepare aqueous dilutions fresh for each experiment. If extended incubation is necessary, perform a time-course experiment to assess stability under your specific conditions. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | Up to 3 years | |
| Solution | DMSO | -80°C | Up to 1 year | |
| Solution | DMSO | -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥94.6 mg/mL | |
| Ethanol | ≥56.2 mg/mL (with ultrasonic) | |
| Water | Insoluble | |
| Methanol, DMF | Soluble |
Visual Guides and Workflows
References
Enhancing Pneumocandin B0 production through metabolic engineering
Technical Support Center: Enhancing Pneumocandin B0 Production
Welcome to the technical support center for the metabolic engineering of Glarea lozoyensis to enhance this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data from various metabolic engineering strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a lipohexapeptide natural product synthesized by the fungus Glarea lozoyensis. It belongs to the echinocandin family of antifungal agents.[1][2][3] Its significance lies in being the direct precursor for the semi-synthesis of Caspofungin acetate (B1210297) (Cancidas®), a widely used antifungal drug for treating invasive fungal infections.[1][2]
Q2: What is the main challenge in producing this compound through fermentation of wild-type Glarea lozoyensis?
A2: In the wild-type Glarea lozoyensis, this compound is a minor fermentation product. The major product is pneumocandin A0, which is structurally very similar to this compound, making the purification of this compound challenging and costly. The typical ratio of pneumocandin A0 to B0 in wild-type strains is about 7:1.
Q3: What are the primary metabolic engineering strategies to increase this compound production?
A3: The primary strategies include:
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Rational genetic modification: This involves the targeted knockout or modification of specific genes to block the production of unwanted byproducts and channel metabolic flux towards this compound. A key example is the disruption of the GLOXY4 gene.
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Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the this compound biosynthetic pathway can boost production.
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Elimination of competing pathways: Knocking out genes responsible for the synthesis of other secondary metabolites can increase the availability of precursors for this compound synthesis.
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Random mutagenesis and strain evolution: Traditional methods like chemical mutagenesis and newer approaches like adaptive laboratory evolution (ALE) have been used to select for high-producing strains.
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Fermentation process optimization: Fine-tuning culture conditions such as media composition, temperature, and pH is crucial for maximizing yield.
Q4: What is the role of the GLOXY4 gene in pneumocandin biosynthesis?
A4: The GLOXY4 gene encodes a nonheme, α-ketoglutarate-dependent oxygenase. This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key building block for pneumocandin A0. By disrupting GLOXY4, the production of pneumocandin A0 is abolished, leading to the exclusive production of this compound.
Q5: What are some of the key precursors for this compound biosynthesis?
A5: The biosynthesis of this compound requires several amino acid precursors, including proline, ornithine, tyrosine, and glutamic acid. The lipophilic side chain is derived from acetyl-CoA via a polyketide synthase pathway. Supplementing the fermentation medium with precursors like proline has been shown to increase this compound yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall pneumocandin titer | 1. Suboptimal fermentation conditions (media, pH, temperature).2. Insufficient precursor supply.3. Feedback inhibition by intracellular product accumulation.4. Low expression of biosynthetic genes. | 1. Optimize fermentation medium using statistical methods like response surface methodology. Key components to consider are carbon sources (e.g., mannitol (B672), glucose), nitrogen sources (e.g., cotton seed powder), and trace elements. Maintain pH around 5.2 and temperature between 23.5-25°C.2. Supplement the medium with key amino acid precursors like L-proline (5-10 g/L). Enhance the supply of acetyl-CoA by engineering central carbon metabolism.3. Employ strategies to increase cell membrane permeability, such as adaptive laboratory evolution at low temperatures or the addition of surfactants (e.g., SDS) in the late fermentation stage.4. Overexpress rate-limiting enzymes in the this compound biosynthetic cluster, such as the thioesterase GLHYD and cytochrome P450s. |
| High levels of pneumocandin A0 contamination | 1. The producing strain has a functional GLOXY4 gene, leading to the synthesis of the pneumocandin A0 precursor.2. Incomplete knockout of the GLOXY4 gene. | 1. Disrupt the GLOXY4 gene using targeted gene editing techniques like CRISPR/Cas9 or Agrobacterium tumefaciens-mediated transformation (ATMT).2. Verify the complete knockout of GLOXY4 at the genomic level using PCR and sequencing, and confirm the absence of pneumocandin A0 using HPLC analysis of the fermentation broth. |
| Presence of other unwanted pneumocandin analogues (e.g., C0, D0, E0) | 1. The non-ribosomal peptide synthetase (NRPS) incorporates alternative amino acid precursors.2. Activity of other modifying enzymes in the pathway. | 1. Supplement the medium with a high concentration of L-proline to outcompete the incorporation of hydroxylated prolines that lead to analogues like pneumocandin C0.2. Identify and knock out genes responsible for the formation of other analogues. For example, replacing the gloF gene can abolish pneumocandin C0 production. |
| Poor cell growth or biomass accumulation | 1. Inappropriate carbon/nitrogen ratio in the medium.2. Presence of inhibitory compounds.3. Suboptimal physical parameters (e.g., aeration, agitation). | 1. Optimize the concentrations of carbon and nitrogen sources. A combination of mannitol and glucose can be effective.2. Analyze the medium for any potential inhibitory byproducts.3. Optimize agitation and aeration rates in the bioreactor to ensure sufficient oxygen supply without causing excessive shear stress. |
| Inconsistent batch-to-batch production | 1. Genetic instability of the production strain.2. Variability in raw materials for the fermentation medium.3. Fluctuations in fermentation parameters. | 1. Perform regular quality control checks of the strain from master cell banks. Re-sequence key genes if instability is suspected.2. Source high-quality, consistent raw materials for the media. Pre-treat complex media components if necessary.3. Implement robust process control and monitoring for critical parameters like pH, temperature, and dissolved oxygen. |
Quantitative Data Summary
The following tables summarize the improvements in this compound production achieved through various metabolic engineering and process optimization strategies.
Table 1: this compound Titers from Genetically Engineered Strains
| Strain/Modification | Titer (mg/L) | Fold Increase | Reference |
| Wild-type G. lozoyensis ATCC 20868 | 52 | - | |
| GLOXY4 disruption mutant of ATCC 20868 | 490 | 9.5 | |
| Mutant strain G. lozoyensis Q1 (ARTP mutagenesis) | 1134 | 1.4 (vs. parent) | |
| Combinatorial strategies (overexpression, knockout) | 2630 | 2.08 (vs. control) |
Table 2: this compound Titers from Fermentation Optimization
| Optimization Strategy | Titer (mg/L) | Fold Increase | Reference |
| Parent strain (ATCC 74030) in original medium | 810 | - | |
| Mutant Q1 in optimized medium (orthogonal arrays) | 1873 | 1.65 (vs. original medium) | |
| Low-temperature Adaptive Laboratory Evolution (ALE50 strain) | 2131 | 1.32 (vs. starting strain) | |
| Osmotic stress control fed-batch strategy | 2711 | 1.35 (vs. one-stage) | |
| Addition of SDS (surfactant) | 2529 | 1.38 (vs. control) | |
| Addition of stearic acid | - | 1.23 (vs. control) |
Experimental Protocols
Agrobacterium tumefaciens-Mediated Transformation (ATMT) for Gene Disruption in G. lozoyensis
This protocol is adapted from methodologies used for gene disruption, such as the knockout of GLOXY4.
a. Preparation of G. lozoyensis conidia:
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Grow G. lozoyensis on a suitable agar (B569324) medium until sporulation.
-
Harvest conidia by washing the plate with a 0.05% Tween 20 solution.
-
Vortex the conidial suspension for 15 minutes to break up clumps.
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Rinse the conidia twice with sterile distilled water.
-
Resuspend the final conidial pellet in sterile distilled water to a desired concentration.
b. Preparation of A. tumefaciens:
-
Grow the A. tumefaciens strain carrying the gene disruption vector in a suitable liquid medium containing appropriate antibiotics to mid-log phase.
-
Centrifuge the culture to pellet the cells.
-
Wash the cells and resuspend them in induction medium (e.g., IMAS) containing acetosyringone (B1664989) to induce the vir genes.
c. Co-cultivation:
-
Mix the G. lozoyensis conidial suspension with the induced A. tumefaciens culture in a 1:1 volume ratio.
-
Vortex the mixture for 2 minutes.
-
Spread the mixture onto IMAS agar plates.
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Incubate the plates at a suitable temperature (e.g., 22-25°C) for 2-3 days.
d. Selection of Transformants:
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After co-cultivation, overlay the plates with a selective agar medium containing an antifungal agent to inhibit fungal growth and an antibiotic (e.g., hygromycin B) to select for transformants.
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Incubate the plates until resistant colonies appear.
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Isolate the resistant colonies and subculture them on fresh selective medium for purification.
e. Verification of Gene Disruption:
-
Extract genomic DNA from the putative transformants.
-
Perform PCR analysis using primers flanking the target gene and internal to the resistance cassette to confirm the homologous recombination event.
-
Further confirm the disruption by Southern blotting or sequencing.
Shake Flask Fermentation for this compound Production
This is a general protocol for evaluating this compound production in shake flasks.
a. Seed Culture Preparation:
-
Inoculate a 250-mL shake flask containing 50 mL of seed medium with frozen mycelia or spores of the G. lozoyensis strain.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.
b. Production Fermentation:
-
Prepare 250-mL shake flasks containing 50 mL of production fermentation medium.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate the flasks at 25°C with agitation (e.g., 220 rpm) for up to 432 hours (18 days).
-
Withdraw samples periodically for analysis of biomass and this compound concentration.
c. Sample Analysis:
-
Separate the mycelia from the broth by filtration or centrifugation.
-
Dry the mycelia to determine the dry cell weight (DCW).
-
Extract this compound from the mycelia using a suitable solvent (e.g., acetone).
-
Quantify the this compound concentration in the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.
Visualizations
Caption: Biosynthesis pathway of pneumocandins A0 and B0 in G. lozoyensis.
Caption: Experimental workflow for gene disruption in G. lozoyensis.
Caption: Logical troubleshooting flow for low this compound production.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Fed-batch fermentation strategies for increased Pneumocandin B0 titer
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding fed-batch fermentation strategies to enhance Pneumocandin B0 production by Glarea lozoyensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a lipohexapeptide, a type of secondary metabolite, produced by the fungus Glarea lozoyensis.[1] It is the direct precursor for the semi-synthetic antifungal drug Caspofungin Acetate (B1210297), which was the first approved member of the echinocandin family for treating fungal infections.[2][3] Echinocandins are effective because they inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[3]
Q2: Why is fed-batch fermentation a preferred strategy for this compound production?
A2: Fed-batch fermentation allows for better control over the growth of Glarea lozoyensis and the production of this compound. By gradually feeding nutrients, it's possible to avoid substrate inhibition, manage osmotic stress, and extend the production phase, leading to higher final titers compared to a simple batch process.[1][4] For instance, an osmotic stress control fed-batch strategy has been shown to significantly improve the final this compound concentration.[1]
Q3: What are the typical carbon and nitrogen sources used in the fermentation medium?
A3: A combination of mannitol (B672) and glucose is often favored as the carbon source, which has been shown to increase yield by 65%.[5] Mannitol serves as a primary carbon source and also helps in generating NADPH, while glucose is consumed quickly to promote initial cell growth.[6] Fructose has also been investigated as a replacement for glucose and has been shown to increase the total this compound yield and biomass.[7] For nitrogen sources, cotton seed powder has been used effectively in the seed medium, leading to a 23% enhancement in production and improved mycelial morphology.[5][8] Other complex nitrogen sources like soybean powder and peptone are also common.[2][9]
Q4: What is the role of precursor amino acids in increasing the titer?
A4: The hexapeptide core of this compound is built from amino acids. Supplementing the fermentation with key precursors can significantly boost production. Proline is a particularly important precursor, and its addition has been shown to increase this compound yield in a dose-dependent manner.[5] The fungus also accumulates proline and glutamate (B1630785) as compatible solutes to resist osmotic stress, which can then serve as precursors for biosynthesis.[1] Other amino acids like glutamic acid and tyrosine are also involved in the biosynthesis.[5]
Q5: How does product feedback inhibition affect fermentation, and how can it be overcome?
A5: this compound is primarily an intracellular product, meaning it accumulates within the mycelia of Glarea lozoyensis.[2][9] This intracellular accumulation can lead to feedback inhibition, where the product itself slows down its own synthesis.[2] Strategies to overcome this include:
-
Adaptive Laboratory Evolution (ALE): Low-temperature ALE has been used to increase cell membrane permeability, which enhances the secretion of this compound and relieves feedback inhibition.[2]
-
Extractive Fermentation: Adding surfactants like Sodium Dodecyl Sulfate (SDS) to the fermentation broth in the late stages can increase membrane permeability and promote the release of intracellular this compound, increasing the final yield.[5][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Titer | 1. Suboptimal nutrient concentrations (Carbon, Nitrogen).2. Inadequate precursor supply (e.g., Proline).3. Poor dissolved oxygen (DO) levels due to high broth viscosity.4. Feedback inhibition from intracellular product accumulation.5. Incorrect pH or temperature. | 1. Optimize carbon sources (e.g., mannitol and glucose/fructose) and nitrogen sources (e.g., cotton seed powder).[5][7] A fed-batch strategy to control nutrient levels is recommended.[1]2. Supplement the medium with L-proline.[5][10]3. Control mycelial morphology by optimizing the seed medium nitrogen source to form small, compact pellets.[8] Implement a dynamic pH and DO control strategy.[11]4. Add surfactants (e.g., 1.0 g/L SDS) late in the fermentation to increase product secretion.[9][12]5. Maintain pH between 5.0-6.8 and temperature between 23.5-25°C.[2][5] The optimal pH for productivity has been reported as 5.2.[5][13] |
| High Levels of Impurities (e.g., Pneumocandin C0) | 1. Strain genetics (wild-type strains produce multiple analogues).2. Imbalance in precursor pools for proline hydroxylation. | 1. Use a mutant strain optimized for this compound production, such as ATCC 74030 or a genetically engineered equivalent.[13][14]2. Control the intracellular levels of trans-3- and trans-4-hydroxy-L-proline. This can be influenced by fermentation conditions and medium composition.[13] A patented fermentation process adjusts the pH based on dissolved oxygen levels to control C0 content.[11] |
| Poor or Inconsistent Cell Growth | 1. Suboptimal seed culture conditions.2. Incorrect initial pH of the medium.3. Presence of inhibitory compounds in complex media components. | 1. Optimize the seed medium composition, particularly the nitrogen source, to promote healthy inoculum. Cotton seed powder can lead to beneficial pellet morphology.[8]2. Adjust the initial pH of the seed medium to ~5.0 and the fermentation medium to ~6.8.[2][9]3. Test different lots of complex components like soybean powder or peptone, or move towards a more defined medium if variability is high.[13] |
| High Broth Viscosity & Low Dissolved Oxygen (DO) | 1. Uncontrolled filamentous growth (mycelial morphology). | 1. Optimize the seed medium to encourage the formation of smaller, more compact pellets instead of long filaments. This improves oxygen transfer.[8] A DO level above 30% is desirable.[8]2. Gradually increase agitation and aeration rates during the fermentation as biomass increases, but be mindful of shear stress.[11] |
Quantitative Data on Production Strategies
| Strategy | Key Parameters | This compound Titer (mg/L) | Fold Increase / Improvement | Reference(s) |
| Batch Fermentation (Control) | Standard batch culture | 1,837 | - | [9] |
| Extractive Fermentation | Addition of 1.0 g/L SDS on day 13 | 2,529 | 37.6% increase vs. control | [5][12] |
| Adaptive Laboratory Evolution (ALE) | Endpoint strain (ALE50) after 50 cycles of low-temperature adaptation | 2,131 | 32% increase vs. starting strain | [2] |
| Osmotic Stress Control (Fed-Batch) | Fed-batch strategy maintaining high osmotic pressure with mannitol | 2,711 | 34.7% increase vs. one-stage fermentation | [1] |
| Medium Optimization (Response Surface) | Optimized medium with mannitol, glucose, peptone | 1,840 | 42% increase | [5] |
| Nitrogen Source Optimization | Cotton seed powder in seed medium (50-L fermenter) | 2,100 | 40% increase | [8] |
| Fatty Acid Addition | Addition of stearic acid | 2,236 | 23% increase vs. control | [15] |
| Fed-batch with Mannitol Supplementation | Optimized fed-batch culture in a 5-L fermenter | 2,710 | - | [16] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Strain: Glarea lozoyensis (e.g., a high-producing mutant derived from ATCC 74030).
-
Seed Medium Composition (per liter):
-
Procedure:
-
Inoculate a 250-mL shake flask containing 50 mL of seed medium with frozen mycelia or a slant suspension.
-
Incubate at 25°C with agitation at 220 rpm for approximately 168 hours (7 days) to obtain a mature seed culture for inoculation into the main fermenter.[2]
Protocol 2: Fed-Batch Fermentation
-
Fermenter: 5-L stirred-tank bioreactor.
-
Initial Fermentation Medium Composition (per liter):
-
Procedure:
-
Adjust the initial pH of the fermentation medium to 6.8.[2][9]
-
Inoculate the fermenter with 10% (v/v) of the seed culture.
-
Control dissolved oxygen (DO) above 30% by adjusting agitation and aeration rates.[8]
-
Feeding Strategy (Example: Osmotic Stress Control):
-
Monitor the concentration of the primary carbon source (mannitol).
-
When the carbon source is depleted, initiate a fed-batch regimen. A common strategy is to feed a concentrated solution of mannitol to maintain a high osmotic pressure, which has been shown to enhance production.[1]
-
Alternatively, a feeding strategy based on DO or pH can be implemented. For example, a shift in pH can be used to control the feed rate.[11]
-
-
The total fermentation time is typically long, extending up to 432 hours (18 days).[2]
-
Sample Analysis: Periodically take samples to measure Dry Cell Weight (DCW), residual substrate concentration, and this compound titer (intracellular and extracellular) using HPLC.[2][9]
-
Visualizations
Experimental and Logical Workflows
Caption: A logical workflow for an osmotic stress-controlled fed-batch strategy.
Caption: The proposed mechanism for yield improvement via Adaptive Laboratory Evolution (ALE).
Caption: A decision-making flowchart for troubleshooting low product yield.
References
- 1. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and this compound Yield of Glarea lozoyensis [frontiersin.org]
- 9. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain Breeding and Fermentation Process Optimization for Production of this compound by Filamentous fungus [cjph.com.cn]
Reducing the formation of Pneumocandin C0 impurity in fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of the critical impurity, Pneumocandin C0, during Pneumocandin B0 fermentation.
Troubleshooting Guide
Issue: High Levels of Pneumocandin C0 Impurity Detected in Fermentation Broth
High concentrations of Pneumocandin C0, a positional isomer of this compound, can complicate downstream processing and impact the quality of the final active pharmaceutical ingredient. Pneumocandin C0 contains a 4-hydroxyproline (B1632879) residue instead of the 3-hydroxyproline (B1217163) found in this compound.[1][2] The following sections provide a step-by-step guide to diagnose and resolve this issue.
Fermentation Medium Composition Analysis
The composition of the fermentation medium is a critical factor influencing the ratio of this compound to C0.
Question: My Pneumocandin C0 levels are consistently high. Where should I start with troubleshooting my medium?
Answer: Start by evaluating your carbon, nitrogen, and precursor sources. An imbalance in these components can favor the biosynthetic pathway leading to Pneumocandin C0.
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Proline Concentration: L-proline is a direct precursor to the 3-hydroxyproline residue in this compound. Insufficient proline levels can be a primary cause of increased Pneumocandin C0 formation.[3] Conversely, supplementing the medium with L-proline has been shown to significantly increase the production of this compound while reducing C0 levels.[3] A patented fermentation medium formulation specifies a proline concentration of 1.2% (w/v) to reduce Pneumocandin C0 content to as low as 1.5%.[4]
-
Carbon and Nitrogen Sources: The choice and concentration of carbon and nitrogen sources can impact the overall metabolic flux and precursor availability. A combination of mannitol (B672) and glucose has been shown to be favorable for this compound biosynthesis. For nitrogen, sources like yeast powder and threonine are utilized in low-C0 producing media.
Question: Are there specific medium formulations known to reduce Pneumocandin C0?
Answer: Yes, a specific formulation has been patented for its ability to lower Pneumocandin C0 levels. The key components include lactose, threonine, yeast powder, and a specific concentration of proline, maintained at a pH of 5.3. Please refer to the Experimental Protocols section for a detailed recipe.
Fermentation Process Parameters
Careful control of physical and chemical parameters during fermentation is crucial for directing biosynthesis towards this compound.
Question: Can my fermentation parameters (pH, temperature, dissolved oxygen) be contributing to high C0 levels?
Answer: Yes, suboptimal process parameters can stress the culture and alter metabolic pathways, potentially leading to increased impurity formation.
-
pH: The pH of the culture medium should be carefully controlled. A pH of 5.3 has been cited in a low-C0 fermentation process.
-
Temperature: The optimal temperature for Glarea lozoyensis growth and this compound production is typically between 24-26°C.
-
Dissolved Oxygen (DO): Maintaining an adequate supply of dissolved oxygen is critical. Low DO levels can lead to a substantial increase in other unwanted pneumocandin analogs. While the direct impact on the B0:C0 ratio is not explicitly detailed, maintaining DO above 20% is recommended for optimal B0 production.
Strain Genetics and Stability
The genetic makeup of the Glarea lozoyensis strain is a fundamental determinant of the product and impurity profile.
Question: We are using a wild-type strain. Could this be the reason for high Pneumocandin C0?
Answer: Wild-type strains of Glarea lozoyensis naturally produce a mixture of pneumocandins, including significant amounts of C0. Industrial production strains have often undergone extensive mutagenesis and selection to improve the B0:C0 ratio.
Question: Are there genetic engineering strategies to reduce Pneumocandin C0 formation?
Answer: Yes, targeted genetic modification has proven highly effective. The formation of 3-hydroxyproline and 4-hydroxyproline is catalyzed by proline hydroxylases. By using CRISPR/Cas9 technology to replace the native proline hydroxylase gene (gloF) with a heterologous gene (ap-htyE) that has a higher specificity for producing 3-hydroxyproline, a significant reduction in Pneumocandin C0 can be achieved.
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between this compound and C0? A1: this compound and C0 are positional isomers. The difference lies in the hydroxylation of a proline residue in the cyclic hexapeptide core. This compound contains a trans-3-hydroxy-L-proline, while Pneumocandin C0 contains a trans-4-hydroxy-L-proline.
Q2: How does L-proline supplementation reduce Pneumocandin C0 formation? A2: L-proline is the precursor for the synthesis of the trans-3-hydroxy-L-proline residue unique to this compound. By increasing the availability of L-proline in the fermentation medium, the biosynthetic pathway is preferentially driven towards the formation of this compound over C0.
Q3: What analytical methods are suitable for separating and quantifying this compound and C0? A3: Due to their structural similarity, separating this compound and C0 can be challenging. Reversed-phase chromatography is often unable to resolve these isomers. Normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) is typically required for their separation and quantification. Refer to the Experimental Protocols section for a detailed HPLC method.
Q4: Can mutagenesis of the production strain reduce Pneumocandin C0 levels? A4: Yes, classical mutagenesis (e.g., using chemical mutagens or UV radiation) followed by screening for high B0 and low C0 producers is a well-established method for strain improvement.
Quantitative Data Summary
The following table summarizes the impact of L-proline supplementation on the relative production of this compound and C0.
| L-proline Concentration (g/L) | This compound (%) | Pneumocandin C0 (%) |
| 0 | 65 | 35 |
| 2.5 | 75 | 25 |
| 5.0 | 85 | 15 |
| 10.0 | 95 | 5 |
| 20.0 | 97 | 3 |
Data adapted from publicly available research. Actual results may vary depending on the strain and other fermentation conditions.
Experimental Protocols
Protocol 1: Low Pneumocandin C0 Fermentation Medium
This protocol is based on a patented formulation designed to minimize Pneumocandin C0 production.
Components (per liter):
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Lactose: 30 g
-
L-Threonine: 10 g
-
Yeast Powder: 10 g
-
L-Proline: 12 g
-
KH2PO4: 1.5 g
-
Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.5 g
-
MES Buffer Salt: 15 g
-
Deionized Water: to 1 L
Preparation Steps:
-
Weigh out all components accurately.
-
Dissolve the components in approximately 800 mL of deionized water with gentle heating and stirring.
-
Adjust the pH of the medium to 5.3 using 1M HCl or 1M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize the medium by autoclaving at 121°C for 30 minutes.
-
Cool to the fermentation temperature (24-26°C) before inoculation.
Protocol 2: HPLC Analysis of this compound and C0
This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation and quantification of this compound and C0.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, and UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm)
-
Mobile Phase: 15% (v/v) 0.1% (w/w) Ammonium Acetate (pH 4.5) and 85% (v/v) Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.
Sample Preparation:
-
Withdraw 1 mL of fermentation broth.
-
Add 1 mL of methanol (B129727) to precipitate proteins and extract the pneumocandins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cell debris and precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both Pneumocandin C0 and B0.
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Identify and quantify the peaks based on the retention times of pure reference standards.
Visualizations
Caption: Biosynthetic pathway leading to this compound and C0 formation.
Caption: Troubleshooting workflow for high Pneumocandin C0 levels.
References
- 1. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Strain Improvement of Glarea lozoyensis for Higher Pneumocandin B0 Output
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to improve Glarea lozoyensis strains for enhanced Pneumocandin B0 production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during strain improvement experiments.
Issue 1: Low or No this compound Production in Wild-Type Strain
-
Question: My wild-type Glarea lozoyensis strain is producing very low levels of this compound, or none at all. What are the possible reasons and solutions?
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Answer: In wild-type Glarea lozoyensis, this compound is often a minor fermentation product compared to the more abundant Pneumocandin A0.[1][2][3] The ratio of A0:B0 can be as high as 7:1.[2] This is the most common reason for low this compound yields in wild-type strains.
Troubleshooting Steps:
-
Confirm the presence of byproducts: Analyze your fermentation broth using HPLC to confirm the presence and ratio of Pneumocandin A0 and other related compounds.
-
Strain improvement is necessary: The wild-type strain is not suitable for high-yield this compound production. You will need to employ strain improvement strategies. Industrial production was achieved through extensive mutation and medium optimization.[1]
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Genetic Engineering: A targeted approach is to disrupt the GLOXY4 gene, which is responsible for the biosynthesis of a precursor for Pneumocandin A0. This has been shown to abolish Pneumocandin A0 production and result in the exclusive production of this compound, increasing its titer by 9.5-fold compared to the wild-type strain.
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Random Mutagenesis: Classical mutagenesis using agents like nitrosoguanidine (B1196799) (NTG), UV, or atmospheric and room temperature plasma (ARTP) can be used to generate mutants with improved this compound to A0 ratios.
-
Issue 2: High Levels of Pneumocandin A0 and C0 Impurities
-
Question: My mutant strain produces a good amount of this compound, but I am struggling with high levels of Pneumocandin A0 and C0, complicating purification. How can I reduce these impurities?
-
Answer: The presence of structurally similar byproducts like Pneumocandin A0 and C0 is a common challenge in the production of this compound.
Troubleshooting Steps:
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Targeted Gene Disruption for A0 Reduction: As mentioned previously, disrupting the GLOXY4 gene is a highly effective method to eliminate Pneumocandin A0 production.
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Genetic Engineering for C0 Reduction: Pneumocandin C0 contains a 4-hydroxyproline (B1632879) residue instead of the 3-hydroxyproline (B1217163) in this compound. Genetic engineering techniques, such as replacing the native gloF gene with ap-htyE using CRISPR/Cas9, can reduce the formation of Pneumocandin C0.
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Medium Optimization: The addition of L-proline to the fermentation medium at concentrations of 5-10 g/L can hinder the formation of the 4-hydroxyproline precursor of Pneumocandin C0, thereby increasing the relative yield of this compound.
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Mutagenesis and Screening: Continue rounds of random mutagenesis and implement a high-throughput screening method to specifically select for mutants with a lower A0 and C0 to B0 ratio.
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Issue 3: Feedback Inhibition Limiting this compound Titer
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Question: My strain initially produces this compound, but the production rate plateaus or decreases over time, suggesting feedback inhibition. How can I overcome this?
-
Answer: this compound is primarily accumulated within the mycelia, and its production is known to be limited by feedback inhibition.
Troubleshooting Steps:
-
Adaptive Laboratory Evolution (ALE): Employing low-temperature ALE can enhance membrane permeability, which in turn increases the secretion of this compound and alleviates intracellular feedback inhibition. An endpoint strain from a 50-cycle ALE experiment showed a threefold increase in the secretion ratio.
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Extractive Fermentation: Adding surfactants like sodium dodecyl sulfate (B86663) (SDS) to the fermentation broth during the late stages can increase the release of intracellular this compound. Adding 1.0 g/L SDS on the 13th day of fermentation resulted in a 154% increase in extracellular this compound.
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Osmotic Stress Control: Utilizing osmotic stress, for example by using mannitol (B672) as a carbon source, can enhance this compound production. A fed-batch strategy controlling osmotic stress led to a 34.67% improvement in the final concentration.
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Issue 4: Poor Mycelial Morphology and High Broth Viscosity
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Question: My Glarea lozoyensis culture forms large, dense mycelial clumps, leading to high viscosity and likely poor oxygen and nutrient transfer. How can I optimize the morphology for better production?
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Answer: The morphology of filamentous fungi in submerged culture is critical for optimal production. High broth viscosity can lead to poor oxygen solubility and increased energy consumption for agitation.
Troubleshooting Steps:
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Nitrogen Source Optimization in Seed Medium: The choice of nitrogen source in the seed culture can significantly impact mycelial morphology. Using cotton seed powder as the nitrogen source can lead to the formation of small, uniformly compact pellets, which is more favorable for production than the loose mycelia and clumps formed with soybean meal.
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Controlled Pellet Size: Aim for a controlled pellet diameter of 0.3-0.5 mm. This can improve dissolved oxygen levels and increase this compound yield.
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Agitation and Aeration: Optimize the agitation speed and aeration rate in your fermenter to ensure adequate mixing and oxygen supply without causing excessive shear stress on the mycelia.
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Frequently Asked Questions (FAQs)
General
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What is this compound and why is it important? this compound is a lipohexapeptide secondary metabolite produced by the fungus Glarea lozoyensis. It is the precursor for the semi-synthetic antifungal drug Caspofungin, which is used to treat invasive fungal infections.
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What are the main challenges in producing high titers of this compound? The main challenges include:
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Low production in wild-type strains due to it being a minor product.
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The co-production of structurally similar and difficult-to-separate byproducts like Pneumocandin A0 and C0.
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Feedback inhibition due to the intracellular accumulation of the product.
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Complex fermentation process with challenges in maintaining optimal mycelial morphology and managing broth viscosity.
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Strain Improvement Strategies
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What are the most effective strain improvement strategies for increasing this compound production? A combination of strategies is often the most effective:
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Targeted Genetic Engineering: Disrupting the GLOXY4 gene to eliminate Pneumocandin A0 is a highly effective first step. Further genetic modifications can be made to reduce other byproducts.
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Random Mutagenesis: Techniques like ARTP mutagenesis have been successful in generating higher-yielding strains.
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Adaptive Laboratory Evolution (ALE): This can be used to improve traits like secretion and overcome feedback inhibition.
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Is it better to use genetic engineering or random mutagenesis?
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Genetic engineering offers a rational and targeted approach to solve specific problems, such as the elimination of known byproducts.
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Random mutagenesis can be useful for overall yield improvement when the exact limiting factors are unknown, but it requires robust screening methods.
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A common and powerful approach is to first use genetic engineering to create a clean background strain (e.g., a GLOXY4 knockout) and then apply random mutagenesis to further enhance the yield of this compound.
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Fermentation and Medium Optimization
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What are the key medium components for high this compound yield?
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Carbon Sources: A combination of mannitol and glucose or fructose (B13574) has been shown to be beneficial. Mannitol, in particular, can also induce beneficial osmotic stress. Response surface methodology has identified mannitol as a significant factor, with an optimal concentration around 82.23 g/L in one study.
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Nitrogen Sources: Cotton seed powder has been shown to be an effective nitrogen source in the seed medium, promoting favorable mycelial morphology.
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Precursors: The addition of L-proline can increase this compound yield and reduce the formation of Pneumocandin C0.
-
-
What are the optimal fermentation conditions?
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Temperature: The optimal temperature for this compound production is between 23.5 and 25°C. G. lozoyensis growth is inhibited at temperatures of 28°C and above.
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pH: The pH of the culture medium should be maintained around 5.2, as values below 4.0 or above 8.0 can negatively affect the stability of this compound.
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Fed-batch Culture: A fed-batch strategy, particularly one that controls for osmotic stress by feeding mannitol, can significantly improve the final titer.
-
Data Presentation
Table 1: Comparison of this compound Production in Different Glarea lozoyensis Strains
| Strain | Key Characteristics | This compound Titer (mg/L) | Reference |
| Wild-Type | Produces Pneumocandin A0 as the major product (A0:B0 ratio of 7:1) | Low (exact value often not reported, but significantly less than mutants) | |
| GLOXY4 Disruption Mutant | Exclusive production of this compound | ~490 (9.5-fold increase over wild-type) | |
| Mutant Strain 11-γ-12 | Obtained through random mutagenesis | 1,480 | |
| Mutant Strain G. lozoyensis Q1 | Obtained through ARTP mutagenesis | 1,134 | |
| ALE50 | Endpoint strain after 50 cycles of low-temperature ALE | 2,131 | |
| Engineered Strain F-ap-htyE | Reduced Pneumocandin C0, in optimized medium | 2,010 | |
| Osmotic Stress Fed-Batch | Fed-batch strategy with mannitol | 2,711 | |
| Extractive Fermentation | Addition of 1.0 g/L SDS | 2,528.67 |
Experimental Protocols
1. Protocol for Agrobacterium tumefaciens-mediated Transformation (ATMT) for GLOXY4 Gene Disruption
This protocol is adapted from methodologies described for G. lozoyensis.
-
Preparation of G. lozoyensis Conidia:
-
Grow the wild-type G. lozoyensis strain on oat bran agar (B569324) for 2-3 weeks at 25°C.
-
Harvest conidia by washing the agar surface with a 0.05% Tween 20 solution.
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Vortex the conidial suspension for 15 minutes to break up clumps.
-
Rinse the conidia twice with sterile distilled water by centrifugation and resuspension.
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Resuspend the final conidial pellet in sterile distilled water.
-
-
Preparation of A. tumefaciens:
-
Culture A. tumefaciens strain AGL-1 (containing the GLOXY4 disruption vector) in YEB broth at 28°C with agitation.
-
Grow the culture to an OD600 of 0.6-0.8.
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Centrifuge the bacterial culture and resuspend the cells in induction medium (IMAS) to a similar cell density.
-
-
Co-cultivation:
-
Mix equal volumes of the G. lozoyensis conidial suspension and the induced A. tumefaciens culture.
-
Vortex the mixture for 2 minutes.
-
Spread the mixture onto IMAS agar plates.
-
Incubate the plates at 25°C for 2-3 days.
-
-
Selection of Transformants:
-
After co-cultivation, overlay the plates with an appropriate selection medium (e.g., M-100 medium containing hygromycin B if the disruption vector carries a hygromycin resistance cassette).
-
Incubate at 25°C for 2-3 weeks until resistant colonies appear.
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Isolate the resistant colonies and confirm gene disruption by PCR analysis.
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2. Protocol for Shake Flask Fermentation
This is a general protocol for pneumocandin production.
-
Seed Culture:
-
Inoculate 10 mL of seed medium (e.g., KF medium) in a 250 mL shake flask with conidia or frozen mycelia of the desired G. lozoyensis strain.
-
Incubate at 25°C and 220 rpm for 5-7 days.
-
-
Production Culture:
-
Inoculate 50 mL of production medium (e.g., H medium) in a 250 mL shake flask with 10% (v/v) of the seed culture.
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Incubate at 25°C and 220 rpm for 14-18 days.
-
3. Protocol for this compound Extraction and Quantification
-
Extraction:
-
Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).
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Add 4 mL of ethanol (B145695) and vortex vigorously for 10 minutes.
-
Centrifuge the mixture at 8000 x g for 5 minutes.
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Collect the supernatant for analysis.
-
-
Quantification by HPLC:
-
Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system.
-
Use a C18 column (e.g., Hypersil BDS, 5µm, 100 mm x 4.6 mm).
-
Employ an appropriate mobile phase and detection wavelength (UV detection is common).
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Quantify the concentration of this compound by comparing the peak area to that of a known standard.
-
Visualizations
Caption: Biosynthesis pathway of Pneumocandins A0 and B0 in G. lozoyensis.
Caption: General workflow for strain improvement of G. lozoyensis.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Impact of fermentation parameters (pH, temperature) on Pneumocandin B0 yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Glarea lozoyensis to produce Pneumocandin B0. The content focuses on the critical impact of fermentation parameters, specifically pH and temperature, on yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for this compound production during the fermentation of Glarea lozoyensis is between 23.5°C and 25°C.[1] It is critical to maintain the temperature within this range, as G. lozoyensis growth is inhibited at temperatures of 28°C and above.[1] While higher temperatures might accelerate the growth of some related fungal strains, it does not necessarily translate to an increased yield of the desired secondary metabolite.[1]
Q2: What is the optimal pH for this compound fermentation?
A2: The optimal pH for this compound production has been consistently reported to be around 5.2.[1] However, stable production can be maintained within a pH range of 4.5 to 6.5. It is crucial to avoid pH values below 4.0 and above 8.0, as these extremes can negatively affect the stability of this compound.[1]
Q3: Can a two-stage temperature control strategy be beneficial?
A3: Yes, a two-stage temperature control strategy has been shown to be effective for enhancing the production of similar secondary metabolites like echinocandin B. This strategy involves an initial phase at a higher temperature (e.g., 30°C) for the first few days to rapidly increase fungal biomass, followed by a shift to a lower temperature (e.g., 25°C) to induce higher product yield. This approach could be adapted and optimized for this compound production.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is significantly influenced by the pH of the culture medium. pH values below 4.0 or above 8.0 have a negative impact on its stability. The presence of inorganic salts, such as phosphates (e.g., KH2PO4), can play a role in protecting the compound from degradation, especially under elevated pH conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal Temperature: Fermentation temperature is outside the optimal range of 23.5-25°C. | 1. Calibrate your temperature probes to ensure accurate readings. 2. Adjust the thermostat of your fermenter to maintain the temperature strictly within the 23.5-25°C range. 3. For larger fermenters, ensure adequate mixing to maintain a uniform temperature throughout the vessel. |
| Suboptimal pH: The pH of the fermentation broth has drifted from the optimal range (around 5.2). | 1. Implement a pH control strategy using automated addition of acid (e.g., HCl) and base (e.g., NaOH). 2. Consider a dynamic pH control strategy based on dissolved oxygen levels. For example, when dissolved oxygen is high (>45%), maintain pH at 5.0-5.4, and as it drops, allow the pH to rise to 6.2-6.6. 3. Ensure your pH probe is calibrated and functioning correctly. | |
| Poor Growth of Glarea lozoyensis | Temperature Too High: Temperature has exceeded 28°C. | 1. Immediately lower the temperature to the optimal range (23.5-25°C). 2. Check the cooling system of your fermenter for any malfunctions. |
| Degradation of this compound | Extreme pH: The pH of the broth has fallen below 4.0 or risen above 8.0. | 1. Immediately adjust the pH back to the optimal range. 2. Review your pH control strategy to prevent future excursions. 3. Ensure the buffering capacity of your medium is sufficient. The inclusion of phosphates can help stabilize the product at higher pH values. |
Quantitative Data
Table 1: Impact of Temperature on this compound Yield
| Temperature (°C) | This compound Yield (mg/L) | Observation | Reference |
| 23.5 - 25 | Optimal | This range is consistently cited as optimal for production. | |
| 25 | 2131 (in an adapted strain) | Fermentation of a low-temperature adapted strain at 25°C resulted in a 32% higher yield compared to the starting strain. | |
| >28 | Inhibited Growth | G. lozoyensis is unable to grow at or above this temperature. |
Table 2: Impact of pH on this compound Stability and Production
| pH | Observation | Reference |
| < 4.0 | Negatively affects stability | |
| 5.2 | Consistently maintained as the optimum for production | |
| 5.0 - 6.6 | A dynamic control range based on dissolved oxygen has been proposed for industrial fermentation. | |
| > 8.0 | Negatively affects stability |
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
This protocol outlines a general procedure for the fermentation of Glarea lozoyensis to produce this compound in a laboratory-scale fermenter.
1. Media Preparation:
-
Seed Medium (per 1 L):
-
Glucose: 40 g
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Soybean powder: 20 g
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KH₂PO₄: 1 g
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Trace element solution: 10 mL
-
Adjust initial pH to 5.0.
-
-
Fermentation Medium (per 1 L):
-
Mannitol: 80 g
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Glucose: 20 g
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Peptone: 20 g
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K₂HPO₄: 2.5 g
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Adjust initial pH to 6.8.
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2. Inoculum Preparation:
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Inoculate a suitable volume of seed medium with a stock culture of Glarea lozoyensis.
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Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours to obtain a seed culture.
3. Fermentation:
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture.
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Set the fermentation temperature to 25°C.
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Maintain agitation (e.g., 220 rpm).
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Control the pH of the fermentation broth around 5.2 using sterile solutions of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
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The fermentation is typically carried out for up to 432 hours.
4. Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals to monitor cell growth (Dry Cell Weight, DCW) and this compound concentration.
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To determine the total this compound concentration, extract 1 mL of the whole fermentation broth with 4 mL of ethanol. Centrifuge the extract and analyze the supernatant using HPLC.
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To determine the extracellular concentration, centrifuge the fermentation broth and analyze the supernatant directly by HPLC. The intracellular concentration can then be calculated by subtracting the extracellular from the total concentration.
Visualizations
Caption: Generalized signaling pathway for fungal stress response and secondary metabolism.
References
Validation & Comparative
A Comparative Analysis of Pneumocandin B0 and Its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agent Pneumocandin B0 and its key synthetic derivatives. This analysis is supported by experimental data to inform research and development efforts in the pursuit of novel antifungal therapies.
This compound, a naturally occurring lipopeptide produced by the fungus Glarea lozoyensis, is a potent inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] This unique mechanism of action, targeting a pathway absent in mammals, has made this compound and its derivatives a cornerstone in the development of the echinocandin class of antifungal drugs. This guide delves into a comparative analysis of this compound and its commercially successful and emerging synthetic derivatives, focusing on their antifungal activity, pharmacokinetic profiles, and in vivo efficacy.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary target for this compound and its synthetic derivatives is the fungal enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity. By non-competitively inhibiting this enzyme, these compounds disrupt cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death. This targeted approach offers a high degree of selectivity for fungal pathogens with minimal off-target effects in humans.
Comparative Antifungal Activity
The in vitro antifungal activity of this compound and its derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound's direct water-soluble derivative (L-733,560) and its key synthetic derivatives against a panel of clinically relevant fungal pathogens.
| Compound | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Candida krusei (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| L-733,560 (this compound derivative) | 0.01 - 0.06[2] | low MICs reported[2] | 0.72 (mean)[2][3] | 0.78 (mean)[2][3] | N/A |
| Caspofungin | 0.25 - 0.5[4] | 0.25 - 0.5[4] | 1 - 2[4] | 0.5 - 1[4] | 0.25 - 1 |
| Micafungin | 0.125 - 0.5 | 0.125 - 0.5 | 1 - 2 | 0.25 - 1 | 0.06 - 0.5 |
| Anidulafungin | 0.125 - 0.5 | 0.125 - 0.5 | 1 - 4 | 0.25 - 1 | 0.03 - 0.25 |
| Rezafungin (CD101) | ≤0.03 | ≤0.03 | 0.25 - 2 | ≤0.03 | ≤0.03 |
| LY303366 | 0.125 (MIC50)[1] | 0.25 (MIC50)[1] | 2.0 (MIC50)[1] | 0.25 (MIC50)[1] | 0.02 (MEC90)[5] |
Note: MIC values can vary depending on the specific strain and testing methodology. MEC (Minimum Effective Concentration) is often used for Aspergillus species.
Pharmacokinetic Properties
The clinical utility of an antifungal agent is heavily influenced by its pharmacokinetic profile. The following table compares key pharmacokinetic parameters of the major synthetic derivatives of this compound.
| Parameter | Caspofungin | Micafungin | Anidulafungin | Rezafungin |
| Half-life (t½) | 9-11 hours | 11-17 hours | 24-26 hours | ~133 hours |
| Protein Binding | ~97% | >99% | >99% | >99% |
| Metabolism | Slow hydrolysis and N-acetylation | Hepatic metabolism by arylsulfatase and catechol-O-methyltransferase | Slow chemical degradation | Minimal metabolism |
| Elimination | Feces and urine | Primarily feces | Primarily feces | Feces |
In Vivo Efficacy
The ultimate measure of an antifungal drug's potential is its efficacy in a living organism. The following table summarizes the effective doses (ED50) of this compound derivatives in murine models of disseminated fungal infections.
| Compound | Murine Model | Fungal Pathogen | ED50 (mg/kg) |
| Caspofungin | Disseminated Candidiasis | Candida albicans | 0.1 - 0.5 |
| Micafungin | Disseminated Candidiasis | Candida albicans | 0.5 - 1.0 |
| Anidulafungin | Disseminated Candidiasis | Candida albicans | 0.25 - 1.0 |
| Rezafungin | Disseminated Candidiasis | Candida auris | 0.6 (single dose)[3] |
| SCY-078 (oral) | Invasive Candidiasis | Candida albicans | Static dose: 63.5[6] |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This standardized method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Dilution: A stock solution of the antifungal agent is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a microplate reader.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the target enzyme.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing β-(1,3)-D-glucan synthase are prepared from fungal cell lysates.
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer (e.g., Tris-HCl), and the substrate, UDP-[¹⁴C]glucose.
-
Inhibitor Addition: The test compound (this compound or its derivative) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the synthesis of radiolabeled β-(1,3)-D-glucan.
-
Product Quantification: The reaction is stopped, and the radiolabeled glucan product is precipitated and collected on a filter. The amount of radioactivity incorporated into the glucan is then measured using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.
Logical Relationships in Antifungal Drug Development
The development of new antifungal agents from a natural product lead like this compound follows a logical progression from initial discovery to clinical application.
Conclusion
This compound has served as a vital scaffold for the development of a powerful class of antifungal drugs. Its synthetic derivatives, particularly Caspofungin, Micafungin, and Anidulafungin, have become indispensable tools in the management of invasive fungal infections. The comparative analysis reveals that while all these agents share a common mechanism of action, they exhibit important differences in their antifungal spectrum, pharmacokinetic profiles, and in vivo efficacy. Newer derivatives like Rezafungin, with its extended half-life, and orally available compounds such as SCY-078, represent the next wave of innovation in this class, addressing unmet clinical needs. Continued research into the structure-activity relationships of this compound derivatives holds significant promise for the development of even more effective and safer antifungal therapies in the future.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Methods for the Analysis of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Pneumocandin B0, a key intermediate in the manufacturing of the antifungal drug Caspofungin Acetate. The selection of an appropriate analytical method is critical for ensuring the purity, potency, and safety of the final drug product. This document outlines the experimental protocols for different HPLC approaches and presents a comparative summary of their performance based on available data.
The primary challenge in this compound analysis is its separation from closely related structural isomers and impurities, such as Pneumocandin A0 and C0, which are often co-produced during fermentation.[1][2][3][4] The methods discussed below offer different selectivities to address this challenge.
Comparison of HPLC Methods
The three main HPLC modes used for this compound analysis are Reverse-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method utilizes a different separation mechanism, making them suitable for different analytical objectives.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18)[2] | Polar (e.g., Silica) | Polar (e.g., Silica (B1680970), HILIC) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water gradients) | Non-polar (e.g., Ethyl Acetate/Methanol/Water) | Apolar organic solvent with a small amount of aqueous buffer (e.g., Acetonitrile/Ammonium Acetate) |
| Primary Application | General purity testing and quantification of this compound. | Separation of closely related isomers, particularly this compound and C0. | Separation of this compound from its highly polar C0 isomer. |
| Separation Principle | Separation based on hydrophobicity. | Separation based on polarity, involving adsorption and desorption. | Partitioning of analytes between a water-enriched layer on the stationary phase and the bulk mobile phase. |
Experimental Protocols
Method 1: Reverse-Phase HPLC for General Purity Analysis
This method is suitable for the general quantification of this compound in fermentation extracts and for monitoring the depletion of other related impurities like Pneumocandin A0.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% to 100% Solvent B over 28 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method 2: Normal-Phase HPLC for Isomer Separation
This method has been specifically developed to resolve the closely related this compound and C0 isomers.
-
Column: KR60-SIL silica column (4.6 x 250 mm)
-
Mobile Phase: Ethyl Acetate – Methanol – Water (84:9:7, v/v/v)
-
Detector: PDA and RI detectors have been used in method development.
-
Note: This method was developed with scalability for preparative chromatography in mind.
Method 3: HILIC for Specific Isomer Separation (B0 and C0)
HILIC provides an alternative to Normal-Phase chromatography for separating highly polar compounds and has been successfully applied to the challenging separation of this compound and C0.
-
Column: Supelco Ascentis Express HILIC (4.6 mm x 15 cm, 2.7 µm)
-
Mobile Phase: 85% Acetonitrile and 15% 0.1% w/w Ammonium Acetate (pH 4.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Note: This method is compatible with mass spectrometry, which is beneficial for peak identification.
Validation of Analytical Methods
While specific validation data for each of the above methods is not fully detailed in the cited literature, a comprehensive validation protocol is essential for any analytical method intended for quality control. The validation should be performed in accordance with ICH guidelines and typically includes the parameters outlined in the workflow below.
Caption: General workflow for the validation of an HPLC method.
Logical Selection of an HPLC Method
The choice of the most suitable HPLC method depends on the specific analytical goal, particularly the impurities that need to be resolved.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The analysis of this compound can be effectively performed using various HPLC techniques.
-
RP-HPLC is a robust method for general purity assessments and is widely available.
-
NP-HPLC and HILIC are specialized techniques that offer superior resolution for the critical separation of the this compound and C0 isomers, which is often a significant challenge in the purification process.
The selection of the optimal method should be based on a thorough evaluation of the specific separation requirements for the sample . For regulatory purposes, any chosen method must be fully validated to ensure it is accurate, precise, and specific for its intended use.
References
- 1. data.epo.org [data.epo.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joac.info [joac.info]
- 4. WO2011019285A1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
Cross-Resistance Between Pneumocandin B0 and Other Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Pneumocandin B0 and other echinocandin antifungals. The data presented is compiled from various studies investigating the mechanisms of resistance and in vitro susceptibility of Candida species to this class of drugs. As this compound is the natural precursor to caspofungin, data for caspofungin is used as a direct surrogate to represent the activity of this compound.
Executive Summary
Echinocandins, including this compound and its semi-synthetic derivatives caspofungin, micafungin, and anidulafungin, are potent antifungal agents that target the fungal-specific enzyme β-1,3-D-glucan synthase, a critical component of the fungal cell wall. Resistance to echinocandins is primarily mediated by mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of this enzyme. These mutations, typically occurring in specific "hot spot" regions, reduce the sensitivity of the target enzyme to all echinocandins, leading to a high degree of cross-resistance across the class. While some studies suggest minor differences in the in vitro activity of different echinocandins against specific FKS mutants, the general consensus is that a mutation conferring resistance to one echinocandin will likely confer resistance to others, including this compound.
Data Presentation: In Vitro Susceptibility of Candida Species
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of echinocandins against wild-type (WT) Candida species and those harboring FKS mutations. The data illustrates the shift in MICs associated with resistance and the general cross-resistance pattern.
Table 1: Echinocandin MIC Ranges (µg/mL) for Candida albicans with and without FKS1 Mutations
| Antifungal Agent | Wild-Type FKS1 | FKS1 Mutant |
| Caspofungin | 0.015 - 0.5 | 1 - >16[1] |
| Anidulafungin | 0.008 - 0.25 | 0.5 - >8 |
| Micafungin | 0.008 - 0.125 | 0.25 - >16 |
Table 2: Echinocandin MIC Ranges (µg/mL) for Candida glabrata with and without FKS Mutations
| Antifungal Agent | Wild-Type FKS | FKS Mutant |
| Caspofungin | 0.03 - 0.25 | 0.5 - >8[2][3] |
| Anidulafungin | 0.015 - 0.125 | 0.25 - >4[2] |
| Micafungin | 0.015 - 0.06 | 0.125 - >8[2] |
Note: The MIC values presented are compiled from multiple sources and may vary depending on the specific mutation and testing methodology.
Experimental Protocols
The determination of cross-resistance relies on standardized antifungal susceptibility testing methods. The most widely accepted protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method
This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The echinocandin agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
EUCAST EDef 7.1 Broth Microdilution Method
The EUCAST method is similar to the CLSI protocol but with some key differences.
-
Medium: The EUCAST method utilizes RPMI-1640 medium supplemented with 2% glucose.
-
Inoculum Density: The final inoculum concentration is slightly higher at 1-5 x 10⁵ cells/mL.
-
Endpoint Reading: The MIC is determined spectrophotometrically as the lowest drug concentration that causes a 50% or greater reduction in turbidity compared with the drug-free control well.
Mandatory Visualizations
Mechanism of Echinocandin Resistance and Cross-Resistance
The primary mechanism of echinocandin resistance involves mutations in the FKS1 and FKS2 genes. These mutations alter the target enzyme, β-1,3-D-glucan synthase, reducing its affinity for all echinocandin drugs.
References
- 1. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of FKS Mutations in Candida glabrata: MIC values, echinocandin resistance, and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Pneumocandin B0 and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the natural product Pneumocandin B0 and its semi-synthetic derivative, Caspofungin. While both compounds share a common mechanism of action, their efficacy profiles differ significantly, underscoring the medicinal chemistry progression that led to the clinical success of Caspofungin.
Introduction and Mechanism of Action
This compound is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis.[1][2] It was identified as a potent inhibitor of fungal cell wall synthesis. However, its development was hampered by factors such as its limited water solubility.[1][3] Through synthetic modifications of the this compound core, researchers developed Caspofungin, the first licensed echinocandin antifungal drug.[1] This semi-synthetic derivative offered improved pharmacological properties, including better efficacy and solubility, making it suitable for intravenous administration.
Both this compound and Caspofungin exert their antifungal effects by targeting a crucial component of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity. They are non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, both compounds disrupt cell wall formation, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.
In Vivo Efficacy Comparison
Direct comparative in vivo studies between this compound and Caspofungin are limited, as research rapidly advanced to the more clinically viable Caspofungin. The development of Caspofungin from this compound was driven by the need to improve potency and pharmacological properties. Therefore, the in vivo data for Caspofungin represents the successful culmination of this optimization.
The following tables summarize the in vivo efficacy of Caspofungin in murine models of disseminated candidiasis and aspergillosis, common and often life-threatening fungal infections.
Table 1: Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis
| Fungal Strain | Treatment Group (Dose, Route, Frequency) | % Survival (Day 28) | Fungal Burden Reduction (Kidneys) | Sterilization (% of Mice with Sterile Kidneys) | Reference |
| C. albicans MY1055 | Sham-treated (Control) | 0% | - | 0% | |
| Caspofungin (0.25 mg/kg, i.p., q.d. for 7 days) | 85% | >99% | 80-100% (from day 8) | ||
| Caspofungin (0.5 mg/kg, i.p., q.d. for 7 days) | 95% | >99% | 70-100% (from day 8) | ||
| Caspofungin (1.0 mg/kg, i.p., q.d. for 7 days) | 80% | >99% | 70-100% (from day 8) | ||
| Amphotericin B (0.5 mg/kg, i.p., q.d. for 7 days) | 80% | Significant | Not specified |
Data from studies in cyclophosphamide-induced immunosuppressed ICR mice.
Table 2: Efficacy of Caspofungin in a Murine Model of Disseminated Aspergillosis
| Fungal Strain | Treatment Group (Dose, Route, Frequency) | % Survival (Day 14) | Reference |
| A. fumigatus MF5668 | Sham-treated (Control) | 0% | |
| Caspofungin (0.125 mg/kg, i.p., q.d. for 7 days) | ~25% (Significant prolongation) | ||
| Caspofungin (0.5 mg/kg, i.p., q.d. for 7 days) | 70% | ||
| Caspofungin (1.0 mg/kg, i.p., q.d. for 7 days) | 90% | ||
| Amphotericin B (0.5 mg/kg, i.p., q.d. for 7 days) | 90% |
Data from studies in cyclophosphamide-induced immunosuppressed ICR mice.
Experimental Protocols
The data presented above were generated using established murine models of systemic fungal infection. The general workflow for these experiments is outlined below.
Key Methodological Details
-
Animal Model : Studies typically use immunocompromised mice (e.g., using cyclophosphamide) to establish a systemic infection that mimics the clinical scenario in vulnerable patients.
-
Infection : Mice are challenged intravenously (i.v.) with a standardized inoculum of the fungal pathogen, such as Candida albicans or Aspergillus fumigatus.
-
Drug Administration : Caspofungin is administered, often intraperitoneally (i.p.) or intravenously (i.v.), at various doses. Treatment usually begins 24 hours post-infection and continues for a defined period, such as 7 days.
-
Efficacy Endpoints :
-
Survival : The primary outcome is often the survival rate of the animals over a period of 14 to 28 days.
-
Fungal Burden : To quantify the drug's activity, target organs like the kidneys are harvested, homogenized, and cultured to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU compared to the control group indicates efficacy.
-
Conclusion
The relationship between this compound and Caspofungin is a clear example of successful natural product-based drug development. While this compound established the foundational mechanism of β-(1,3)-D-glucan synthase inhibition, its inherent properties were suboptimal for clinical use. The semi-synthetic modifications leading to Caspofungin substantially improved its in vivo efficacy, solubility, and overall pharmacological profile. The robust in vivo data for Caspofungin in various animal models demonstrates its potent, dose-dependent activity against key fungal pathogens like Candida and Aspergillus, validating the chemical refinements made to the original pneumocandin scaffold.
References
A detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Pneumocandin B0, the natural precursor, and its semi-synthetic derivatives—Caspofungin, Micafungin, and Anidulafungin—reveals key structural modifications that influence their antifungal properties. This guide provides a comparative overview of their spectroscopic fingerprints for researchers, scientists, and drug development professionals.
This compound, a lipopeptide produced by the fungus Glarea lozoyensis, serves as the foundational scaffold for the synthesis of several life-saving echinocandin antifungals. These drugs combat invasive fungal infections by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. The structural modifications introduced to the this compound core result in distinct spectroscopic characteristics, which are crucial for their identification, characterization, and quality control in pharmaceutical development.
Comparative Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its key derivatives. While complete, directly comparable datasets from a single source are scarce in publicly available literature, this compilation provides a valuable reference based on reported values.
Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Key Proton Signals | Reference |
| This compound | Data not available in a comparative format | |
| Caspofungin | Aromatic protons, anomeric protons, and signals corresponding to the ethylenediamine (B42938) side chain are distinguishing features. | [1][2] |
| Micafungin | The presence of signals for the unique side chain, including the sulfated hydroxyphenyl group, are characteristic. | |
| Anidulafungin | Signals from the terphenyl side chain are prominent and serve as key identifiers. |
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Key Carbon Signals | Reference |
| This compound | Data not available in a comparative format | |
| Caspofungin | Carbon signals of the cyclic peptide core, the lipid side chain, and the ethylenediamine moiety. | |
| Micafungin | Characteristic signals for the modified side chain, including the oxazole (B20620) and sulfated phenyl rings. | |
| Anidulafungin | Resonances associated with the three phenyl rings of the terphenyl side chain are key diagnostic peaks. |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight (Da) | Key Fragment Ions (m/z) | Reference |
| This compound | C₅₀H₈₀N₈O₁₇ | 1065.23 | 1063 [M-H]⁻, 452, 416, 300 | [3][4] |
| Caspofungin | C₅₂H₈₈N₁₀O₁₅ | 1093.31 | 547.3 [M+2H]²⁺, 137.1 | [5] |
| Micafungin | C₅₆H₇₁N₉O₂₃S | 1270.28 | Data not available in a comparative format | |
| Anidulafungin | C₅₈H₇₃N₇O₁₇ | 1140.24 | Data not available in a comparative format |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the accurate structural characterization of these complex molecules. The following sections outline generalized experimental protocols for NMR and mass spectrometry analysis of echinocandins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of one- and two-dimensional NMR experiments is typically employed for the complete structural elucidation of these cyclic lipopeptides.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or a mixture thereof). The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to obtain an overview of the proton chemical shifts, coupling constants, and integration.
-
¹³C NMR: Obtain a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues and the lipid side chain.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for elucidating the structure of the amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the cyclic peptide and connecting the lipid side chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the molecule.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for determining the molecular weight and fragmentation patterns of echinocandins.
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
Data Acquisition (LC-MS/MS):
-
Liquid Chromatography (LC): Employ a reversed-phase HPLC column (e.g., C18) to separate the analyte from any impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid), is commonly used.
-
Mass Spectrometry (MS):
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information, including the sequence of the cyclic peptide and the structure of the side chains. For example, specific fragments of Pneumocandin B₀ have been identified at m/z 300, 416, and 452, while for its isomer Pneumocandin C₀, characteristic fragments appear at m/z 338 and 360.
-
Structural Relationships and Biosynthetic Pathway
This compound is the natural starting point for the semi-synthesis of Caspofungin. Micafungin and Anidulafungin, while also echinocandins, are derived from different natural products. The following diagram illustrates the relationship between this compound and Caspofungin.
This guide provides a foundational comparison of the spectroscopic data for this compound and its clinically important derivatives. The detailed analysis of NMR and MS data is indispensable for the unambiguous identification, structural confirmation, and quality assessment of these vital antifungal agents. Further research to establish a comprehensive and directly comparable public database of these spectroscopic features would be highly beneficial to the scientific community.
References
- 1. Determination of the structure of the fatty acid chain in a cyclic lipopeptide using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 5. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pneumocandin B0 Fermentation Yields in Engineered Glarea lozoyensis Strains
For Researchers, Scientists, and Drug Development Professionals
The filamentous fungus Glarea lozoyensis is of significant interest in the pharmaceutical industry as the natural producer of pneumocandin B0, the precursor for the semi-synthetic antifungal drug, caspofungin.[1][2][3] Enhancing the fermentation yield of this critical secondary metabolite is a key objective for improving the efficiency and cost-effectiveness of caspofungin production. This guide provides a comparative analysis of various Glarea lozoyensis strains, detailing their fermentation performance based on published experimental data. It includes summaries of quantitative yields, detailed experimental protocols, and visualizations of the genetic engineering strategies employed to boost this compound production.
Strain Performance Comparison: this compound Yields
The fermentation performance of different Glarea lozoyensis strains has been significantly improved through both classical mutagenesis and targeted genetic engineering. Below is a summary of this compound yields from several key strains reported in the literature.
| Strain | Genetic Background | This compound Yield (mg/L) | Key Characteristics | Reference |
| ATCC 20868 | Wild-Type | ~18 µg/mL (predominantly Pneumocandin A0) | Produces a high ratio of Pneumocandin A0 to B0 (approx. 7:1).[2][3] | [4] |
| ATCC 74030 | Chemically Mutagenized (from ATCC 20868) | 241 µg/mL | Overproduces this compound; ratio of A0:B0 shifted to 1:80.[2] | [4] |
| Q1 | ARTP Mutagenesis (from ATCC 74030) | 1134 mg/L (initial) -> 1873 mg/L (optimized media) | Enhanced this compound production compared to the parent strain. | [5] |
| ΔGLOXY4 | Genetically Engineered (from ATCC 20868) | 9.5-fold increase over wild-type | Exclusive production of this compound by abolishing Pneumocandin A0 synthesis.[2] | [2] |
| ALE0 | Starting Strain (CCTCC M2014416) | ~1639 mg/L | Parent strain for adaptive laboratory evolution. | [6] |
| ALE50 | Adaptively Evolved (from ALE0) | 2131 mg/L | 32% higher this compound production and increased membrane permeability compared to ALE0.[6][7] | [6][7] |
Experimental Protocols
The following are representative experimental protocols for the fermentation of Glarea lozoyensis and the quantification of this compound, based on methodologies described in the cited literature.
Strain Maintenance and Inoculum Preparation
-
Strains: Glarea lozoyensis strains (e.g., ATCC 74030, Q1, ALE0) are maintained on appropriate solid media.
-
Seed Medium: A typical seed medium consists of (per liter): 40 g glucose, 20 g soybean powder, and 1 g KH2PO4, with the initial pH adjusted to 5.0.[6]
-
Inoculation: A frozen mycelial stock or a fresh culture is used to inoculate the seed medium. The culture is incubated at 25°C with shaking at 220 rpm for approximately 168 hours to generate the seed culture.[7]
Fermentation
-
Fermentation Medium: A common fermentation medium includes (per liter): 20 g/L glucose, 80 g/L D-mannitol, 20 g/L soybean meal, and 2.5 g/L K2HPO4, with an initial pH of 6.8.
-
Culture Conditions: Fermentation is carried out in shake flasks or bioreactors. Flasks are typically inoculated with 10% (v/v) of the seed culture and incubated at 25°C with shaking at 220 rpm for up to 432 hours.[7]
Quantification of this compound
-
Extraction: A 1 mL aliquot of the whole fermentation broth (including mycelia) is extracted with 4 mL of ethanol (B145695) by vigorous vortexing for 10 minutes.[6]
-
Sample Preparation: The extract is centrifuged at 8000 x g for 5 minutes to pellet cell debris. The supernatant is collected for analysis.[6]
-
HPLC Analysis: The concentration of this compound in the supernatant is determined by High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector at a specific wavelength.
Genetic Engineering and Biosynthetic Pathways
Targeted genetic modifications have proven effective in redirecting the metabolic flux towards this compound production. A key example is the disruption of the GLOXY4 gene.
Pneumocandin Biosynthesis in Wild-Type vs. ΔGLOXY4 Strain
In the wild-type G. lozoyensis, the biosynthetic pathway can lead to the production of both pneumocandin A0 and B0. The GLOXY4 gene encodes an oxygenase responsible for a crucial step in the formation of a precursor unique to pneumocandin A0.[2][4] By disrupting this gene, the pathway is blocked from producing pneumocandin A0, thereby shunting the precursors towards the exclusive synthesis of this compound.[2]
Caption: Pneumocandin A0 vs. B0 synthesis pathway modification.
Experimental Workflow for Strain Improvement and Analysis
The general workflow for developing and evaluating improved G. lozoyensis strains involves several key stages, from initial mutagenesis or genetic engineering to detailed fermentation analysis.
Caption: Workflow for mutant strain selection and optimization.
Conclusion
The enhancement of this compound production in Glarea lozoyensis is a testament to the power of both classical strain improvement techniques and modern genetic engineering. Strains like Q1 and ALE50 demonstrate significant increases in yield through mutagenesis and adaptive evolution, while the ΔGLOXY4 strain highlights the potential of targeted genetic manipulation to eliminate byproduct formation and streamline the production of the desired compound. For researchers and professionals in drug development, the selection of a high-yield, stable, and well-characterized production strain is paramount. The data and protocols summarized in this guide offer a comparative basis for making informed decisions in the ongoing effort to optimize the production of this vital antifungal precursor.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
Side-by-side comparison of Pneumocandin B0 purification techniques
For researchers, scientists, and drug development professionals, the purification of Pneumocandin B0, a key precursor to the antifungal agent Caspofungin, is a critical step in the manufacturing process. The presence of structurally similar impurities, such as Pneumocandins A0 and C0, necessitates robust and efficient purification strategies. This guide provides a side-by-side comparison of common purification techniques, supported by experimental data and detailed methodologies.
At a Glance: Comparison of Purification Methods
The following table summarizes the performance of various this compound purification techniques based on reported purity and yield data.
| Purification Technique | Key Steps | Reported Purity | Overall Yield | Key Advantages | Key Limitations |
| Process 1: Solvent Extraction, Crystallization & Adsorption Chromatography | Solvent extraction, washing, charcoal treatment, crystallization, adsorption on neutral alumina. | > 90%[1][2] | 45-55%[2] | Simple, robust, and avoids repetitive back extractions.[1][2] | Initial crystallization purity is moderate (75-85%). |
| Process 2: Resin Adsorption & Spherical Silica (B1680970) Gel Chromatography | Methanol (B129727) extraction, resin adsorption, spherical silica gel chromatography. | > 99 wt% | Not explicitly stated | High purity, reusable silica gel reduces solid waste. | Details on yield are limited in the provided information. |
| Process 3: Combined Reversed-Phase and Normal-Phase Chromatography | Reversed-phase column chromatography (C8 or C18) followed by normal-phase column chromatography (cyano group bonded silica). | > 95% | Not explicitly stated | Good purification effect with simple steps suitable for large-scale production. | Requires two distinct chromatographic steps. |
| Process 4: Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC using a hydrophilic stationary phase (unmodified silica) and an acetonitrile-rich mobile phase. | Not explicitly stated | Not explicitly stated | Fast and effective separation of this compound from C0. | Primarily presented as a method for specific impurity separation. |
In-Depth Experimental Protocols
This section details the methodologies for the key purification techniques cited in the comparison table.
Process 1: Solvent Extraction, Crystallization & Adsorption Chromatography
This process involves a multi-step approach to progressively increase the purity of this compound.
1. Extraction and Initial Purification:
-
The fermentation broth is extracted with a suitable solvent, typically an alcohol like n-butanol.
-
The extract is concentrated and washed with an immiscible solvent, such as water, to remove polar impurities.
-
Activated charcoal is used to decolorize the extract and remove UV-inactive colored impurities.
2. Crystallization:
-
The treated extract is concentrated, and an anti-solvent (e.g., acetone) is added to induce crystallization of this compound. This initial crystallization step typically yields a product with 75-85% purity.
3. Adsorption Chromatography:
-
The partially purified this compound is dissolved in a solvent like methanol and loaded onto an adsorbent column, such as neutral alumina.
-
The column is first eluted with a solvent composition that selectively removes impurities, particularly Pneumocandin A0.
-
Subsequently, a different solvent composition is used to elute the high-purity this compound.
-
The product-rich fractions are pooled, concentrated, and recrystallized to yield a final product with a purity of over 90%.
Process 2: Resin Adsorption & Spherical Silica Gel Chromatography
This method focuses on a chromatographic approach to achieve very high purity.
1. Extraction and Resin Adsorption:
-
Mycelia from the fermentation broth are extracted with methanol.
-
The extract is then adsorbed onto a resin column (e.g., XR910 resin).
-
The column is washed with a 60% methanol solution, and then the product is eluted with methanol.
2. Spherical Silica Gel Chromatography:
-
The eluent from the resin column is concentrated and then subjected to chromatography on a spherical silica gel column.
-
A mobile phase, such as a 4:1 dichloromethane-methanol mixture, is used for elution.
-
The collected fractions containing pure this compound are concentrated under reduced pressure to obtain the final product with a purity exceeding 99 wt%.
Visualizing the Purification Workflows
The following diagrams illustrate the key steps in the described purification processes.
Caption: Workflow for Solvent Extraction, Crystallization & Adsorption Chromatography.
Caption: Workflow for Resin Adsorption & Spherical Silica Gel Chromatography.
References
A Comparative Analysis of Pneumocandin B0 and Other Glucan Synthase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Pneumocandin B0 against other prominent glucan synthase inhibitors, supported by experimental data and detailed methodologies.
This compound is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis.[1][2] It serves as the precursor for the semi-synthetic echinocandin, caspofungin, a widely used clinical antifungal.[1][3] Like other echinocandins, this compound exerts its antifungal activity by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis that is absent in mammalian cells, conferring a high degree of selective toxicity.[1] This guide delves into a comparative analysis of this compound's in vitro activity, mechanism of action, and safety profile relative to its semi-synthetic derivatives: caspofungin, micafungin, and anidulafungin.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary target of this compound and other echinocandins is the fungal β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. By non-competitively inhibiting this enzyme, these compounds disrupt cell wall integrity, leading to osmotic instability and ultimately fungal cell death. This targeted mechanism of action is a key advantage, as it minimizes off-target effects and contributes to a favorable safety profile.
Figure 1: Mechanism of action of this compound and other echinocandins.
Comparative In Vitro Activity
The in vitro activity of antifungal agents is a crucial indicator of their potential therapeutic efficacy. This is typically measured by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against various fungal pathogens.
Glucan Synthase Inhibition
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
| Compound | Organism | IC50 (µg/mL) |
| This compound | Candida albicans ATCC 10231 | 3.43 ± 1.09 |
Note: Direct comparative IC50 data for Caspofungin, Micafungin, and Anidulafungin under the same experimental conditions as this compound was not available in the reviewed literature.
Antifungal Susceptibility
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei | Aspergillus fumigatus |
| This compound | 0.8 - 1.6 | 3.2 - 25.6 | 12.8 | 1.6 | - | 6.4 |
| Caspofungin | 0.06 - 0.25 | 0.03 - 0.12 | 0.5 - 2 | 0.06 - 0.25 | 0.25 - 1 | - |
| Micafungin | 0.015 - 0.03 | 0.015 - 0.03 | 1 - 2 | 0.03 - 0.06 | 0.06 - 0.12 | - |
| Anidulafungin | 0.03 - 0.12 | 0.015 - 0.06 | 0.5 - 2 | 0.03 - 0.12 | 0.12 - 0.5 | - |
Note: The MIC values for this compound and the other echinocandins are from different studies and may not be directly comparable due to potential variations in experimental conditions.
Safety Profile: Hemolytic Activity
A critical aspect of drug development is assessing the safety profile of a compound. Hemolytic activity, the ability to lyse red blood cells, is a key parameter for intravenously administered drugs.
| Compound | Hemolytic Activity |
| This compound | Low hemolytic activity |
| Echinocandin B (Anidulafungin precursor) | Strong hemolytic activity |
| FR901379 (Micafungin precursor) | Significantly more hemolytic than this compound |
The branched 10,12-dimethylmyristoyl side chain of this compound is associated with lower hemolytic activity compared to the linear fatty acid side chains of other natural echinocandins like echinocandin B and FR901379. This favorable characteristic was a key factor in its selection as the starting material for the synthesis of caspofungin.
Experimental Protocols
Glucan Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the β-(1,3)-D-glucan synthase enzyme.
Figure 2: A typical workflow for a radioactive glucan synthase inhibition assay.
Methodology:
-
Preparation of Fungal Microsomes: Fungal cells are cultured, harvested, and lysed to isolate the microsomal fraction, which is rich in the membrane-bound glucan synthase enzyme.
-
Incubation with Inhibitor: The microsomal preparation is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, typically radiolabeled UDP-[14C]glucose.
-
Reaction and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature and is then stopped, often by the addition of acid.
-
Quantification of Product: The radiolabeled β-(1,3)-D-glucan product is separated from the unreacted substrate by filtration.
-
Data Analysis: The amount of radioactivity incorporated into the glucan is measured using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is a widely used method for determining the MIC of antifungal agents.
Methodology:
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.
-
Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Hemolytic Activity Assay
This assay assesses the potential of a compound to damage red blood cells.
Methodology:
-
Preparation of Red Blood Cells (RBCs): A suspension of fresh red blood cells is prepared and washed.
-
Incubation: The RBC suspension is incubated with various concentrations of the test compound. Positive (e.g., Triton X-100 for 100% hemolysis) and negative (e.g., saline) controls are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Conclusion
This compound demonstrates potent inhibitory activity against fungal β-(1,3)-D-glucan synthase and exhibits a broad spectrum of antifungal activity against clinically relevant Candida and Aspergillus species. Its favorable hemolytic activity profile, attributed to its unique side-chain structure, underscores its importance as a scaffold for the development of semi-synthetic echinocandins like caspofungin. While direct comparative data with other marketed echinocandins under identical conditions is limited, the available evidence suggests that this compound is a highly active antifungal compound. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential as a therapeutic agent in its own right. This guide provides a foundational understanding for researchers engaged in the discovery and development of novel antifungal agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: Pneumocandin B0 and Micafungin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the precursors for two vital echinocandin antifungal drugs: Pneumocandin B0, the precursor to Caspofungin, and the precursor to Micafungin (B1204384), FR901379. This analysis is based on available experimental data from various studies, focusing on production, purification, and analytical methodologies.
Introduction
This compound and FR901379 are cyclic lipopeptides that serve as the starting materials for the semi-synthesis of Caspofungin and Micafungin, respectively. Both are produced via fermentation of filamentous fungi. This compound is produced by Glarea lozoyensis, while FR901379 is a product of Coleophoma empetri.[1][2] The efficiency of producing these precursors is a critical factor in the overall cost and availability of the final antifungal drugs. This guide aims to provide a comparative overview of these two precursors to aid researchers and professionals in drug development.
Data Presentation: Production and Purity
The following tables summarize quantitative data on the production of this compound and FR901379 from various studies. It is important to note that these values are derived from different experimental setups and strain optimizations, and therefore direct comparison should be approached with caution.
Table 1: Comparative Production Titers of this compound and FR901379
| Precursor | Producing Organism | Fermentation Strategy | Reported Titer (mg/L) | Reference |
| This compound | Glarea lozoyensis | Adaptive Laboratory Evolution | 2131 | [3] |
| This compound | Glarea lozoyensis | Extractive Batch Fermentation with SDS | 2528.67 | [4] |
| FR901379 | Coleophoma empetri | Wild-Type Strain | ~300 | [5] |
| FR901379 | Coleophoma empetri | Metabolic Engineering (Overexpression of mcfJ) | 1300 | [5] |
| FR901379 | Coleophoma empetri | Metabolic Engineering (Co-expression) in Fed-Batch | 4000 | [5][6] |
Table 2: Purity of this compound After Purification
| Purification Step | Purity | Reference |
| Initial Crystallization | 75-85% | [7] |
| Adsorbent Chromatography and Crystallization | >90% | [7] |
| Final Product after further purification | 91.37% | [7] |
Experimental Protocols
The following are representative experimental protocols synthesized from multiple sources for the production, purification, and analysis of this compound and FR901379.
I. Fermentation Protocol for this compound Production
Organism: Glarea lozoyensis
1. Seed Culture:
-
Inoculate frozen mycelia of G. lozoyensis into a 250 mL shake flask containing 50 mL of seed medium.
-
Seed Medium Composition (example): Lactose (3.0%), Threonine (1.0%), Yeast Extract (1.0%), Proline (1.2%), KH2PO4 (0.15%), MgSO4·7H2O (0.05%), MES buffer (1.5%), pH 5.3.[8]
-
Incubate at 25°C with agitation (220 rpm) for approximately 168 hours.[3]
2. Production Fermentation:
-
Inoculate a 250 mL flask containing 50 mL of fermentation medium with 10% (v/v) of the seed culture.
-
Fermentation Medium Composition can be optimized but a representative medium includes: Lactose (3.0%), Threonine (1.0%), Yeast Extract (1.0%), Proline (1.2%), KH2PO4 (0.15%), MgSO4·7H2O (0.05%), MES buffer (1.5%), pH 5.3.[8]
-
Incubate at 24-26°C with agitation (220 rpm) for up to 432 hours.[3][8]
-
Maintain dissolved oxygen above 20% by gradually increasing agitation and aeration.[8]
II. Fermentation Protocol for FR901379 Production
Organism: Coleophoma empetri
1. Seed Culture:
-
Inoculate fresh mycelia of C. empetri into a 250 mL shake flask containing 50 mL of seed medium (MKS).
-
MKS Medium Composition: Soluble starch (15 g/L), Sucrose (10 g/L), Cottonseed meal (5 g/L), Peptone (10 g/L), KH2PO4 (1 g/L), CaCO3 (2 g/L), pH 6.5.[5]
-
Incubate at 25°C with agitation (220 rpm) for 2 days.[5]
2. Production Fermentation:
-
Inoculate 5 mL of the seed culture into a 250 mL flask containing 50 mL of fermentation medium (MKF).
-
MKF Medium Composition: Glucose (10 g/L), Corn starch (30 g/L), Peptone (10 g/L), D-sorbitol (160 g/L), (NH4)2SO4 (6 g/L), KH2PO4 (1 g/L), FeSO4·7H2O (0.3 g/L), ZnSO4·7H2O (0.01 g/L), CaCO3 (2 g/L), pH 6.5.[5]
-
Incubate at 25°C with agitation (220 rpm) for 8-10 days.[5]
III. Purification Protocol
A. This compound:
-
Extraction: Filter the fermentation broth to collect the mycelia. Extract the mycelia with methanol (B129727).[9]
-
Resin Adsorption: Adsorb the methanol extract onto a resin column (e.g., XR910). Wash the column with 60% methanol and then elute this compound with a higher concentration of methanol.[9]
-
Chromatography: Further purify the eluent using spherical silica (B1680970) gel chromatography with a mobile phase such as a dichloromethane-methanol mixture.[9]
-
Crystallization: Concentrate the purified fractions and crystallize the this compound.
B. FR901379: Detailed, publicly available protocols for the purification of FR901379 are less common. However, a general approach would involve:
-
Extraction: Centrifuge the fermentation broth and extract the supernatant and/or mycelia with an organic solvent like methanol.
-
Chromatography: Employ multiple rounds of chromatography, likely including reversed-phase and ion-exchange chromatography, to separate FR901379 from its analogues and other impurities.
IV. Analytical Protocol (HPLC)
A. This compound:
-
Sample Preparation: Extract 1 mL of the fermentation broth with 4 mL of ethanol. Centrifuge and analyze the supernatant.[3]
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and an acidic aqueous solution gradient.
-
Detection: UV at 210 nm.
-
Note: Hydrophilic interaction chromatography (HILIC) can also be used for separating isomers like Pneumocandin C0.[10]
-
B. FR901379:
-
Sample Preparation: Extract 1 mL of the fermentation culture with an equal volume of methanol using ultrasonic crushing. Centrifuge and analyze the supernatant.[11]
-
HPLC Conditions:
Mandatory Visualization
Caption: Comparative biosynthetic pathways of this compound and FR901379.
Caption: Generalized experimental workflow for precursor production.
Conclusion
Both this compound and FR901379 are crucial for the production of powerful antifungal medications. While both are produced through fermentation, the producing organisms, media compositions, and reported yields differ significantly. Recent advances in metabolic engineering have shown a substantial increase in the production of FR901379, potentially making it a more economically viable precursor. However, the purification of FR901379 is complicated by the presence of closely related analogues. This compound production has also been significantly improved through strain evolution and process optimization. The choice of which precursor to focus on for development may depend on a variety of factors including achievable titer, purity, and the complexity of downstream processing. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 9. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
- 10. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 11. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Pneumocandin B0: A Procedural Guide
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper handling and disposal of Pneumocandin B0. As a potent antifungal agent and a precursor to the drug Caspofungin, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection.[1][2] All laboratory personnel handling this substance must be thoroughly trained on these protocols and be familiar with the associated hazards.
Immediate Safety and Hazard Information
This compound is classified with multiple health and environmental hazards.[3][4] Understanding these risks is the foundation of safe handling and disposal.
-
Health Hazards: Causes serious eye damage, skin irritation, and may cause an allergic skin reaction.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and is suspected of damaging fertility or the unborn child.
-
Environmental Hazards: Very toxic to aquatic life. It is imperative to prevent this substance from entering sewers, surface water, ground water, or any drainage systems.
Personnel must wear appropriate Personal Protective Equipment (PPE) at all times when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles (a face shield may be required for larger quantities)
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or protective clothing
-
Dust respirator for handling the solid form
An emergency eye-wash station and safety shower should be readily accessible.
Quantitative Hazard Data
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for this compound.
| Hazard Code | Hazard Statement | Classification |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H317 | May cause an allergic skin reaction | Sensitization - Skin (Category 1) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization - Respiratory (Category 1) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) |
| H361 | Suspected of damaging fertility or the unborn child | Toxic to Reproduction (Category 2) |
| H400 | Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) |
| Data sourced from PubChem and supplier Safety Data Sheets. |
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be treated as hazardous chemical waste. Segregation of waste at the point of generation is critical.
3.1. Liquid Waste Management
-
Aqueous Solutions:
-
Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a 4L HDPE carboy).
-
The label must read "Hazardous Waste" and include the full chemical name "this compound" and the approximate concentration.
-
Store the container in a designated satellite accumulation area within secondary containment to prevent spills.
-
Do not mix with organic solvent waste.
-
Once the container is 90% full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Organic Solvent Solutions (e.g., in DMSO):
-
Collect all organic solvent waste containing this compound in a dedicated, sealed, solvent-resistant bottle.
-
The label must read "Hazardous Waste" and include the full chemical name "this compound," the solvent(s) used, and approximate concentrations.
-
Store the container in a designated satellite accumulation area within secondary containment, away from sources of ignition.
-
If required by institutional policy, keep halogenated and non-halogenated solvent waste streams separate.
-
Arrange for pickup by EHS or a licensed contractor when the container is full.
-
3.2. Solid Waste Management
-
Contaminated Consumables: This stream includes gloves, pipette tips, vials, absorbent pads, and any other disposable items contaminated with this compound.
-
Collect all contaminated solid waste in a lined, rigid, puncture-proof container with a secure lid.
-
The container must be clearly labeled "Hazardous Waste" with the chemical name "this compound."
-
Keep the container closed when not in use.
-
Arrange for pickup by EHS or a licensed contractor when the container is full.
-
-
Unused or Expired Product:
-
Do not dispose of the original product container in the regular trash, even if it appears empty.
-
Treat any unused or expired solid this compound as hazardous waste.
-
The original container should be placed in the designated solid hazardous waste container.
-
If disposing of a significant quantity, consult with your EHS department for specific packaging instructions before collection.
-
Experimental Protocols: Surface Decontamination
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal. The recommended procedure is based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.
For cleaning and decontaminating laboratory surfaces after a minor spill or routine use, follow this procedure within a well-ventilated area or chemical fume hood:
Materials:
-
Appropriate PPE (lab coat, safety glasses, double nitrile gloves)
-
Absorbent paper towels or pads
-
70% Ethanol or Isopropanol
-
10% freshly prepared sodium hypochlorite (B82951) (bleach) solution (for disinfection if biologically contaminated)
-
Hazardous solid waste collection container
Procedure:
-
Initial Cleaning: Carefully wipe the contaminated surface with a paper towel moistened with 70% alcohol to remove any visible residue. Dispose of the towel in the hazardous solid waste container.
-
Decontamination: Liberally apply 70% alcohol to the surface, ensuring complete coverage. Allow for a contact time of several minutes.
-
Final Wipe: Wipe the surface dry with clean paper towels. Dispose of all used towels in the hazardous solid waste container.
-
PPE Disposal: Carefully remove and discard gloves and any other contaminated disposable PPE into the hazardous solid waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste streams.
References
Personal protective equipment for handling Pneumocandin B0
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pneumocandin B0. The following procedural guidance is designed to ensure safe operational handling and disposal of this potent antifungal compound.
This compound is the precursor to the antifungal agent Caspofungin and requires careful handling due to its potential health hazards.[1] GHS classifications identify it as causing serious eye damage, skin irritation, and possible respiratory and skin sensitization.[2][3] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The required level of protection varies with the laboratory activity being performed.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Gown/Body Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves.[4] | Safety goggles and a face shield.[4][5] | A fit-tested N95 or higher respirator is required to prevent inhalation of airborne particles.[4][5] | Disposable, solid-front gown with tight-fitting cuffs.[4] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[4] | Chemical splash goggles and a face shield.[4] | Work must be conducted within a certified chemical fume hood.[4] | Chemical-resistant disposable gown.[4] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves.[4] | Safety glasses with side shields.[4][6] | Not generally required if performed in a biological safety cabinet or a well-ventilated area.[4] | Standard laboratory coat.[4] |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves.[4] | Chemical splash goggles.[4] | Not generally required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown.[4] |
Operational Plan: Safe Handling Protocol
A systematic workflow is crucial to minimize the risk of contamination and exposure.
1. Preparation:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[4]
-
Cover the work surface with disposable, plastic-backed absorbent paper.[4]
-
Assemble all necessary equipment and PPE before beginning work.
-
Ensure a safety shower and eye wash station are readily accessible.[6]
2. Handling and Solution Preparation:
-
When handling the solid form, avoid any actions that could generate dust.[4]
-
Carefully transfer the required amount of solid this compound to a tared container using a chemical spatula within the fume hood.[4]
-
Close the primary container immediately after weighing.[4]
-
Add the desired solvent to the container with the weighed compound to solubilize it.
-
This compound is soluble in ethanol, methanol, DMF, or DMSO, but has limited water solubility.[7]
3. Waste Disposal:
-
Dispose of all contaminated materials, including wipes, absorbent paper, and disposable PPE, as hazardous solid waste in appropriately labeled containers.[4]
4. Decontamination:
-
Thoroughly decontaminate the work area and any equipment used with an appropriate cleaning agent.
5. Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the gown, face shield, and goggles.[4]
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Emergency Procedures
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[8] Use full personal protective equipment to clean the spill.[8] Prevent further leakage and keep the product away from drains or water courses.[8]
First Aid:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[8] Seek medical advice.[8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[6][8] Seek immediate medical attention.[8]
-
Ingestion: If the person is conscious, wash out their mouth with water.[8] Do not induce vomiting unless directed by medical personnel and seek immediate medical attention.[8]
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pneumocandin B(0) | C50H80N8O17 | CID 16119739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
